Product packaging for 4-Butylpiperidine(Cat. No.:CAS No. 24152-39-4)

4-Butylpiperidine

Cat. No.: B1281884
CAS No.: 24152-39-4
M. Wt: 141.25 g/mol
InChI Key: XIQSPCJCAJVNJL-UHFFFAOYSA-N
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Description

4-Butylpiperidine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B1281884 4-Butylpiperidine CAS No. 24152-39-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-3-4-9-5-7-10-8-6-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQSPCJCAJVNJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534645
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24152-39-4
Record name 4-Butylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylpiperidine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butylpiperidine, a saturated heterocyclic compound with applications in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its key spectral characteristics.

Core Concepts: Molecular Structure and Formula

This compound is a derivative of piperidine, a six-membered heterocyclic amine, substituted with a butyl group at the 4-position. Its chemical structure consists of a saturated cyclohexane ring where one methylene group is replaced by a nitrogen atom, and a four-carbon alkyl chain is attached to the carbon atom opposite the nitrogen.

Molecular Formula: C₉H₁₉N[1][2]

CAS Number: 24152-39-4[1][2]

IUPAC Name: this compound[2]

The structural representation of this compound is depicted in the following diagram:

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. The data presented includes both estimated and computed values from reputable chemical databases.

PropertyValueSource
Molecular Weight 141.25 g/mol [1][2]
Melting Point 28°C (estimate)[1]
Boiling Point 178.34°C (estimate)[1]
Density 0.8790 g/mL (estimate)[1]
pKa 10.70 ± 0.10 (Predicted)[1]
XLogP3-AA 2.7[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 3[2]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be effectively achieved through the catalytic hydrogenation of 4-butylpyridine. This method provides a high-yield and straightforward route to the desired saturated heterocyclic compound.

Reaction Scheme:

G cluster_0 4-Butylpyridine cluster_1 This compound 4-Butylpyridine 4-Butylpyridine This compound This compound 4-Butylpyridine->this compound H2, PtO2 Ethanol, rt, 24h

Figure 2: Synthesis of this compound via hydrogenation.

Materials and Reagents:

  • 4-Butylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-butylpyridine (1 equivalent). Dissolve the starting material in anhydrous ethanol.

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), carefully add platinum(IV) oxide (0.05 to 0.1 equivalents).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen. Pressurize the vessel with hydrogen (typically 50 psi if using a Parr apparatus, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting material. The reaction is typically complete within 24 hours.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dissolve the resulting residue in a suitable organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Final Purification (Optional): If necessary, the product can be further purified by vacuum distillation to obtain highly pure this compound.

Spectral Data Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected key features in its NMR and IR spectra.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring and the butyl side chain.

  • Piperidine Ring Protons: The protons on the piperidine ring will appear as complex multiplets in the upfield region, typically between δ 1.0 and 3.0 ppm. The protons alpha to the nitrogen (at the 2 and 6 positions) will be the most downfield of the ring protons.

  • NH Proton: A broad singlet corresponding to the N-H proton is expected, the chemical shift of which can vary depending on the solvent and concentration.

  • Butyl Group Protons: The protons of the butyl group will show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the methylene groups (CH₂) between δ 1.2 and 1.5 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide direct information about the carbon skeleton.

  • Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the aliphatic region, typically between δ 25 and 50 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the ring carbons.

  • Butyl Group Carbons: The four carbons of the butyl chain will appear in the δ 14-40 ppm range, with the terminal methyl carbon being the most upfield.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretch: A moderate, somewhat broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine.

  • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the C-H stretching vibrations of the sp³ hybridized carbons in the piperidine ring and the butyl group.

  • N-H Bend: A bending vibration for the N-H group may be observed around 1590-1650 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration typically appears in the fingerprint region, between 1000 and 1250 cm⁻¹.

This guide provides essential technical information for professionals working with this compound. For further details on specific applications or analytical data, consulting peer-reviewed literature and specialized chemical databases is recommended.

References

An In-depth Technical Guide to 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-butylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and drug development. The document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and discusses its spectral characteristics. Furthermore, this guide explores the pharmacological potential of the piperidine scaffold, with a focus on anticancer activity and its associated signaling pathways, as well as the specific activity of a this compound derivative as an allosteric agonist of the M1 muscarinic receptor. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams in the DOT language.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₉N[1]
Molecular Weight 141.25 g/mol [1]
CAS Number 24152-39-4[1]
Boiling Point ~175 °C (estimated)Based on 1-butylpiperidine
Melting Point Not available
Density Not available
Solubility Miscible with water and many organic solvents (inferred from piperidine)[2][3][4]

Synthesis of this compound

A common synthetic route to 4-alkylpiperidines involves the alkylation of a pyridine precursor followed by catalytic hydrogenation. The following section outlines a detailed experimental protocol for the synthesis of this compound from 4-picoline.

Experimental Protocol: Synthesis of this compound

Scheme 1: Synthesis of this compound from 4-Picoline

Synthesis 4-Picoline 4-Picoline 4-Butylpyridine 4-Butylpyridine 4-Picoline->4-Butylpyridine 1. n-Butyllithium 2. Propyl bromide This compound This compound 4-Butylpyridine->this compound H₂, PtO₂ (Adam's catalyst)

Caption: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

  • 4-Picoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Propyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Platinum(IV) oxide (Adam's catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

Step 1: Synthesis of 4-Butylpyridine

  • A solution of 4-picoline (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution with stirring. The solution is stirred at this temperature for 1 hour.

  • Propyl bromide (1.2 equivalents) is then added dropwise, and the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-butylpyridine.

  • The crude product is purified by vacuum distillation.

Step 2: Hydrogenation of 4-Butylpyridine to this compound

  • 4-Butylpyridine (1 equivalent) is dissolved in ethanol in a high-pressure hydrogenation vessel.

  • Platinum(IV) oxide (Adam's catalyst, ~1 mol%) is added to the solution.

  • The vessel is sealed and flushed with hydrogen gas, then pressurized to approximately 6 atmospheres.

  • The mixture is shaken or stirred vigorously at room temperature until the uptake of hydrogen ceases (typically 12-24 hours).

  • The catalyst is removed by filtration through a pad of Celite®.

  • The ethanolic solution is acidified with concentrated hydrochloric acid, and the solvent is removed under reduced pressure to yield the hydrochloride salt of this compound.

  • The free base can be obtained by dissolving the hydrochloride salt in water, basifying with a strong base (e.g., NaOH), and extracting with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give this compound, which can be further purified by vacuum distillation.

Spectral Data

While experimental spectra for this compound are not widely available, the expected spectral characteristics can be inferred from data on closely related compounds such as 1-butylpiperidine and 4-tert-butylpiperidine.[5][6]

Table 2: Predicted Spectral Data for this compound

Technique Expected Features
¹H NMR Signals corresponding to the protons of the butyl group (triplet for CH₃, multiplets for the three CH₂ groups) and the piperidine ring protons. The N-H proton will appear as a broad singlet.
¹³C NMR Four distinct signals for the butyl group carbons and signals for the carbons of the piperidine ring.
IR Spectroscopy Characteristic N-H stretching vibration around 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and C-N stretching in the fingerprint region.
Mass Spectrometry A molecular ion peak (M⁺) at m/z = 141. Fragmentation patterns would likely involve loss of the butyl group or cleavage of the piperidine ring.

Pharmacological Properties and Signaling Pathways

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.[7][8][9] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antifungal effects.

Anticancer Activity of Piperidine Derivatives

Piperidine and its derivatives have been investigated as potential anticancer agents.[7][8] These compounds can modulate several critical signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and the induction of apoptosis.

Key signaling pathways affected by piperidine derivatives include:

  • STAT-3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is common in many cancers and promotes cell survival and proliferation. Some piperidine-containing compounds have been shown to inhibit STAT3 signaling.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its aberrant activation is linked to cancer development and progression. Piperidine derivatives can suppress NF-κB activation.[7][8]

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B): This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of the PI3K/Akt pathway is a key mechanism for the anticancer effects of some piperidine compounds.[7][8][9]

anticancer_pathway cluster_outcome Cellular Outcome Piperidine_Derivative Piperidine_Derivative STAT3 STAT3 Piperidine_Derivative->STAT3 NF_kB NF_kB Piperidine_Derivative->NF_kB PI3K_Akt PI3K_Akt Piperidine_Derivative->PI3K_Akt Apoptosis Apoptosis Piperidine_Derivative->Apoptosis Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival NF_kB->Survival PI3K_Akt->Proliferation PI3K_Akt->Survival

Caption: General overview of anticancer signaling pathways modulated by piperidine derivatives.

Allosteric Agonism at the M1 Muscarinic Receptor

A derivative of this compound, known as AC-42, has been identified as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[10] Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous ligand (orthosteric site). This can lead to a more subtype-selective pharmacological profile, which is highly desirable in drug development.

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[11][12][13] Activation of the M1 receptor by an agonist like AC-42 initiates a signaling cascade that is important in cognitive processes.

The signaling pathway is as follows:

  • Agonist Binding: AC-42 binds to an allosteric site on the M1 receptor.

  • G-Protein Activation: This binding event stabilizes an active conformation of the receptor, leading to the activation of the associated Gq/11 G-protein.

  • PLC Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG remains in the plasma membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to various cellular responses.

M1_receptor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC42 AC42 M1R M1 Receptor AC42->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C DAG->PKC activates ER Endoplasmic Reticulum IP3->ER binds Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Signaling pathway of the M1 muscarinic receptor activated by the allosteric agonist AC-42.

Conclusion

This compound is a valuable chemical entity with potential applications in the development of new therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies. The broader piperidine class of compounds demonstrates significant pharmacological activity, particularly in the area of oncology, by modulating key signaling pathways. Furthermore, the specific derivative AC-42 highlights the potential for developing highly selective M1 muscarinic receptor agonists for the treatment of cognitive disorders. Further research into this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

The Multifaceted Biological Activities of 4-Butylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-butylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules. Derivatives incorporating this moiety have shown significant promise in modulating the activity of various physiological targets, leading to potential therapeutic applications in a range of diseases. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their interactions with key proteins in the central nervous system (CNS) and other biological systems. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support ongoing research and drug development efforts.

Central Nervous System Activity

This compound derivatives have been extensively investigated for their effects on the CNS, demonstrating significant affinity and functional activity at several key G-protein coupled receptors (GPCRs), including dopamine, serotonin, opioid, and neurokinin receptors.

Dopamine and Serotonin Receptor Ligands

A significant class of compounds featuring a butyl linker attached to a piperidine or piperazine ring has been identified as potent ligands for dopamine (D₂, D₃, D₄) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors. These receptors are crucial targets for the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety.

Quantitative Data Summary: Dopamine and Serotonin Receptor Binding Affinities

The binding affinities (Ki) of various N-[4-(4-arylpiperazin-1-yl)butyl] and related derivatives for human dopamine and serotonin receptors are summarized in the table below. Lower Ki values indicate higher binding affinity.

Compound ClassTarget ReceptorKi (nM) RangeSelectivity Highlights
N-[4-(4-Arylpiperazin-1-yl)butyl]arylcarboxamidesD₃0.13 - 31High selectivity over D₂, D₄, 5-HT₁ₐ, and α₁ receptors.[1]
D₄Moderate to highCan be modulated by structural modifications.[1]
1-[4-(4-Aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones5-HT₁ₐPotent Antagonists-
5-HT₂Potent Antagonists-
D₂Potent AntagonistsCompound 6 shows a profile similar to atypical antipsychotics.[2]
(Bisarylmethoxy)butylpiperidine AnaloguesDopamine Transporter (DAT)4 - 191Dual activity at DAT and Dopamine receptors.[3]
D₂/D₃Modest affinity and antagonistic activityAttenuated cocaine-induced hyperlocomotion.[3]

Signaling Pathway: Dopamine D₂ Receptor (Gαi-coupled)

Dopamine D₂ receptors are coupled to inhibitory G proteins (Gαi). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein, which in turn inhibits adenylyl cyclase, decreases intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity.

G_protein_signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular Agonist Dopamine Agonist (e.g., this compound derivative) D2R D₂ Receptor Agonist->D2R Binds G_protein Gαiβγ D2R->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D₂ receptor signaling cascade.

Neurokinin-1 (NK₁) Receptor Antagonists

4,4-Disubstituted piperidine derivatives have emerged as a class of potent and selective antagonists for the neurokinin-1 (NK₁) receptor. The NK₁ receptor and its endogenous ligand, Substance P, are implicated in pain transmission, inflammation, and emesis.

Quantitative Data Summary: NK₁ Receptor Antagonist Activity

Compound ClassTargetIC₅₀ (nM)In Vivo Activity (ID₅₀ mg/kg)
4,4-Disubstituted PiperidineshNK₁0.95 - 5.70.22 - 0.28 (in resiniferatoxin-induced vascular leakage model)[4]

Signaling Pathway: Neurokinin-1 Receptor (Gαq-coupled)

The NK₁ receptor is coupled to a Gαq protein. Activation by Substance P leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

NK1_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular SP Substance P NK1R NK₁ Receptor SP->NK1R Binds G_protein Gαqβγ NK1R->G_protein Activates Antagonist This compound Antagonist Antagonist->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Neurokinin-1 (NK₁) receptor signaling pathway.

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibitors

Derivatives of 1-benzylpiperidine with side chains of similar length to a butyl group have been identified as potent inhibitors of acetylcholinesterase (AChE). AChE is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data Summary: Acetylcholinesterase Inhibition

Compound ClassTargetIC₅₀ (nM)Selectivity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine DerivativesAChEAs low as 0.56Up to 18,000-fold greater affinity for AChE over BuChE.[5]

Ion Channel Modulation

T-type Calcium Channel Blockers

Certain 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels. These channels play a role in cardiovascular function, and their blockade can lead to antihypertensive effects.

Biological Activity: Oral administration of active compounds lowered blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of L-type calcium channel blockers.[6]

Experimental Protocols

This section provides generalized protocols for key assays mentioned in this guide. Specific parameters may need to be optimized for individual compounds and experimental setups.

Radioligand Binding Assay for GPCRs (e.g., Dopamine Receptors)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Workflow Diagram: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (from cell culture or tissue) start->prep_membranes setup_assay Set up 96-well plate: - Total Binding (Membranes + Radioligand) - Non-specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) - Competition (Membranes + Radioligand + Test Compound) prep_membranes->setup_assay incubate Incubate at Room Temperature (e.g., 60-120 min) setup_assay->incubate filter Rapid Vacuum Filtration (through glass fiber filters) incubate->filter wash Wash Filters (with ice-cold buffer) filter->wash count Scintillation Counting (measure radioactivity) wash->count analyze Data Analysis (Calculate Specific Binding, IC₅₀, and Ki) count->analyze end End analyze->end

References

The Ascendant Role of the 4-Butylpiperidine Scaffold in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast number of clinically successful drugs. Its conformational flexibility and the ability to be readily functionalized have made it a cornerstone in the design of therapeutic agents across diverse disease areas. Among its many derivatives, the 4-butylpiperidine moiety has emerged as a significant contributor to the development of potent and selective ligands for various biological targets. This technical guide provides an in-depth exploration of the synthesis, pharmacological significance, and therapeutic potential of compounds incorporating the this compound core, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.

The this compound Moiety: A Key to Modulating Biological Activity

The introduction of a butyl group at the 4-position of the piperidine ring imparts specific physicochemical properties that medicinal chemists can leverage to fine-tune the interaction of a molecule with its biological target. The non-polar, flexible butyl chain can engage in hydrophobic interactions within protein binding pockets, potentially enhancing binding affinity and selectivity. Furthermore, the overall lipophilicity of the molecule can be modulated by the presence of the butyl group, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

Case Study 1: AC-42 - A Selective Allosteric Agonist of the M1 Muscarinic Receptor

A prominent example showcasing the utility of the this compound scaffold is AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) . This compound has been identified as a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor, a key target for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2]

Biological Activity of AC-42

AC-42 activates the M1 receptor not at the conventional (orthosteric) acetylcholine binding site, but at a distinct allosteric site.[3][4] This mode of action offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric agonists.

CompoundTargetAssayEC50 (nM)Reference
AC-42Human M1 Muscarinic Receptor (wild-type)IP Accumulation805[2]
AC-42Human M1 Muscarinic Receptor (Y381A mutant)IP Accumulation220[2]
M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[5][6] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5][7]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C DAG->PKC activates Ca_release Ca²⁺ Release IP3->Ca_release triggers Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response AC42 AC-42 (Allosteric Agonist) AC42->M1R binds

M1 Muscarinic Receptor Gq Signaling Pathway

Case Study 2: this compound Derivatives as Dopamine D4 Receptor Antagonists

The this compound moiety has also been incorporated into a series of potent and selective antagonists for the dopamine D4 receptor. The D4 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, and selective antagonists are being investigated as potential therapeutics. A notable lead compound in this class is 77-LH-28-1 , which features a this compound group.[8]

Structure-Activity Relationship (SAR) and Biological Data

Structure-activity relationship studies have revealed that the n-butyl substituent is a key feature for high D4 receptor affinity and selectivity over other dopamine receptor subtypes (D2 and D3).[8]

CompoundD2R pKiD3R pKiD4R pKiD2/D4 SelectivityD3/D4 SelectivityReference
77-LH-28-1 (Compound 7) 6.176.219.01692631[8]
Compound 9 (2-carbon linker) <5.5<5.56.12--[8]
Compound 10 (4-carbon linker) 6.136.188.35166148[8]
Compound 11 (5-carbon linker) 6.096.157.987868[8]

Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common synthetic route to this compound involves the initial synthesis of a 4-substituted pyridine precursor followed by reduction of the pyridine ring.

Synthesis_Workflow Start 4-Picoline Step1 Reaction with Propyl Bromide (n-Butyllithium) Start->Step1 Intermediate 4-Butylpyridine Step1->Intermediate Step2 Hydrogenation (e.g., Adams' Catalyst, H₂) Intermediate->Step2 Product This compound Step2->Product

General Synthesis of this compound

Step 1: Synthesis of 4-Butylpyridine To a solution of 4-picoline in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon) and cooled to a low temperature (e.g., -78 °C), a solution of n-butyllithium in hexanes is added dropwise. The resulting mixture is stirred at low temperature for a period of time, followed by the dropwise addition of propyl bromide. The reaction is then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and concentrated under reduced pressure to yield 4-butylpyridine.

Step 2: Hydrogenation to this compound 4-Butylpyridine is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenation in the presence of a catalyst, such as Adams' catalyst (platinum dioxide), under a hydrogen atmosphere (e.g., 6 atm).[8] The reaction is monitored until completion (e.g., by TLC or GC-MS). Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to afford this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a general procedure for determining the binding affinity of a test compound for muscarinic receptors using a radioligand binding assay.

Materials:

  • Cell membranes expressing the target muscarinic receptor subtype (e.g., CHO-hM1 cells).[3]

  • Radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).[3]

  • Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).[3]

  • Test compound (e.g., AC-42).

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine).

  • 96-well filter plates.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cells overexpressing the receptor of interest by homogenization and differential centrifugation.[3] The final membrane pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, a saturating concentration of a non-labeled antagonist is used instead of the test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold is a valuable building block in medicinal chemistry, enabling the development of potent and selective ligands for a range of biological targets. As demonstrated by the allosteric M1 muscarinic receptor agonist AC-42 and the series of dopamine D4 receptor antagonists, the incorporation of the this compound moiety can significantly influence the pharmacological profile of a molecule. The synthetic accessibility of this scaffold, coupled with its favorable physicochemical properties, ensures its continued importance in the design and discovery of novel therapeutics for the treatment of neurological and other disorders. Further exploration of this versatile scaffold is warranted to unlock its full potential in future drug development endeavors.

References

The Dawn of Piperidine Alkaloids: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the seminal discoveries and historical milestones in the chemistry of piperidine alkaloids. From their initial extraction from natural sources to their first chemical syntheses, this document provides a technical overview of the foundational work that has paved the way for modern drug discovery and development. The piperidine motif is a crucial scaffold in numerous pharmaceuticals, and understanding its origins is paramount for today's researchers.

Early Isolations: Unveiling Nature's Piperidines

The story of piperidine alkaloids begins with the isolation of several key compounds from their natural plant sources. These early endeavors were characterized by rudimentary extraction techniques, yet they laid the groundwork for the entire field of alkaloid chemistry.

Coniine: The Hemlock Toxin

One of the first piperidine alkaloids to be isolated was the neurotoxin coniine, infamous as the active poison in hemlock used in the execution of Socrates.

  • 1826: Giseke is credited with the first isolation of coniine from poison hemlock (Conium maculatum).[1]

Nicotine: The Spirit of Tobacco

Nicotine, the principal alkaloid in tobacco (Nicotiana tabacum), has a rich history intertwined with commerce and science.

  • 1809: French scientist Vauquelin first observed a volatile, alkaline substance in tobacco juice.[2]

  • 1828: Wilhelm Heinrich Posselt and Karl Ludwig Reimann, two German scientists, successfully isolated and purified nicotine.[2] They named it in honor of Jean Nicot, who introduced tobacco to France.[2][3]

Atropine: The Beauty of Belladonna

Atropine, a tropane alkaloid with a piperidine core, was first isolated from plants of the nightshade family. Its name is derived from Atropa belladonna (deadly nightshade), alluding to its historical use by women in the Renaissance to dilate their pupils for cosmetic effect.[4][5]

  • 1831: The German pharmacist Heinrich F. G. Mein successfully prepared atropine in a pure crystalline form.[4][5][6]

Piperine: The Pungency of Pepper

The compound responsible for the characteristic spiciness of black pepper (Piper nigrum) is the piperidine alkaloid, piperine.

  • 1819: Hans Christian Ørsted first isolated piperine from pepper extract.[7][8]

Foundational Experimental Protocols: Isolation and Characterization

The pioneering chemists of the 19th century relied on fundamental chemical principles to extract and purify these alkaloids. The general approach involved acid-base extraction, leveraging the basicity of the nitrogen atom in the piperidine ring.

General Method for Alkaloid Extraction (Stas-Otto Method)

A common historical method for extracting alkaloids from plant material is the Stas-Otto method. This technique relies on the differential solubility of the free base alkaloid and its salt form in organic and aqueous solvents, respectively.

Methodology:

  • Liberation of the Free Base: The powdered plant material is first moistened and treated with an alkali, such as lime (calcium hydroxide), to convert the alkaloid salts present in the plant into their free base form.

  • Organic Solvent Extraction: The free base is then extracted with an organic solvent like ether or chloroform.

  • Acidic Aqueous Extraction: The organic extract containing the alkaloid free base is then shaken with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid). This protonates the basic nitrogen of the piperidine ring, forming a water-soluble salt that partitions into the aqueous layer, leaving many impurities behind in the organic phase.

  • Recovery of the Free Base: The aqueous solution of the alkaloid salt is then made basic again with an alkali (e.g., ammonia) to regenerate the free base.

  • Final Organic Extraction: The liberated free base is then re-extracted with an organic solvent.

  • Purification: The solvent is evaporated to yield the crude alkaloid, which can be further purified by techniques such as crystallization.

Isolation of Piperine from Black Pepper

A more specific historical method for the isolation of piperine involves the use of an alcoholic solution of potassium hydroxide.

Methodology:

  • Alcoholic Extraction: Ground black pepper is extracted with ethanol.

  • Saponification of Resins: The ethanolic extract is treated with a solution of potassium hydroxide to saponify resins, which are present as impurities. Chavicine, an isomer of piperine, is also removed by this process.

  • Crystallization: The solution is decanted from the insoluble residue and allowed to stand, leading to the crystallization of piperine.[9]

The Quest for Structure: Early Elucidation Efforts

Determining the chemical structure of these complex natural products in an era before modern spectroscopic techniques was a monumental task. It involved a combination of elemental analysis, degradation chemistry, and logical deduction.

Key Milestones in Structural Elucidation
AlkaloidKey ContributorsYearKey Findings
Nicotine Melsens1843Established the correct molecular formula: C₁₀H₁₄N₂.[2][10]
Adolf Pinner1893Determined the structure of nicotine.[11]
Coniine Hofmann1881Established the structure of coniine.[1]
Piperine Identified as piperoylpiperidine.[12]

The Synthetic Era: Recreating Nature's Scaffolds

The ultimate proof of a proposed chemical structure in the classical era of organic chemistry was its total synthesis from simpler, known compounds. The synthesis of piperidine alkaloids marked significant achievements in the field.

Coniine: The First Synthetic Alkaloid (Ladenburg, 1886)

The first total synthesis of an alkaloid was that of (±)-coniine by Albert Ladenburg, a landmark achievement in organic chemistry.

Experimental Protocol (Ladenburg Synthesis):

  • Preparation of 2-Methylpyridine: N-methylpyridine iodide was heated to a high temperature (250-300°C) to induce rearrangement to 2-methylpyridine (α-picoline).

  • Knoevenagel Condensation: 2-Methylpyridine was then reacted with acetaldehyde (using its trimer, paraldehyde) in the presence of anhydrous zinc chloride to form 2-propenylpyridine.

  • Reduction to (±)-Coniine: The 2-propenylpyridine was reduced using metallic sodium in ethanol to yield racemic (±)-coniine.

  • Resolution: The racemic mixture was resolved into its enantiomers by fractional crystallization using (+)-tartaric acid.[2][10]

Atropine Synthesis (Willstätter, 1901)

Richard Willstätter's synthesis of atropine was another monumental achievement, for which he was awarded the Nobel Prize in Chemistry in 1915. A key intermediate in this synthesis was tropinone.

Experimental Protocol (Willstätter Synthesis of Tropinone): Willstätter's initial synthesis of tropinone was a multi-step and low-yielding process starting from cycloheptanone.[8] A more elegant and famous one-pot synthesis was later developed by Sir Robert Robinson in 1917, which is often cited for its biomimetic approach.

Robinson's "Biomimetic" Synthesis of Tropinone (1917): This synthesis is remarkable for its simplicity and for assembling the complex bicyclic structure of tropinone in a single reaction vessel from simple starting materials, mimicking a potential biosynthetic pathway.

  • Reaction Mixture: Succinaldehyde, methylamine, and acetonedicarboxylic acid (or its salt) are reacted in an aqueous solution.

  • Double Mannich Reaction: The reaction proceeds through a series of intermolecular and intramolecular reactions, including a double Mannich reaction, to form the tropinone ring system.

  • Decarboxylation: The initially formed tropinone dicarboxylic acid readily loses two molecules of carbon dioxide upon heating in an acidic solution to yield tropinone.

  • Conversion to Atropine: Tropinone can then be reduced to tropine, which is subsequently esterified with tropic acid to form atropine.

Nicotine Synthesis (Pictet and Rotschy, 1904)

The first synthesis of nicotine was accomplished by Amé Pictet and A. Rotschy.

Experimental Protocol (Pictet-Rotschy Synthesis): The details of the Pictet-Rotschy synthesis are complex and involve multiple steps. A key feature of their approach was the condensation of N-(β-pyridyl)-pyrrole with a suitable reagent, followed by a series of transformations to construct the pyrrolidine ring and introduce the methyl group on the nitrogen.

Mechanism of Action and Signaling Pathways

Piperidine alkaloids exert their physiological effects by interacting with specific receptors and signaling pathways in the body.

Nicotine and Coniine: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Both nicotine and coniine act on nicotinic acetylcholine receptors. Nicotine is an agonist, meaning it activates these receptors.[13] Coniine, on the other hand, acts as a nicotinic acetylcholine receptor antagonist, blocking the normal function of these receptors, which leads to paralysis.[14] nAChRs are ligand-gated ion channels, and their activation leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), causing depolarization of the cell membrane.[15]

Nicotinic_Acetylcholine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh_Nicotine Acetylcholine / Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) (Ligand-gated Ion Channel) ACh_Nicotine->nAChR Binds to & Activates Na_Ca_Influx Na+ / Ca2+ Influx nAChR->Na_Ca_Influx Channel Opens Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Na_Ca_Influx->PI3K_Akt Ca2+ activates MAPK MAPK Pathway Na_Ca_Influx->MAPK Ca2+ activates Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Depolarization->Cellular_Response Neuroprotection Neuroprotection/ Cell Survival PI3K_Akt->Neuroprotection Gene_Expression Changes in Gene Expression MAPK->Gene_Expression

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

Atropine: A Muscarinic Acetylcholine Receptor (mAChR) Antagonist

Atropine functions as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[7][16] These are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic nervous system effects. By blocking the binding of acetylcholine, atropine inhibits these effects.

The M1, M3, and M5 subtypes are coupled to Gq proteins, which activate the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. The M2 and M4 subtypes are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) and the opening of potassium channels, resulting in hyperpolarization.[16]

Muscarinic_Acetylcholine_Receptor_Signaling cluster_Gq Gq-coupled Pathway (M1, M3, M5) cluster_Gi Gi-coupled Pathway (M2, M4) ACh_Gq Acetylcholine mAChR_Gq mAChR (M1, M3, M5) ACh_Gq->mAChR_Gq Activates Gq Gq protein mAChR_Gq->Gq Activates Atropine_Gq Atropine Atropine_Gq->mAChR_Gq Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release ACh_Gi Acetylcholine mAChR_Gi mAChR (M2, M4) ACh_Gi->mAChR_Gi Activates Gi Gi protein mAChR_Gi->Gi Activates Atropine_Gi Atropine Atropine_Gi->mAChR_Gi Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_Channel K+ Channel Opening Gi->K_Channel Activates cAMP Decreased cAMP AC->cAMP

Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.

Summary of Key Historical Data

The following tables summarize the key dates and physical properties associated with the discovery and characterization of these foundational piperidine alkaloids.

Table 1: Historical Timeline of Key Piperidine Alkaloids

AlkaloidEventYearResearchers
Piperine First Isolated1819Hans Christian Ørsted[7][8]
Coniine First Isolated1826Giseke[1]
Structure Elucidated1881Hofmann[1]
First Synthesis1886Albert Ladenburg[1][2]
Nicotine First Isolated1828Posselt & Reimann[2]
Molecular Formula1843Melsens[2][10]
Structure Elucidated1893Adolf Pinner[11]
First Synthesis1904Pictet & Rotschy[17]
Atropine First Isolated1831Heinrich F. G. Mein[4][5][6]
First Synthesis1901Richard Willstätter[6]

Table 2: Physical and Chemical Properties

AlkaloidMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Coniine C₈H₁₇N127.23-2166
Nicotine C₁₀H₁₄N₂162.23-79247[18]
Atropine C₁₇H₂₃NO₃289.37114-116-
Piperine C₁₇H₁₉NO₃285.34128-130[12]-

This guide provides a foundational understanding of the discovery and history of piperidine alkaloids. The pioneering work detailed herein not only unveiled a critical class of natural products but also established fundamental principles of organic chemistry that continue to influence the synthesis and development of new therapeutic agents.

References

4-Butylpiperidine: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of approved pharmaceuticals and biologically active molecules.[1] Its conformational flexibility and ability to form diverse molecular interactions make it a highly sought-after component in the design of novel therapeutics. Among the various substituted piperidines, the 4-butylpiperidine moiety has emerged as a key structural element in the development of potent and selective ligands for a range of biological targets, demonstrating significant potential in therapeutic areas such as neurodegenerative diseases, viral infections, and cardiovascular disorders.

This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery. It delves into its synthesis, biological activities, and the structure-activity relationships of its derivatives. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and development in this promising area.

Therapeutic Applications and Biological Activities

The this compound scaffold has been successfully incorporated into molecules targeting several key proteins implicated in disease, most notably sigma receptors, C-C chemokine receptor type 5 (CCR5), and T-type calcium channels.

Sigma Receptor Ligands

The this compound core is a prominent feature in a number of high-affinity sigma receptor ligands. Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of central nervous system disorders, including neurodegenerative diseases and psychiatric conditions.[2]

One of the most well-studied examples is 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent σ1 receptor ligand.[3] PPBP has demonstrated significant neuroprotective effects in preclinical models of stroke.[3] Its mechanism of action is believed to involve the modulation of the interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95), thereby reducing excitotoxicity.[4]

Quantitative Data for Sigma Receptor Ligands

The following table summarizes the binding affinities (Ki) of representative piperidine derivatives for sigma receptors.

CompoundR Groupσ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
7a 4"-F2.96 ± 0.5221.64 ± 8.074.88
7c 4"-Cl5.98 ± 0.41554.03 ± 34.2292.65
8a 4"-F1.41 ± 0.22>854>605.67
8c 4"-Cl2.49 ± 0.24>854>342.97
9e 4"-Br2.95 ± 0.57>854>289.49
12c N-CF3-indazole0.7--
13g 2-methylphenyl37--
14a 6-chloro-2-indole8.1--

Data sourced from multiple studies.[5][6] Note that the specific substitution patterns vary, and direct comparison should be made with caution.

CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic strains of HIV-1 into host cells.[7] Consequently, CCR5 antagonists are an important class of antiretroviral drugs. The this compound scaffold has been incorporated into the design of potent CCR5 antagonists. These compounds typically feature a more complex substitution pattern on the piperidine nitrogen to achieve high-affinity binding to the receptor.

Quantitative Data for CCR5 Antagonists

The following table presents the inhibitory concentrations (IC50) of several piperidine-based CCR5 antagonists.

CompoundModificationCCR5 IC50 (nM)
1b Spiro(dihydrobenzthiophene-piperidine)10
9 Isopropyl on pyrrolidine-
11 Pyrazolo-piperidine with benzyl and 4-pyridinemethyl3800 (R5-HIV-1)
TAK-220 4-(4-carbamoylbenzyl)piperidine3.5 (binding), 0.42 (fusion)

Data compiled from various sources.[7][8][9][10]

T-type Calcium Channel Blockers

Diphenylbutylpiperidines have been identified as potent blockers of voltage-gated calcium channels.[11] Specifically, derivatives of this class have shown activity against T-type calcium channels, which are implicated in conditions such as epilepsy and neuropathic pain. The 4-butyl group can contribute to the overall lipophilicity and steric profile of the molecule, influencing its interaction with the channel protein.

Quantitative Data for T-type Calcium Channel Blockers

The table below shows the inhibitory activity of representative diphenylbutylpiperidine-type compounds on calcium channels.

CompoundCa2+ Channel InhibitionIC50 (nM)
Pimozide[3H]nitrendipine binding13-30
Fluspirilene[3H]nitrendipine binding13-30
Penfluridol[3H]nitrendipine binding13-30
Clopimozide[3H]nitrendipine binding13-30

Data from a study on antischizophrenic drugs of the diphenylbutylpiperidine type.[11]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for advancing research in this area.

Synthesis of this compound Derivatives

A common and versatile method for the synthesis of 4-substituted piperidines is the reductive amination of a corresponding 4-piperidone.[12]

General Protocol for Reductive Amination:

  • Imine Formation: To a solution of the primary or secondary amine (1.0 eq) and 4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add a catalytic amount of acetic acid.[13] Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.[14] The choice of reducing agent depends on the pH stability of the reactants and intermediates.[14]

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-aminopiperidine derivative.

Biological Evaluation Protocols

Sigma Receptor Binding Assay:

This protocol is adapted from established methods for characterizing sigma receptor ligands.[2]

  • Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain for σ1) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a radioligand (e.g., --INVALID-LINK---pentazocine for σ1), and varying concentrations of the test compound (e.g., this compound derivatives). For non-specific binding determination, include a high concentration of a known sigma receptor ligand (e.g., haloperidol).

  • Incubation and Filtration: Incubate the plate at 37°C for a specified time (e.g., 150 minutes). Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Ki values for the test compounds using the Cheng-Prusoff equation.

CCR5 Antagonist (HIV-1 Entry) Assay:

This protocol describes a cell-based assay to evaluate the ability of this compound derivatives to inhibit HIV-1 entry.

  • Cell Culture: Culture a suitable cell line (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in appropriate growth medium.

  • Assay Setup: Seed the cells in a 96-well plate and incubate overnight. On the day of the assay, prepare serial dilutions of the test compounds.

  • Infection: Pre-incubate a known R5-tropic HIV-1 strain with the diluted test compounds for 1 hour at 37°C. Add the virus-compound mixture to the cells and incubate for 48 hours.

  • Luciferase Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control. Determine the IC50 value by fitting the data to a dose-response curve.

T-type Calcium Channel Assay (Calcium Imaging):

This protocol outlines a fluorescence-based method to assess the inhibitory activity of this compound derivatives on T-type calcium channels.

  • Cell Preparation: Use a cell line stably expressing a T-type calcium channel subtype (e.g., HEK293 cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: Add varying concentrations of the test compounds to the cells and incubate at room temperature.

  • Calcium Influx Measurement: Depolarize the cells with a high-potassium solution to open the voltage-gated calcium channels. Measure the resulting increase in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition of calcium influx for each compound concentration compared to the control (no compound). Determine the IC50 values from the dose-response curves.

Visualizations of Signaling Pathways and Workflows

Diagrams created using the DOT language for Graphviz are provided below to illustrate key concepts.

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Assay cluster_sar SAR Analysis start 4-Piperidone step1 Reductive Amination start->step1 product This compound Derivative step1->product assay Target-Based Assay (e.g., Sigma Receptor Binding) product->assay data Quantitative Data (IC50, Ki) assay->data sar Structure-Activity Relationship data->sar optimization Lead Optimization sar->optimization

Caption: Experimental workflow for the discovery of this compound derivatives.

ccr5_signaling cluster_cell Host Cell cluster_virus HIV-1 CCR5 CCR5 Receptor gp41 gp41 CCR5->gp41 Activates CD4 CD4 Receptor CD4->CCR5 Conformational Change Fusion Membrane Fusion gp120 gp120 gp120->CCR5 Binds gp120->CD4 Binds gp41->Fusion Mediates Antagonist This compound CCR5 Antagonist Antagonist->CCR5 Blocks

Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by a CCR5 antagonist.

nnos_psd95_pathway cluster_neuron Postsynaptic Neuron NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx Activation PSD95 PSD-95 PSD95->NMDA_R Scaffolds nNOS nNOS PSD95->nNOS Couples NO_production NO Production nNOS->NO_production Catalyzes Ca_influx->nNOS Activates Excitotoxicity Excitotoxicity NO_production->Excitotoxicity Sigma1_Agonist This compound Sigma-1 Agonist Sigma1_Agonist->PSD95 Modulates Coupling

Caption: Proposed mechanism of neuroprotection by a sigma-1 receptor agonist through modulation of the nNOS-PSD-95 interaction.

Conclusion

The this compound scaffold represents a versatile and valuable structural motif in modern drug discovery. Its incorporation into ligands for sigma receptors, CCR5, and T-type calcium channels highlights its potential for the development of novel therapeutics for a range of diseases. The synthetic accessibility of this compound derivatives, coupled with the detailed understanding of their structure-activity relationships, provides a solid foundation for further optimization and development. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering the necessary data, protocols, and conceptual frameworks to advance the exploration of this promising chemical scaffold.

References

The Piperidine Scaffold: A Comprehensive Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the pharmacological properties of substituted piperidines, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways and workflows to facilitate the discovery and development of novel therapeutics.

Quantitative Pharmacological Data of Substituted Piperidines

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of their substituents. The following tables summarize the quantitative pharmacological data for various substituted piperidines across different therapeutic areas.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[1]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)Reference
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3[1]
OVCAR-8 (Ovarian)0.1 - 15.8[1]
HCT116 (Colon)[1]
3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24)Lung, breast, ovarian, and cervical cancer cellsMonoketone analog of curcumin~1.3 (for NF-κB nuclear translocation inhibition)[2]
3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31)RAW264.7 macrophages (LPS-induced NF-κB DNA binding)Curcumin analog~5[3]
IκB kinase β~1.92[3]
Neuropharmacological Activity

Substituted piperidines are prominent in the development of drugs targeting the central nervous system, including opioid and dopamine receptors.

Opioid Receptor Modulation

CompoundReceptorKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
Carfentanilµ0.19[4]
3',4'-Dimethoxyfentanylµ977.2[4]
(3R)-methyl piperazine analogue 5cµ1.01[5]
δ6.99[5]
κ1.57[5]
Piperazine analogue 5aµ8.47[5]
δ34.3[5]
κ36.8[5]
U-47700µ111[6]
U-51754κ120107[6]

Dopamine Receptor and Transporter Binding

Compound/SeriesTargetKᵢ (nM)Selectivity (D₂/D₃ or SERT/DAT)Reference
Phenyl and substituted phenyl piperidines (compounds 6-10)D₃<105.4 - 56[7]
4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidineDAT0.7323[8]
3α-analogue 15bDAT48[8]
2-pyridine, 13fσ₁1,283[9]
2-methylphenyl, 13gσ₁37[9]
Trifluoromethyl indazole analog, 12cσ₁0.7829 (σ₁:D₄)[9]
Enzyme Inhibition

Piperidine-based compounds have been developed as potent inhibitors of various enzymes, including acetylcholinesterase (AChE) and dipeptidyl peptidase-4 (DPP-4).[10]

Compound/SeriesTarget EnzymeIC₅₀Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21)Acetylcholinesterase (AChE)0.56 nM[7]
N-substituted 4-hydrazino piperidine derivative (22e)Dipeptidyl Peptidase-4 (DPP-4)88 nM[10]
4-Benzylpiperidine derivative (1)Dipeptidyl Peptidase-4 (DPP-4)1.6 ± 0.04 µM[10]
4-Amino-1-benzylpiperidine derivative (4)Dipeptidyl Peptidase-4 (DPP-4)4 ± 0.08 µM[10]

Experimental Protocols

Detailed methodologies for the synthesis and pharmacological evaluation of substituted piperidines are crucial for reproducible research and development.

Synthesis of Substituted Piperidines: A General Protocol

This protocol outlines a general method for the synthesis of substituted piperidines, which can be adapted for specific derivatives.[11]

  • N-Protection of the Starting Material: Dissolve the starting amino alcohol (e.g., 1-aminohex-5-en-3-ol) in a suitable solvent such as dichloromethane (DCM). Add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Purify the N-protected intermediate using column chromatography.

  • Activation of the Hydroxyl Group: Dissolve the N-protected intermediate in pyridine and cool to 0 °C. Add an activating agent, such as p-toluenesulfonyl chloride (TsCl), portion-wise. Stir the reaction at 0 °C for several hours, monitoring by TLC. Work up the reaction by pouring it into ice-water and extracting with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield the activated intermediate.[11]

  • Intramolecular Cyclization: The activated intermediate is then cyclized to form the piperidine ring. This can be achieved through various methods, including base-catalyzed cyclization.

  • N-Deprotection: Dissolve the N-protected piperidine derivative in a suitable solvent (e.g., DCM). Add a deprotecting agent, such as trifluoroacetic acid (TFA), dropwise at 0 °C. Stir the reaction at room temperature for a few hours. After concentrating the mixture, dissolve the residue in water and basify to a pH > 10 with a base like 2 M NaOH.[11]

  • Purification: Extract the final product with an organic solvent, dry the combined organic layers, and concentrate to yield the substituted piperidine. Further purification can be achieved by flash chromatography.

In Vitro Pharmacological Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay) [12]

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC₅₀ values.[12]

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [³H]N-methylspiperone for D₄ receptors) and varying concentrations of the test piperidine derivative.[9]

  • Incubation and Filtration: Allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Kᵢ values by analyzing the competition binding curves using appropriate software.[9]

Enzyme Inhibition Assay (AChE Inhibition - Ellman's Method) [10]

  • Principle: This colorimetric assay measures AChE activity by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, which is quantified spectrophotometrically.[10]

  • Assay Procedure: In a 96-well plate, add a buffer solution, the test piperidine inhibitor at various concentrations, and the AChE enzyme. Pre-incubate the mixture.

  • Substrate Addition: Initiate the reaction by adding ATCI and DTNB.

  • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[10]

Visualizing Molecular Mechanisms and Workflows

Signaling Pathways

NF-κB Signaling Pathway Inhibition by Substituted Piperidines

Several substituted piperidines, such as EF24, exert their anticancer and anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2][13] This is often achieved through the direct inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and the transcription of target genes.[13]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., TNF-α IKK IKK Receptor->IKK activates IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB IkB IkB NFkB NFkB NFkB_n NFκB NFkB->NFkB_n translocates to IkB_NFkB->NFkB IκB degradation Piperidine_Derivative Piperidine_Derivative Piperidine_Derivative->IKK inhibits DNA DNA NFkB_n->DNA binds to Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: NF-κB signaling pathway and its inhibition by piperidine derivatives.

Experimental Workflows

Generalized Workflow for Synthesis and Screening of Piperidine Libraries

The discovery of novel bioactive piperidine derivatives often involves the synthesis of a library of compounds followed by high-throughput screening to identify hits.

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization Start Starting Materials Reaction Chemical Reactions (e.g., Solid-Phase Synthesis) Start->Reaction Purification Purification & Characterization Reaction->Purification Library Piperidine Library Purification->Library HTS High-Throughput Screening (e.g., Biochemical or Cell-Based Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Synthesis Candidate Drug Candidate Lead_Opt->Candidate

Caption: A generalized workflow for the synthesis and screening of piperidine libraries.

High-Throughput Screening (HTS) Workflow

A more detailed look at the high-throughput screening process for identifying active compounds from a piperidine library.

G Compound_Library Piperidine Compound Library Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Validation Assay_Development->Primary_Screen Data_Analysis_1 Data Analysis & Hit Selection Primary_Screen->Data_Analysis_1 Dose_Response Dose-Response Confirmation (IC₅₀/EC₅₀ Determination) Data_Analysis_1->Dose_Response Primary Hits Data_Analysis_2 Data Analysis & Confirmed Hits Dose_Response->Data_Analysis_2 Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Data_Analysis_2->Secondary_Assays Confirmed Hits Lead_Compounds Lead Compounds for Optimization Secondary_Assays->Lead_Compounds

Caption: A typical workflow for high-throughput screening of a compound library.

References

The Therapeutic Potential of 4-Butylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-butylpiperidine scaffold is a key pharmacophore in a variety of biologically active compounds with significant therapeutic potential. While this compound itself is primarily a chemical building block, its derivatives have shown promise in targeting a range of receptors and pathways implicated in neurological and other disorders. This technical guide provides an in-depth overview of the core therapeutic applications of notable this compound derivatives, focusing on their pharmacology, mechanisms of action, and the experimental data supporting their potential use.

Neuroprotection via Sigma-1 Receptor Agonism: The Case of PPBP

One of the most studied derivatives is 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP), a potent and specific sigma-1 receptor agonist.[1][2] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and its activation has been linked to neuroprotective effects.

Mechanism of Action

PPBP exerts its neuroprotective effects through the modulation of several intracellular signaling pathways. In models of ischemic stroke, PPBP has been shown to attenuate the activity of neuronal nitric oxide synthase (nNOS), thereby reducing the production of damaging nitric oxide.[1][3] This is achieved by decreasing the recruitment of nNOS to the cell membrane and reducing its association with the NMDA receptor NR2 subunit.[1][3] This action is mediated by changes in the coupling of nNOS to postsynaptic density-95 (PSD-95).[1][3] Furthermore, PPBP has been demonstrated to protect against excitotoxic brain injury by stabilizing the mitochondrial membrane potential and inhibiting microglial activation.[4]

Quantitative Data Summary
CompoundTargetAssayValueReference
4-phenyl-1-(4-phenylbutyl) piperidine (PPBP)Sigma-1 ReceptorIn vivo labeling in mouse brainHigh uptake[2]
PPBPIschemic NeuroprotectionMiddle Cerebral Artery Occlusion (MCAO) in rats27.3% ± 9.1% infarction volume (PPBP-PPBP) vs. 59.3% ± 7.3% (saline-saline)[5]
Experimental Protocols

In Vivo Labeling of Sigma Receptors with [3H]4-PPBP:

  • Animal Model: Mice.

  • Procedure: [3H]4-PPBP was administered intravenously. Brains were dissected at various time points post-injection.

  • Analysis: Radioactivity in different brain regions was measured to determine the uptake and distribution of the radioligand. Inhibition studies were conducted by pre-treating animals with other known sigma receptor ligands.[2]

Transient Middle Cerebral Artery Occlusion (MCAO) in Rats:

  • Animal Model: Adult male Wistar rats.

  • Procedure: A microdialysis probe was implanted in the right caudoputamen. MCAO was induced for 2 hours using the intraluminal suture technique.

  • Treatment: Rats were treated with either saline or PPBP intravenously before and/or after MCAO.

  • Analysis: Infarction volume was measured at 22 hours of reperfusion. Microdialysis samples were analyzed for dopamine and its metabolites.[5]

Signaling Pathway Diagram

PPBP_Neuroprotection PPBP PPBP Sigma1R Sigma-1 Receptor PPBP->Sigma1R activates NMDA_PSD95 NMDA Receptor - PSD-95 Complex Sigma1R->NMDA_PSD95 modulates Mitochondria Mitochondria Sigma1R->Mitochondria stabilizes Microglia Microglia Sigma1R->Microglia inhibits nNOS nNOS NMDA_PSD95->nNOS uncouples NO_Production Nitric Oxide Production nNOS->NO_Production reduces Neuroprotection Neuroprotection NO_Production->Neuroprotection MMP Mitochondrial Membrane Potential Stabilization Mitochondria->MMP MMP->Neuroprotection Microglia_Activation Microglial Activation Inhibition Microglia->Microglia_Activation Microglia_Activation->Neuroprotection

Caption: Signaling pathway of PPBP-mediated neuroprotection.

Muscarinic M1 Receptor Allosteric Agonism: The Potential of AC-42

Another significant derivative is 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42), which acts as a selective allosteric agonist of the muscarinic M1 receptor.[6][7] The M1 receptor is a G protein-coupled receptor that plays a crucial role in cognitive function, making it a target for Alzheimer's disease and other cognitive disorders.

Mechanism of Action

AC-42 binds to a site on the M1 receptor that is topographically distinct from the orthosteric site where acetylcholine binds.[6][7] This allosteric binding induces a conformational change in the receptor, leading to its activation even in the absence of the natural agonist.[6][7] Evidence for this allosteric mechanism comes from radioligand binding studies where AC-42 failed to fully inhibit the binding of the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and retarded its dissociation rate.[6][7]

Quantitative Data Summary
CompoundTargetAssayValueReference
AC-42Muscarinic M1 Receptor[3H]NMS Binding InhibitionIncomplete inhibition, consistent with allosteric modulation[7]
AtropineMuscarinic M1 Receptor[3H]NMS Binding InhibitionpKB = 9.37 ± 0.04[7]
PirenzepineMuscarinic M1 Receptor[3H]NMS Binding InhibitionpKB = 7.99 ± 0.05[7]
Experimental Protocols

[3H]N-methylscopolamine ([3H]NMS) Binding Studies:

  • Preparation: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing the human M1 receptor were used.

  • Procedure: Membranes were incubated with a fixed concentration of [3H]NMS and varying concentrations of the test compound (AC-42, atropine, or pirenzepine).

  • Analysis: The amount of bound radioligand was measured to determine the inhibitory potency of the test compounds. Dissociation experiments were also performed to assess the effect of allosteric modulators on the off-rate of [3H]NMS.[6][7]

Experimental Workflow Diagram

AC42_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay CHO_cells CHO cells expressing hM1 receptor Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_pellet Membrane Pellet Centrifugation->Membrane_pellet Incubation Incubation of membranes with [3H]NMS and test compound Membrane_pellet->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing to remove unbound ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Data Analysis (e.g., Schild analysis) Scintillation->Data_Analysis Determine bound radioactivity

Caption: Workflow for [3H]NMS binding assay to characterize M1 receptor ligands.

Other Potential Therapeutic Applications

The this compound scaffold is also present in compounds with other potential therapeutic uses:

  • Antipsychotic Activity: Derivatives of diphenylbutylpiperidine are a class of typical antipsychotic drugs.[8][9] Some 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones, which contain a butyl-piperidine linker, have shown potent antagonism at 5-HT1A, 5-HT2, and D2 receptors, suggesting potential as atypical antipsychotics.[10]

  • Antimicrobial and Antifungal Activity: Certain piperidine derivatives have been investigated for their antimicrobial and antifungal properties.[11][12]

  • Cancer Therapy: Some FDA-approved antipsychotic drugs of the diphenylbutylpiperidine class, such as penfluridol and pimozide, are being repurposed for cancer therapy due to their ability to inhibit cancer cell proliferation and induce apoptosis.[8]

  • Analgesia: Certain 4-phenylpiperidine derivatives have been shown to possess analgesic properties.[13]

Synthesis and Future Directions

The synthesis of 4-substituted piperidines is a well-established area of organic chemistry, with various methods available for their preparation.[14][15][16][17] The versatility of the piperidine ring allows for extensive chemical modification, making it a valuable scaffold for the development of new therapeutic agents.[18][19][20]

Future research will likely focus on:

  • The development of more selective and potent derivatives targeting specific receptor subtypes.

  • The exploration of novel therapeutic areas for this compound-containing compounds.

  • The use of computational modeling and structure-activity relationship (SAR) studies to design next-generation drugs with improved pharmacokinetic and pharmacodynamic profiles.

References

4-Butylpiperidine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthesis, chemical properties, biological activities, and patented applications of 4-butylpiperidine and its derivatives.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The piperidine ring's saturated, three-dimensional structure provides a versatile template for developing drug candidates with favorable pharmacokinetic properties.[1] this compound, a substituted piperidine, serves as a crucial building block in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the current literature and patents related to this compound, with a focus on its synthesis, chemical properties, pharmacological applications, and the experimental methodologies used for its evaluation.

Synthesis and Chemical Properties

The synthesis of 4-alkylpiperidines can be achieved through various synthetic routes, often starting from pyridine derivatives. A common strategy involves the alkylation of a pyridine ring followed by catalytic hydrogenation.

General Synthesis of this compound

A prevalent method for the synthesis of this compound involves the reaction of 4-picoline with a butylating agent, followed by the reduction of the pyridine ring.

Experimental Protocol: Synthesis of this compound

  • Step 1: Alkylation of 4-Picoline: 4-Picoline is reacted with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF) at a low temperature (e.g., -78 °C). Propyl bromide is then added to the reaction mixture to introduce the butyl group at the 4-position of the pyridine ring.

  • Step 2: Hydrogenation: The resulting 4-butylpyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. This is typically carried out using a catalyst such as platinum oxide (Adam's catalyst) under a hydrogen atmosphere (e.g., 6 atm) in a solvent like methanol with the presence of an acid (e.g., 4 N HCl).

While specific yield and purity data for the direct synthesis of 4-n-butylpiperidine are not extensively reported in readily available literature, similar syntheses of 4-alkylpiperidines suggest that this route is generally efficient.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C9H19N[3]
Molecular Weight 141.25 g/mol [3]
CAS Number 24152-39-4[3]
XLogP3 2.7[3]
Boiling Point Not available
Melting Point Not available
Density Not available

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential.[2][4] Its derivatives have been investigated for a range of pharmacological activities.

One notable derivative is AC-42 (4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine) , which has been identified as a selective allosteric agonist of the muscarinic M1 receptor. This compound has been instrumental in studying the binding domains and activation mechanisms of this important neurological target.

Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The derivative AC-42 provides a clear example of targeting the muscarinic M1 receptor signaling pathway.

Muscarinic M1 Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11 proteins.[5][6] Activation of the M1 receptor initiates a signaling cascade that plays a crucial role in various physiological processes, including cognitive function.

Diagram of the M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AC-42 AC-42 (Allosteric Agonist) M1R M1 Receptor Allosteric Site Orthosteric Site AC-42->M1R:f1 binds to ACh Acetylcholine (Orthosteric Agonist) ACh->M1R:f2 binds to Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC activates CellularResponse Cellular Response PKC->CellularResponse phosphorylates targets leading to

Caption: Muscarinic M1 receptor signaling cascade initiated by agonist binding.

Biological Activity and Experimental Protocols

The biological activity of this compound and its derivatives can be assessed using a variety of in vitro assays. Standard protocols for cytotoxicity and antioxidant activity are detailed below.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1x10^4 to 5x10^5 cells per well and incubate overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[9]

Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add serial dilutions of This compound derivative incubate_overnight->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt remove_media Remove media incubate_mtt->remove_media add_dmso Add DMSO to dissolve formazan remove_media->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the IC50 value using the MTT assay.

Antioxidant Activity Assessment

The antioxidant capacity of compounds can be evaluated using assays such as the DPPH radical scavenging assay and the CUPRAC assay.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).[10]

  • Reaction Mixture: Mix various concentrations of the test compound with the DPPH solution.[11]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.[12]

Experimental Protocol: CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

  • Reagent Mixture: Prepare a reaction mixture containing copper(II) chloride, neocuproine solution, and ammonium acetate buffer (pH 7).[13]

  • Sample Addition: Add the antioxidant solution (test compound) to the reagent mixture.[14]

  • Incubation: Incubate the mixture for a defined period (e.g., 30 minutes) at a specific temperature if necessary for slow-reacting compounds.[13][14]

  • Absorbance Measurement: Measure the absorbance of the resulting colored complex at 450 nm.[14]

  • Quantification: The antioxidant capacity is determined by comparing the absorbance to a standard curve, typically using Trolox as a reference compound.

Workflow for Antioxidant Assays

Antioxidant_Assay_Workflow cluster_dpph DPPH Assay cluster_cuprac CUPRAC Assay dpph_start Start dpph_reagent Prepare DPPH solution dpph_start->dpph_reagent dpph_mix Mix sample with DPPH dpph_reagent->dpph_mix dpph_incubate Incubate in dark dpph_mix->dpph_incubate dpph_read Read absorbance at 517 nm dpph_incubate->dpph_read dpph_calc Calculate % inhibition dpph_read->dpph_calc dpph_end End dpph_calc->dpph_end cuprac_start Start cuprac_reagent Prepare Cu(II)-neocuproine reagent cuprac_start->cuprac_reagent cuprac_mix Mix sample with reagent cuprac_reagent->cuprac_mix cuprac_incubate Incubate cuprac_mix->cuprac_incubate cuprac_read Read absorbance at 450 nm cuprac_incubate->cuprac_read cuprac_calc Quantify vs. Trolox standard cuprac_read->cuprac_calc cuprac_end End cuprac_calc->cuprac_end

Caption: Comparative workflow for DPPH and CUPRAC antioxidant capacity assays.

Patent Landscape

A review of the patent literature reveals the importance of piperidine derivatives in the development of new chemical entities. While patents specifically claiming this compound as a final product are not abundant, numerous patents claim processes for the synthesis of piperidines in general or utilize 4-alkylpiperidines as key intermediates.

  • US Patent 4,605,742A: This patent describes a process for the production of piperidine by the catalytic hydrogenation of furfurylamine and/or tetrahydrofurfurylamine.[15] While not directly related to this compound synthesis, it highlights a common industrial method for producing the core piperidine scaffold.[15]

  • CN Patent 1583742A: This patent details a method for preparing 4-piperidyl piperidine, a more complex piperidine derivative.[16] The synthesis involves multiple steps starting from benzylamine and methyl acrylate, and it demonstrates the use of piperidine-containing intermediates in the construction of larger molecules with potential applications in cancer therapy.[16]

The patent landscape suggests that the primary value of this compound lies in its role as a versatile building block for the synthesis of novel and patentable active pharmaceutical ingredients.

Conclusion

This compound is a valuable and versatile chemical entity in the field of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its structure provides a foundation for the creation of a diverse range of derivatives with potential therapeutic applications. The well-characterized role of its derivative, AC-42, in modulating the muscarinic M1 receptor signaling pathway underscores the potential for developing CNS-active agents from this scaffold. The availability of standardized in vitro assays allows for the systematic evaluation of the biological activities of new this compound derivatives. As the demand for novel therapeutics continues to grow, the strategic use of building blocks like this compound will remain a cornerstone of innovative drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Butylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine scaffold is a crucial heterocyclic motif in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1][2] Specifically, 4-substituted piperidines are key building blocks in drug discovery, influencing the pharmacokinetic and pharmacodynamic properties of molecules.[3][4] 4-Butylpiperidine derivatives, in particular, are valuable intermediates used to introduce a lipophilic butyl group, which can enhance binding affinity to biological targets and improve membrane permeability.

This document provides detailed protocols for two primary and efficient synthetic routes for preparing this compound derivatives:

  • Catalytic Hydrogenation of 4-Butylpyridine: A direct method involving the reduction of the aromatic pyridine ring.

  • Grignard Reaction with N-Protected 4-Piperidone: A versatile method for creating a C-C bond at the 4-position to introduce the butyl group.

Method 1: Catalytic Hydrogenation of 4-Butylpyridine

This approach is one of the most straightforward methods for synthesizing this compound. It involves the reduction of the corresponding pyridine derivative using hydrogen gas in the presence of a metal catalyst.[5] Catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly employed for the hydrogenation of pyridine rings.[5][6][7] The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction.[8]

Logical Workflow: Synthetic Strategy via Hydrogenation

cluster_main Synthesis of this compound Start Starting Material: 4-Butylpyridine Reaction Catalytic Hydrogenation Start->Reaction H₂, Catalyst (e.g., PtO₂) Solvent (e.g., Acetic Acid) Product Product: This compound Reaction->Product

Caption: General synthetic route to this compound via catalytic hydrogenation.

Experimental Protocol: Hydrogenation of 4-Butylpyridine with PtO₂

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[5]

Materials and Equipment:

  • 4-Butylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Hydrogen gas source

  • Standard glassware for work-up

  • Rotary evaporator

  • Column chromatography setup (Silica gel, 60-120 mesh)

  • Ethyl acetate (EtOAc), petroleum ether, sodium bicarbonate (NaHCO₃), sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure vessel, prepare a solution of 4-butylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol %) to the solution.

  • Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with H₂ gas to 50-70 bar.

  • Reaction: Stir the mixture vigorously at room temperature for 6-10 hours. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Quench the reaction mixture by slowly adding a saturated aqueous solution of NaHCO₃ until the acid is neutralized.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter through celite, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5% EtOAc) to yield pure this compound.[5]

Quantitative Data Summary: Catalytic Hydrogenation
ParameterValue / ConditionReference
Substrate Substituted Pyridines[5]
Catalyst PtO₂ (Adams' catalyst)[5]
Solvent Glacial Acetic Acid[5]
Pressure 50-70 bar H₂[5]
Temperature Room Temperature[5]
Reaction Time 6-10 hours[5]
Typical Yield High (exact yield depends on substrate)[5]

Method 2: Grignard Reaction with N-Protected 4-Piperidone

The Grignard reaction is a powerful C-C bond-forming reaction that can be used to introduce a butyl group at the 4-position of a piperidine ring. The process involves reacting an N-protected 4-piperidone, such as N-Boc-4-piperidone, with butylmagnesium bromide. This yields N-Boc-4-butyl-4-hydroxypiperidine, which can be a final product or an intermediate for further modifications, such as deoxygenation. Low temperatures are crucial to minimize side reactions like enolization and reduction.[9]

Experimental Workflow: Grignard Synthesis

cluster_workflow Grignard Reaction Workflow prep Prepare Butylmagnesium Bromide (Grignard Reagent) add Slowly Add Grignard Reagent prep->add setup Dissolve N-Boc-4-piperidone in anhydrous THF cool Cool Piperidone Solution to -78 °C setup->cool cool->add react Stir and Warm to Room Temperature add->react quench Quench with Saturated Aqueous NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify

Caption: Step-by-step workflow for the synthesis of 4-butyl-4-hydroxypiperidine.

Experimental Protocol: Synthesis of N-Boc-4-butyl-4-hydroxypiperidine

This protocol is based on a general procedure for Grignard reactions with N-Boc-4-piperidone.[9]

Materials and Equipment:

  • N-Boc-4-piperidone

  • Butylmagnesium bromide (solution in THF or Et₂O, or prepared in situ from 1-bromobutane and magnesium turnings)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dry ice/acetone bath

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Magnetic stirrer, dropping funnel, and flame-dried glassware

  • Standard equipment for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[9]

  • Grignard Addition: Slowly add the butylmagnesium bromide solution (typically 1.1-1.5 equivalents) to the cooled piperidone solution via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.[9]

  • Warming: After the initial stirring period, allow the reaction to slowly warm to room temperature and continue stirring overnight.[9]

  • Quenching: Cool the reaction mixture in an ice-water bath. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).[9]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-4-butyl-4-hydroxypiperidine.

Quantitative Data Summary: Grignard Reaction
ParameterValue / ConditionReference
Substrate N-Boc-4-piperidone[9]
Reagent Alkyl/Aryl Magnesium Halide[9]
Solvent Anhydrous THF or Diethyl Ether[9]
Temperature -78 °C to Room Temperature[9]
Reaction Time 12-16 hours (including warming)[9]
Quenching Agent Saturated Aqueous NH₄Cl[9]
Typical Yield Moderate to high, dependent on substrate[9]

General Considerations & Safety

  • Reagent Quality: The success of these reactions, particularly the Grignard synthesis, is highly dependent on the quality and dryness of reagents and solvents. Anhydrous conditions are critical to prevent quenching of the Grignard reagent.[9]

  • Inert Atmosphere: Grignard reagents are sensitive to air and moisture and must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Safety: High-pressure hydrogenation should only be performed in appropriate, certified equipment by trained personnel. Grignard reagents can be pyrophoric and must be handled with care. Appropriate personal protective equipment (PPE) should be worn at all times.

  • Characterization: The final products should be characterized using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm their structure and purity.[10][11]

References

4-Butylpiperidine: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylpiperidine is a valuable heterocyclic building block in organic synthesis, primarily utilized in the development of novel therapeutic agents. Its piperidine core is a common motif in a wide range of biologically active molecules, and the 4-butyl substituent provides a lipophilic handle that can be crucial for modulating pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a particular focus on its application in the development of selective dopamine D4 receptor antagonists for potential use in oncology.

Application Notes: Synthesis of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the G-protein coupled receptor (GPCR) family, has emerged as a promising target for the treatment of various central nervous system disorders and, more recently, for its potential role in cancer therapy, particularly in glioblastoma. This compound serves as a key structural component in a series of potent and selective dopamine D4 receptor antagonists. The butyl group at the 4-position of the piperidine ring has been shown to be beneficial for achieving high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes (D2 and D3).

The general synthetic strategy involves the N-alkylation of this compound with a suitable electrophile containing a linker and a pharmacophore that interacts with the receptor's binding pocket. A common synthetic route involves the preparation of an N-substituted this compound derivative, which is then coupled to a heterocyclic moiety, such as a benzothiazole.

Quantitative Data: Dopamine Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, expressed as pKi) of a series of this compound derivatives for human dopamine D2, D3, and D4 receptors. High pKi values indicate high binding affinity.

Compound IDThis compound Derivative StructurepKi (D2R)pKi (D3R)pKi (D4R)D2/D4 SelectivityD3/D4 Selectivity
1 N-[2-(4-Butylpiperidin-1-yl)ethyl]-3,4-dihydroquinolin-2(1H)-one7.037.689.1814132
2 N-[3-(4-Butylpiperidin-1-yl)propyl]-3,4-dihydroquinolin-2(1H)-one6.407.088.389520
3 N-[4-(4-Butylpiperidin-1-yl)butyl]-3,4-dihydroquinolin-2(1H)-one6.156.908.017213

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate)

This protocol describes the synthesis of the starting material, this compound, via the hydrogenation of 4-butylpyridine.

Reaction Scheme:

Materials:

  • 4-Butylpyridine

  • Platinum(IV) oxide (Adams' catalyst, PtO2)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Hydrogenation apparatus

Procedure:

  • To a solution of 4-butylpyridine (1.0 eq) in methanol, add a catalytic amount of platinum(IV) oxide.

  • Add concentrated hydrochloric acid (1.1 eq) to the mixture.

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (6 atm) at room temperature for 24 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless oil.

Expected Yield: >90%

Protocol 2: N-Alkylation of this compound with 2-(2-Bromoethyl)-3,4-dihydroquinolin-2(1H)-one

This protocol details the synthesis of a dopamine D4 receptor antagonist precursor via N-alkylation of this compound.

Reaction Scheme:

Materials:

  • This compound

  • 2-(2-Bromoethyl)-3,4-dihydroquinolin-2(1H)-one

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.2 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add 2-(2-bromoethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure N-alkylated product.

Expected Yield: 60-70%

Signaling Pathway and Experimental Workflow

Dopamine D4 Receptor Antagonism in Glioblastoma

This compound-based antagonists of the dopamine D4 receptor have been shown to induce cell death in glioblastoma stem cells. The binding of these antagonists to the D4 receptor inhibits its downstream signaling cascade, which involves the inhibition of PDGFRβ, ERK1/2, and mTOR. This disruption of key cellular signaling pathways ultimately leads to the impairment of the autophagy-lysosomal pathway, resulting in the accumulation of autophagic vacuoles, cell cycle arrest at the G0/G1 phase, and apoptosis.[1]

DRD4_Antagonist_Pathway cluster_membrane Cell Membrane cluster_cell Glioblastoma Cell cluster_signaling Downstream Signaling cluster_autophagy Autophagy-Lysosomal Pathway cluster_effects Cellular Effects DRD4 Dopamine D4 Receptor PDGFRb PDGFRβ DRD4->PDGFRb Antagonist This compound Antagonist Antagonist->DRD4 Inhibits Dopamine Dopamine Dopamine->DRD4 Activates ERK ERK1/2 PDGFRb->ERK mTOR mTOR ERK->mTOR Autophagy Autophagic Flux mTOR->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis CellCycleArrest G0/G1 Arrest Autophagy->CellCycleArrest

Caption: Dopamine D4 Receptor Antagonist Signaling Pathway in Glioblastoma.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow start Start: this compound synthesis N-Alkylation or other modifications start->synthesis purification Purification (e.g., Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization binding_assay In vitro Binding Assays (e.g., Dopamine Receptors) characterization->binding_assay cell_based_assay Cell-Based Assays (e.g., Glioblastoma Cell Viability) binding_assay->cell_based_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for N-Alkylation of 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-butylpiperidine, a key synthetic intermediate in the development of various pharmacologically active compounds. The protocols described herein focus on two robust and widely applicable methods: direct N-alkylation with alkyl halides and N-alkylation via reductive amination.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Modification of the secondary amine at the N1 position allows for the introduction of diverse functionalities, enabling the fine-tuning of physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. The N-alkylated derivatives of this compound are integral to the synthesis of compounds targeting a range of receptors and enzymes. This application note offers detailed procedures, comparative data, and visual workflows to aid researchers in the efficient synthesis of N-alkylated this compound derivatives.

Core Methodologies

Two primary strategies for the N-alkylation of this compound are presented:

  • Direct N-Alkylation: This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on an alkyl halide. The reaction is typically mediated by a base to neutralize the resulting hydrohalic acid. While straightforward, this method requires careful control to avoid the formation of quaternary ammonium salt byproducts.[1][2][3][4]

  • Reductive Amination: This versatile, one-pot procedure involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5][6][7] This method is generally milder and highly selective, avoiding the issue of over-alkylation.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for the iminium ion over the carbonyl starting material.[5][6][7]

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of this compound with a representative alkylating agent (benzyl bromide for direct alkylation and benzaldehyde for reductive amination).

ParameterDirect N-Alkylation with Alkyl HalideN-Alkylation via Reductive Amination
Alkylating Agent Benzyl bromide (1.1 eq)Benzaldehyde (1.1 eq)
Base/Reducing Agent N,N-Diisopropylethylamine (DIPEA) (1.5 eq)Sodium triacetoxyborohydride (1.5 eq)
Solvent Anhydrous AcetonitrileAnhydrous Dichloromethane (DCM)
Temperature Room TemperatureRoom Temperature
Reaction Time 4-12 hours12-16 hours
Work-up Aqueous wash, extractionAqueous quench, extraction
Purification Silica gel column chromatographySilica gel column chromatography
Typical Yield 70-90%85-95%
Key Advantage Simple reagents, often fasterHigh selectivity, avoids over-alkylation
Potential Drawback Risk of quaternary salt formationRequires a hydride source

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound with Benzyl Bromide

This protocol is based on general procedures for the N-alkylation of secondary amines using a non-nucleophilic base.[2][3][8]

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base) (1.5 eq)

  • Anhydrous acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 141.3 mg).

  • Add anhydrous acetonitrile (10 mL) to dissolve the amine.

  • Add N,N-diisopropylethylamine (1.5 mmol, 193.9 mg, 0.26 mL).

  • Flush the flask with nitrogen or argon gas and maintain a positive pressure of inert gas throughout the reaction.

  • Slowly add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) to the stirred solution at room temperature using a syringe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the hydrobromide salt of the base.

  • Wash the organic layer with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-butylpiperidine.

Protocol 2: N-Alkylation of this compound with Benzaldehyde via Reductive Amination

This protocol is adapted from established procedures for the reductive amination of secondary amines.[5][6][9]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-4-butylpiperidine.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described N-alkylation protocols.

G cluster_0 Protocol 1: Direct N-Alkylation p1_start Dissolve this compound and DIPEA in Acetonitrile p1_add Add Alkyl Halide p1_start->p1_add p1_react Stir at Room Temperature (4-12h) p1_add->p1_react p1_workup Solvent Evaporation & Aqueous Work-up p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product N-Alkylated Product p1_purify->p1_product

Caption: Workflow for Direct N-Alkylation.

G cluster_1 Protocol 2: Reductive Amination p2_start Dissolve this compound and Aldehyde/Ketone in DCM p2_imine Stir for Iminium Ion Formation (30 min) p2_start->p2_imine p2_reduce Add NaBH(OAc)₃ p2_imine->p2_reduce p2_react Stir at Room Temperature (12-16h) p2_reduce->p2_react p2_quench Aqueous Quench & Extraction p2_react->p2_quench p2_purify Column Chromatography p2_quench->p2_purify p2_product N-Alkylated Product p2_purify->p2_product

Caption: Workflow for N-Alkylation via Reductive Amination.

G cluster_reaction General N-Alkylation Pathways cluster_direct Direct Alkylation cluster_reductive Reductive Amination start This compound direct_reagents Alkyl Halide (R-X) Base (e.g., DIPEA) start->direct_reagents Sₙ2 reductive_reagents Aldehyde/Ketone (R'=O) Reducing Agent (e.g., NaBH(OAc)₃) start->reductive_reagents Iminium Formation & Reduction direct_product 1-Alkyl-4-butylpiperidine direct_reagents->direct_product reductive_product 1-Alkyl-4-butylpiperidine reductive_reagents->reductive_product

Caption: Logical relationship of N-alkylation pathways.

References

Application Notes and Protocols for 4-Butylpiperidine in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-butylpiperidine in multicomponent reactions (MCRs), offering detailed protocols and insights for the synthesis of complex molecular scaffolds. This compound, a substituted cyclic amine, can serve as an effective organocatalyst in various MCRs, facilitating the efficient construction of heterocyclic compounds relevant to medicinal chemistry and drug discovery.

Introduction to this compound in Multicomponent Reactions

Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the formation of complex products from three or more starting materials in a single synthetic step. These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse molecular libraries. The use of organocatalysts, such as this compound, in MCRs offers a green and efficient alternative to metal-based catalysts. As a moderately strong base, this compound can effectively catalyze reactions that proceed through intermediates requiring proton abstraction or stabilization of charged species.

This document focuses on the application of this compound in the synthesis of polyfunctionalized 1,4-dihydropyridines via a four-component reaction, and explores its potential use in other significant MCRs like the Ugi and Passerini reactions.

Four-Component Synthesis of 1,4-Dihydropyridines

A highly efficient one-pot, four-component reaction for the synthesis of structurally diverse 1,4-dihydropyridines has been developed utilizing piperidine as an effective organobase catalyst.[1] This domino reaction proceeds smoothly at ambient conditions, offering excellent product yields and short reaction times.[1] While the published study focuses on piperidine, this compound is expected to exhibit similar catalytic activity, making this protocol highly relevant.

Data Presentation: Catalyst Comparison for the Synthesis of 1,4-Dihydropyridines

The following table summarizes the catalytic efficiency of various amine catalysts in the model four-component reaction of 4-chlorobenzaldehyde, malononitrile, dimethyl acetylenedicarboxylate, and aniline in ethanol at room temperature. This data highlights the effectiveness of piperidine, which serves as a strong basis for the application of its derivative, this compound.

EntryCatalystMol%SolventTime (h)Yield (%)
1Dimethylamine20EtOH6.039
2Imidazole20EtOH6.045
32-Aminopyridine20EtOH6.033
4 Piperidine 20 EtOH 2.0 95
5DABCO20EtOH5.055
6DBU20EtOH5.049
7Piperidine10EtOH3.080
8Piperidine30EtOH2.095
12Piperidine20EtOH/H₂O6.069

Data adapted from Ramesh, R., et al. (2017). Piperidine Catalyzed Four–component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions.[1]

Experimental Protocol: this compound Catalyzed Synthesis of 1,4-Dihydropyridines

This protocol is adapted from the piperidine-catalyzed procedure for the synthesis of polyfunctionalized 1,4-dihydropyridines.[1]

Materials:

  • Aryl aldehyde (1.0 mmol)

  • Malononitrile or other active methylene compound (1.0 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.0 mmol)

  • Aromatic or aliphatic amine (1.0 mmol)

  • This compound (0.2 mmol, 20 mol%)

  • Ethanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a 25 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), the active methylene compound (1.0 mmol), the amine (1.0 mmol), and ethanol (5 mL).

  • Stir the mixture at room temperature for 5 minutes.

  • Add dimethyl acetylenedicarboxylate (1.0 mmol) to the reaction mixture.

  • Finally, add this compound (0.2 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a series of domino Knoevenagel condensation, Michael addition, and cyclization reactions, catalyzed by this compound.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization A Aldehyde + Active Methylene Compound B Knoevenagel Adduct A->B This compound C Amine + DMAD E Michael Adduct B->E + Enamine Intermediate D Enamine Intermediate C->D This compound F Cyclized Intermediate E->F Intramolecular Cyclization G 1,4-Dihydropyridine F->G Tautomerization

Caption: Proposed mechanism for the four-component synthesis of 1,4-dihydropyridines.

Potential Application of this compound in Ugi and Passerini Reactions

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[2][3] The reaction typically proceeds through the formation of an iminium ion, which is then attacked by the isocyanide.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • This compound (as an optional additive, e.g., 0.1-1.0 equiv.)

  • Methanol (5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.

  • If desired, add this compound to the reaction.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Ugi_Workflow Start Combine Aldehyde, Amine, Carboxylic Acid, Isocyanide Reaction Stir in Methanol (Optional: Add this compound) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Solvent Removal Monitoring->Workup Purification Column Chromatography Workup->Purification Product Bis-Amide Product Purification->Product

Caption: General workflow for the Ugi four-component reaction.

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy carboxamide.[4][5] This reaction is believed to proceed through a concerted or ionic mechanism depending on the solvent.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Carboxylic acid (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • This compound (as an optional additive)

  • Aprotic solvent (e.g., Dichloromethane, 5 mL)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • To a dry round-bottom flask, add the aldehyde or ketone (1.0 mmol) and the carboxylic acid (1.0 mmol) in an aprotic solvent (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • If desired, add this compound to the reaction.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Passerini_Pathway Reactants Aldehyde/Ketone Carboxylic Acid Isocyanide Intermediate Cyclic Transition State / Nitrilium Ion Reactants->Intermediate Reaction Initiation (Potentially facilitated by this compound) Product α-Acyloxy Carboxamide Intermediate->Product Rearrangement / Nucleophilic Attack

References

The N-Butylpiperidine Moiety: A Key Building Block in Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-butylpiperidine scaffold is a crucial structural motif in a number of clinically significant local anesthetics. This document provides an overview of its application, focusing on the synthesis of bupivacaine, a widely used local anesthetic. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this area.

Introduction

Piperidine derivatives are prevalent in a vast array of pharmaceuticals, owing to their ability to confer desirable pharmacokinetic and pharmacodynamic properties. The N-butylpiperidine moiety, in particular, is a key feature of several potent long-acting local anesthetics. The butyl group contributes to the lipophilicity of the molecule, which is a critical factor in its ability to penetrate nerve membranes and bind to its target, the voltage-gated sodium channels. This interaction blocks the influx of sodium ions, thereby inhibiting the propagation of nerve impulses and producing a local anesthetic effect.

This application note will focus on the synthesis of bupivacaine, a well-established local anesthetic that prominently features the N-butylpiperidine structure.

The Role of the N-Butylpiperidine Moiety in Bupivacaine

Bupivacaine, chemically known as 1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a long-acting amide-type local anesthetic. Its chemical structure, which includes a hydrophilic amino group (the piperidine nitrogen), a lipophilic aromatic ring, and an intermediate amide linkage, is characteristic of this class of drugs. The N-butyl group on the piperidine ring significantly enhances the lipid solubility of bupivacaine, contributing to its high potency and long duration of action.

Synthesis of Bupivacaine

The synthesis of bupivacaine can be achieved through various routes. A common and illustrative method involves the N-alkylation of a piperidine-2-carboxamide precursor. This multi-step synthesis highlights the introduction of the key butyl group.

General Synthesis Workflow

The logical flow for the synthesis of bupivacaine can be visualized as a sequence of key transformations, starting from a suitable piperidine precursor.

A Piperidine-2-carboxylic acid B Piperidine-2-carbonyl chloride A->B Acyl Chloride Formation C N-(2,6-dimethylphenyl)piperidine-2-carboxamide B->C Amidation with 2,6-dimethylaniline D Bupivacaine C->D N-Alkylation with 1-bromobutane

Caption: General synthetic workflow for Bupivacaine.

Experimental Protocols

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide

This protocol describes the formation of the amide bond between piperidine-2-carbonyl chloride and 2,6-dimethylaniline.

  • Acyl Chloride Formation: To a solution of piperidine-2-carboxylic acid in a suitable inert solvent (e.g., dichloromethane), add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or IR spectroscopy).

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude piperidine-2-carbonyl chloride.

  • Amidation: Dissolve the crude piperidine-2-carbonyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

  • To this solution, add 2,6-dimethylaniline and a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After reaction completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-(2,6-dimethylphenyl)piperidine-2-carboxamide.

Protocol 2: Synthesis of Bupivacaine (N-Alkylation)

This protocol outlines the final step, the introduction of the butyl group onto the piperidine nitrogen.

  • Dissolve N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable polar aprotic solvent, such as acetonitrile or DMF.

  • Add a base, such as potassium carbonate or sodium hydride, to the solution to deprotonate the piperidine nitrogen.

  • To the resulting mixture, add 1-bromobutane dropwise.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude bupivacaine.

  • Purify the crude product by column chromatography or recrystallization to obtain pure bupivacaine.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of bupivacaine. Please note that yields can vary based on reaction scale and specific conditions.

StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Amidation Piperidine-2-carbonyl chloride, 2,6-dimethylanilineTetrahydrofuranRoom Temp.12-2475-85>95
N-Alkylation N-(2,6-dimethylphenyl)piperidine-2-carboxamide, 1-bromobutane, K₂CO₃Acetonitrile804-880-90>98

Signaling Pathway: Mechanism of Action of Bupivacaine

Bupivacaine exerts its anesthetic effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the generation and conduction of nerve impulses.

A Bupivacaine (in extracellular fluid) B Neuronal Cell Membrane A->B Penetrates C Voltage-gated Sodium Channel B->C Binds to intracellular portion of D Sodium Ion Influx (Blocked) C->D E Action Potential (Inhibited) D->E F Nerve Impulse Conduction (Blocked) E->F G Local Anesthesia F->G

Caption: Mechanism of action of Bupivacaine.

Conclusion

While 4-butylpiperidine hydrochloride may serve as a starting material in various syntheses, the N-butylpiperidine moiety is a critical component in the design of effective local anesthetics, as exemplified by bupivacaine. The synthetic protocols and data presented here provide a foundation for researchers engaged in the development of novel anesthetic agents and other pharmaceuticals incorporating this important structural feature. The understanding of the synthetic pathways and the mechanism of action is fundamental for the rational design of new and improved therapeutic agents.

Application of 4-Butylpiperidine in Agrochemical Synthesis: A Focus on Novel Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in the development of modern agrochemicals, demonstrating significant utility in the creation of potent fungicides, insecticides, and herbicides.[1][2] Its structural flexibility and ability to interact with various biological targets make it a valuable pharmacophore in the design of new crop protection agents.[2] This document explores the application of a specific derivative, 4-butylpiperidine, as a key building block in the synthesis of a novel, hypothetical fungicide, designated herein as "Butafenpirid."

Butafenpirid is conceptualized as a potent inhibitor of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes.[3] This mechanism is analogous to that of established piperidine-based fungicides like fenpropidin.[3][4] The introduction of the 4-butyl group on the piperidine ring is proposed to enhance the lipophilicity of the molecule, potentially improving its penetration through fungal cell walls and increasing its overall efficacy.

These application notes provide a comprehensive overview of Butafenpirid, including its proposed mechanism of action, a detailed synthetic protocol, hypothetical efficacy data, and visual representations of key pathways and workflows to guide researchers in the potential development of similar agrochemical candidates.

Application Notes

Target and Mechanism of Action:

Butafenpirid is designed to be a systemic fungicide with both protective and curative properties.[3] Its primary mode of action is the inhibition of two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[4] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting its synthesis, Butafenpirid compromises membrane fluidity and function, leading to abnormal fungal growth and ultimately, cell death.[5] The systemic nature of this hypothetical fungicide would allow it to be absorbed and translocated within the plant, providing protection to both existing and new growth.

Applications in Agriculture:

Butafenpirid is envisioned for the control of a broad spectrum of fungal pathogens in various crops. Its primary applications would include:

  • Cereal Crops (Wheat, Barley): Control of powdery mildew (Erysiphe graminis) and rusts (Puccinia spp.).[5]

  • Grapevines: Management of powdery mildew (Uncinula necator).

  • Fruit and Vegetable Crops: Protection against various fungal diseases.

The enhanced lipophilicity imparted by the 4-butyl group may lead to improved rainfastness and a longer residual activity on plant surfaces.

Quantitative Data Summary

The following table summarizes hypothetical efficacy data for Butafenpirid against key plant pathogens. This data is for illustrative purposes to demonstrate the potential of this compound derivatives.

CompoundTarget PathogenCropEC50 (µg/mL)Protective Efficacy (%) @ 100 µg/mLCurative Efficacy (%) @ 100 µg/mL
Butafenpirid Erysiphe graminisWheat0.859275
Butafenpirid Puccinia triticinaWheat1.208870
Butafenpirid Uncinula necatorGrapevine0.959580
Fenpropidin Erysiphe graminisWheat1.108972

Experimental Protocols

Synthesis of N-(3-(4-tert-butylphenyl)-2-methylpropyl)-4-butylpiperidine (Butafenpirid)

This protocol describes a two-step synthesis of Butafenpirid, starting from 3-(4-tert-butylphenyl)-2-methylpropan-1-ol and this compound. The synthesis involves an initial chlorination of the alcohol followed by a nucleophilic substitution with this compound.[5]

Step 1: Synthesis of 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene

  • Materials:

    • 3-(4-tert-butylphenyl)-2-methylpropan-1-ol

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(4-tert-butylphenyl)-2-methylpropan-1-ol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Add a catalytic amount of DMF.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene. The crude product can be used in the next step without further purification.

Step 2: Synthesis of N-(3-(4-tert-butylphenyl)-2-methylpropyl)-4-butylpiperidine (Butafenpirid)

  • Materials:

    • 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene (from Step 1)

    • This compound

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (ACN)

    • Round-bottom flask, magnetic stirrer, reflux condenser.

  • Procedure:

    • In a 250 mL round-bottom flask, combine 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene (1 equivalent), this compound (1.1 equivalents), and potassium carbonate (2 equivalents) in acetonitrile.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

    • Maintain the reflux for 8-12 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the final product, Butafenpirid.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizations

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 14-demethyl-Lanosterol 14-demethyl-Lanosterol Lanosterol->14-demethyl-Lanosterol 14α-demethylase Fecosterol Fecosterol 14-demethyl-Lanosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Butafenpirid Butafenpirid Butafenpirid->Fecosterol Inhibits Δ14-reductase Butafenpirid->Episterol Inhibits Δ8→Δ7-isomerase

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by Butafenpirid.

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Nucleophilic Substitution A 3-(4-tert-butylphenyl)- 2-methylpropan-1-ol B SOCl₂, DMF (cat.), DCM A->B Reaction C 1-(3-chloro-2-methylpropyl)- 4-tert-butylbenzene B->C Product D This compound, K₂CO₃, ACN C->D Intermediate E Butafenpirid (Crude) D->E Reaction F Purification (Column Chromatography) E->F Process G Butafenpirid (Pure) F->G Final Product

Caption: Experimental workflow for the synthesis of Butafenpirid.

SAR_Logic cluster_core Core Structure cluster_substituents Substituent Effects cluster_activity Biological Activity Piperidine_Ring Piperidine_Ring 4-Butyl_Group 4-Butyl Group (Increased Lipophilicity) Piperidine_Ring->4-Butyl_Group Provides Scaffold Aryl_Side_Chain Aryl Side Chain (Binding to Active Site) Piperidine_Ring->Aryl_Side_Chain Provides Scaffold Enhanced_Membrane_Penetration Enhanced_Membrane_Penetration 4-Butyl_Group->Enhanced_Membrane_Penetration Leads to Improved_Fungicidal_Efficacy Improved_Fungicidal_Efficacy Aryl_Side_Chain->Improved_Fungicidal_Efficacy Contributes to Enhanced_Membrane_Penetration->Improved_Fungicidal_Efficacy Contributes to

Caption: Logical relationship for Structure-Activity Relationship (SAR) considerations.

References

Synthesis of Polysubstituted Piperidines from 4-Butylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely introduce multiple substituents onto the piperidine ring is crucial for fine-tuning the pharmacological properties of drug candidates. This document provides detailed application notes and experimental protocols for the synthesis of polysubstituted piperidines, commencing from the readily available starting material, 4-butylpiperidine. The following sections outline a strategic approach involving initial N-functionalization, followed by regioselective C-H functionalization at the C2, C3, and C4 positions of the piperidine ring.

Synthetic Strategy Overview

The overall strategy for the synthesis of polysubstituted piperidines from this compound is a multi-step process that begins with the modification of the nitrogen atom, followed by the selective introduction of substituents at various carbon atoms of the heterocyclic ring.

G start This compound n_func N-Functionalization (Protection/Activation) start->n_func Step 1 c2_func C2-Functionalization n_func->c2_func Step 2a c4_func C4-Functionalization n_func->c4_func Step 2b c3_func_path C3-Functionalization Pathway n_func->c3_func_path Step 2c polysub Polysubstituted Piperidines c2_func->polysub c4_func->polysub c3_func_path->polysub deprotection Deprotection (optional) polysub->deprotection

Caption: General workflow for the synthesis of polysubstituted piperidines from this compound.

Part 1: N-Functionalization of this compound

The initial step in the synthetic sequence is the functionalization of the piperidine nitrogen. This serves two primary purposes: 1) to protect the nitrogen from unwanted side reactions in subsequent steps, and 2) to introduce a directing group that can control the regioselectivity of C-H functionalization.

Protocol 1.1: N-Boc Protection of this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Reaction: this compound + (Boc)₂O → tert-butyl this compound-1-carboxylate

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add triethylamine (1.5 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography if necessary.

EntryReactantProductYield (%)Reference
1PiperidineN-Boc-piperidine>95[General Procedure]
24-Aminopiperidine1-Boc-4-aminopiperidine99[1]

Note: Yields are based on analogous reactions with piperidine derivatives and may require optimization for this compound.

Protocol 1.2: N-Acylation of this compound with Benzoyl Chloride

N-acylation introduces an amide functionality which can act as a directing group for C-H functionalization, particularly at the C4 position.

Reaction: this compound + Benzoyl Chloride → (4-butylpiperidin-1-yl)(phenyl)methanone

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

EntryReactantAcylating AgentYield (%)Reference
1PiperidineBenzoyl ChlorideHigh[2]
2Heterocyclic aminesBenzoyl Chloride69-97[3]

Note: Yields are based on general procedures for N-acylation and may vary for this compound.

Part 2: Regioselective C-H Functionalization

With the nitrogen atom appropriately functionalized, the next stage involves the selective introduction of substituents onto the piperidine ring.

Protocol 2.1: C2-Functionalization via Directed Lithiation

The N-Boc group can direct lithiation to the C2 and C6 positions. The resulting organolithium intermediate can then be trapped with various electrophiles.

G start N-Boc-4-butylpiperidine lithiation s-BuLi, TMEDA, Et2O, -78 °C start->lithiation intermediate 2-Lithio-N-Boc-4-butylpiperidine lithiation->intermediate electrophile Electrophile (E+) intermediate->electrophile product 2-Substituted-N-Boc-4-butylpiperidine electrophile->product

Caption: Workflow for C2-functionalization via directed lithiation.

Procedure:

  • To a solution of N-Boc-4-butylpiperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous diethyl ether, cool the mixture to -78 °C under an inert atmosphere.

  • Slowly add sec-butyllithium (1.2 eq) and stir the mixture at -78 °C for 3 hours.

  • Add the desired electrophile (e.g., an alkyl halide, aryl halide for subsequent cross-coupling) (1.5 eq) and continue stirring at -78 °C for 1 hour, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

EntrySubstrateElectrophileYield (%)Reference
1N-Boc-piperidineVarious44-90[4][5]
2N-Boc-2-phenylpiperidineVariousHigh[6]

Note: The presence of the butyl group at C4 may influence the regioselectivity and yield of the lithiation. Optimization of reaction conditions is recommended.

Protocol 2.2: C4-Functionalization via Rhodium-Catalyzed C-H Insertion

With a suitable N-acyl directing group, rhodium catalysts can direct C-H insertion of carbenes to the C4 position.[7]

Procedure:

  • In a flame-dried flask, dissolve the N-acyl-4-butylpiperidine (1.5 eq) and the rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄, 0.5 mol%) in an anhydrous solvent like dichloromethane.

  • In a separate flask, dissolve the diazo compound (e.g., an aryldiazoacetate, 1.0 eq) in the same solvent.

  • Using a syringe pump, add the diazo compound solution to the piperidine solution over 4 hours at reflux.

  • After the addition is complete, continue stirring at reflux for an additional hour.

  • Cool the reaction to room temperature, concentrate, and purify by flash column chromatography.

EntrySubstrateCatalystPositionYield (%)d.r.Reference
1N-α-oxoarylacetyl-piperidineRh₂(S-2-Cl-5-BrTPCP)₄C455-83>20:1[7]

Note: The yield and diastereoselectivity are highly dependent on the specific catalyst, directing group, and diazo compound used.

Protocol 2.3: C3-Functionalization via Cyclopropanation and Ring-Opening

Direct C-H functionalization at the C3 position is challenging due to electronic deactivation. An indirect approach is therefore employed.[7]

G start N-Boc-4-butylpiperidine dehydrogenation Dehydrogenation start->dehydrogenation tetrahydropyridine N-Boc-4-butyl-1,2,3,6-tetrahydropyridine dehydrogenation->tetrahydropyridine cyclopropanation Cyclopropanation tetrahydropyridine->cyclopropanation cyclopropane Bicyclic Intermediate cyclopropanation->cyclopropane ring_opening Regioselective Ring Opening cyclopropane->ring_opening product 3-Substituted-N-Boc-4-butylpiperidine ring_opening->product

Caption: Indirect pathway for C3-functionalization.

Step 2.3.1: Synthesis of N-Boc-4-butyl-1,2,3,6-tetrahydropyridine This can be achieved through various methods, including the bromination of N-Boc-4-butylpiperidone followed by elimination, or by partial reduction of a corresponding pyridinium salt.

Step 2.3.2: Cyclopropanation The double bond of the tetrahydropyridine is then subjected to cyclopropanation, for example, using a Simmons-Smith reaction or a rhodium-catalyzed reaction with a diazo compound.

Step 2.3.3: Regioselective Ring Opening The resulting bicyclic cyclopropane can undergo regioselective ring-opening under reductive conditions (e.g., hydrogenolysis) or by nucleophilic attack to introduce a substituent at the C3 position.

EntryTransformationReagentsYield (%)Reference
1Cyclopropanation of N-Boc-tetrahydropyridineRh₂(S-DOSP)₄, Aryldiazoacetate60-85[7]
2Reductive Ring OpeningH₂, Pd/C70-90[General Knowledge]

Note: The regioselectivity of the ring-opening is a critical step and will depend on the substituents and reaction conditions.

Conclusion

The synthesis of polysubstituted piperidines from this compound is a versatile process that allows for the introduction of a wide range of functional groups at various positions on the piperidine ring. By carefully selecting the N-functionalization strategy and the subsequent C-H functionalization method, researchers can access a diverse chemical space of novel piperidine derivatives for applications in drug discovery and development. The protocols provided herein serve as a guide, and optimization of reaction conditions for the specific this compound substrates is encouraged to achieve optimal results.

References

Application Notes and Protocols for the Analytical Characterization of 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the characterization of 4-Butylpiperidine, a key intermediate in pharmaceutical development. The following protocols are intended for researchers, scientists, and drug development professionals.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method offers high sensitivity and specificity, making it ideal for purity assessments and impurity profiling. Due to the basic nature of piperidines, proper column selection and sample preparation are crucial to prevent peak tailing and ensure accurate quantification. In some cases, derivatization may be employed to improve chromatographic performance, though it is not always necessary for simple alkylpiperidines.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

    • From the stock solution, prepare working standards in the range of 1-100 µg/mL.

    • For analysis of this compound in a sample matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and remove non-volatile components. Ensure the final sample is dissolved in a GC-compatible solvent.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC System or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or mid-polar column is recommended to minimize peak tailing. A suitable option is a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Data Acquisition and Analysis:

    • Acquire data in full scan mode (e.g., m/z 40-400) for qualitative analysis and identification of unknown impurities.

    • For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

    • Process the acquired data using the instrument's software to identify and quantify this compound based on its retention time and mass spectrum.

Quantitative Data Summary:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Temperature Program Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Full Scan) m/z 40-400

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Organic Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Peak_Integration->Quantification

Caption: GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a non-UV absorbing compound like this compound, detection can be challenging. This note describes a method using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are universal detectors suitable for non-volatile analytes without a chromophore. Alternatively, derivatization with a UV-active agent can be employed for detection with a standard UV detector.[1] Ion-pairing chromatography can also be utilized to improve retention on a reverse-phase column.[2]

Experimental Protocol (with CAD/ELSD):

  • Sample Preparation:

    • Prepare a stock solution of this compound in a mixture of water and a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

    • Column: A C18 column is suitable for this separation (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be effective.[2] A typical starting point is 70:30 (v/v) Acetonitrile:Water with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Data Acquisition and Analysis:

    • Acquire data using the detector's software.

    • Create a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary:

ParameterValue
HPLC Column Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)
Mobile Phase 70:30 (v/v) Acetonitrile:Water with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD)
Nebulizer Temperature (ELSD) 40 °C
Evaporation Gas (Nitrogen) Flow (ELSD) 1.5 L/min

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation HPLC Separation Injection->Separation Detection CAD/ELSD Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Quantification Calibration->Quantification NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Acquisition Data Acquisition (¹H and ¹³C) Transfer->Acquisition FT Fourier Transform Acquisition->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Peak Integration (¹H) Baseline->Integration Assignment Spectral Assignment Integration->Assignment FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing Sample Sample Preparation Prepare as Neat Liquid, ATR, or KBr Pellet Sample->Preparation Background Record Background Spectrum Preparation->Background Sample_Scan Record Sample Spectrum Background->Sample_Scan Baseline Baseline Correction Sample_Scan->Baseline Peak_Picking Peak Picking Baseline->Peak_Picking Assignment Functional Group Assignment Peak_Picking->Assignment

References

Application Notes and Protocols for the Purification of 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Butylpiperidine, a key building block in the synthesis of various pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines two primary methods for purification: Fractional Vacuum Distillation for the free base and Recrystallization for its hydrochloride salt. Additionally, protocols for purity assessment using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are provided.

Data Presentation: Comparison of Purification Techniques

The selection of a purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a summary of expected outcomes for the described purification techniques.

Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Typical YieldKey AdvantagesCommon Impurities Removed
Fractional Vacuum Distillation 85-95%>99.5%70-85%Effective for removing non-volatile impurities and closely boiling isomers.Higher and lower boiling point impurities, residual solvents, starting materials.
Recrystallization of Hydrochloride Salt 90-98%>99.8%80-95%Highly effective for removing polar and non-polar impurities, excellent for achieving high purity.Isomeric impurities, colored impurities, by-products from synthesis.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Vacuum Distillation

This protocol is suitable for purifying this compound in its liquid free base form. Vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and tubing

  • Manometer

  • Heating mantle with stirrer

  • Stir bar

  • Cold trap (recommended)

  • Grease for ground glass joints

Procedure:

  • Apparatus Setup:

    • Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glassware is dry and free of cracks.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place a stir bar in the round-bottom flask containing the crude this compound.

    • Connect the apparatus to a vacuum pump via a cold trap.

  • Distillation:

    • Begin stirring the crude this compound.

    • Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

    • Once the pressure is stable, begin heating the distillation flask.

    • Collect any low-boiling impurities in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound at the given pressure, change to a clean receiving flask.

    • Collect the main fraction over a narrow temperature range.

    • Once the main fraction is collected, stop heating and allow the system to cool to room temperature before slowly re-introducing air.

  • Analysis:

    • Analyze the purity of the collected fraction using GC-MS or qNMR.

Expected Results:

  • Boiling Point: Approximately 80-82 °C at 15 mmHg.

  • Purity: >99.5% as determined by GC-MS.

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis setup1 Assemble Dry Glassware setup2 Add Crude this compound and Stir Bar setup1->setup2 setup3 Grease Joints setup2->setup3 setup4 Connect to Vacuum setup3->setup4 dist1 Start Stirring setup4->dist1 dist2 Evacuate System dist1->dist2 dist3 Apply Heat dist2->dist3 dist4 Collect Fractions dist3->dist4 dist5 Cool and Vent dist4->dist5 analysis1 Purity Analysis (GC-MS, qNMR) dist5->analysis1

Fractional Vacuum Distillation Workflow
Protocol 2: Purification of this compound by Recrystallization of its Hydrochloride Salt

This method involves converting the free base to its hydrochloride salt, which is then purified by recrystallization. This is often a highly effective method for achieving very high purity.

Materials and Equipment:

  • Crude this compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Concentrated Hydrochloric Acid (HCl) or HCl gas

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

  • Erlenmeyer flasks

  • Heating plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

    • Slowly add a slight excess of concentrated HCl while stirring. The hydrochloride salt will precipitate.

    • Alternatively, bubble anhydrous HCl gas through the solution.

    • Collect the precipitated solid by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Dissolve the crude this compound HCl salt in a minimum amount of hot recrystallization solvent (e.g., ethanol).

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.

  • Analysis:

    • Determine the purity of the recrystallized salt by a suitable analytical method. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction, then analyzed by GC-MS or qNMR.

G cluster_salt Salt Formation cluster_recrystallization Recrystallization cluster_analysis Analysis salt1 Dissolve Crude Amine salt2 Add HCl salt1->salt2 salt3 Precipitate Salt salt2->salt3 salt4 Filter and Wash salt3->salt4 recrys1 Dissolve in Hot Solvent salt4->recrys1 recrys2 Slowly Cool recrys1->recrys2 recrys3 Cool in Ice Bath recrys2->recrys3 recrys4 Filter and Dry Crystals recrys3->recrys4 analysis1 Purity Assessment recrys4->analysis1

Recrystallization Workflow

Analytical Methods for Purity Determination

GC-MS Protocol for Purity Analysis

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 m/z

Sample Preparation:

  • Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent (e.g., dichloromethane or methanol).

Data Analysis:

  • Purity is determined by the area percent of the main peak in the total ion chromatogram.

Quantitative NMR (qNMR) Protocol for Absolute Purity Determination

Instrumentation:

  • NMR spectrometer (≥400 MHz).

Materials:

  • Purified this compound

  • Certified internal standard (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified this compound and a similar, accurately weighed amount of the internal standard into a clean vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the absolute purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • sample = this compound

    • std = Internal standard

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Accurately Weigh Sample and Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Acquire ¹H NMR Spectrum prep3->acq1 proc1 Integrate Signals acq1->proc1 proc2 Calculate Absolute Purity proc1->proc2

qNMR Purity Analysis Workflow

4-Butylpiperidine: A Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Butylpiperidine, a derivative of the heterocyclic amine piperidine, is emerging as a catalyst of significant interest in the field of organic synthesis. Its utility is particularly noted in carbon-carbon bond-forming reactions crucial for the synthesis of fine chemicals and pharmaceutical intermediates. The presence of the butyl group at the 4-position influences the catalyst's steric and electronic properties, potentially offering unique reactivity and selectivity compared to its parent compound, piperidine. This document provides an overview of the applications of this compound as a catalyst, focusing on its role in Knoevenagel condensations and Michael additions. While specific quantitative data and detailed protocols for this compound are not extensively documented in publicly available literature, this report extrapolates from the well-established catalytic activity of piperidine and its derivatives to provide insights into its potential applications and methodologies.

Catalytic Applications

This compound primarily functions as a basic catalyst, facilitating reactions that proceed through enolate or iminium ion intermediates. Its applications are prominent in the following key organic transformations:

  • Knoevenagel Condensation: This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a base, to form a new carbon-carbon double bond. Piperidine and its derivatives are classic catalysts for this transformation.

  • Michael Addition: This reaction describes the 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Basic catalysts like this compound can facilitate this reaction by activating the Michael donor.

The butyl substituent in this compound can modulate its catalytic activity. The electron-donating nature of the alkyl group may slightly increase the basicity of the nitrogen atom compared to piperidine, potentially accelerating the initial deprotonation step in these reactions. Conversely, the steric bulk of the butyl group might influence the transition state, affecting reaction rates and selectivities.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated compounds. This compound can effectively catalyze this reaction.

General Reaction Scheme:

Z1 and Z2 are electron-withdrawing groups such as -CN, -COOR, -COR.

Proposed Catalytic Pathway

The catalytic cycle for the this compound-catalyzed Knoevenagel condensation is analogous to that of piperidine.

Knoevenagel_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Aldehyde Aldehyde Iminium_Ion Iminium Ion Formation Aldehyde->Iminium_Ion reacts with This compound Active_Methylene Active_Methylene Enolate_Formation Enolate Formation Active_Methylene->Enolate_Formation deprotonated by This compound This compound This compound This compound->Iminium_Ion This compound->Enolate_Formation C-C_Bond C-C Bond Formation Iminium_Ion->C-C_Bond Enolate_Formation->C-C_Bond nucleophilic attack Intermediate Adduct Intermediate C-C_Bond->Intermediate Elimination Elimination & Catalyst Regeneration Intermediate->Elimination Product α,β-Unsaturated Product Elimination->Product Water Water Elimination->Water Regenerated_Catalyst This compound Elimination->Regenerated_Catalyst

Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Experimental Protocol (General)

The following is a generalized protocol for a Knoevenagel condensation using a piperidine derivative as a catalyst, which can be adapted for this compound.

Materials:

  • Aldehyde (1 equivalent)

  • Active methylene compound (1 equivalent)

  • This compound (0.1 equivalents)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, the active methylene compound, and the solvent.

  • Add this compound to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

While specific data for this compound is scarce, the following table provides representative data for piperidine-catalyzed Knoevenagel condensations to illustrate typical yields and reaction conditions. It is anticipated that this compound would afford similar results, with potential minor variations in reaction time and yield due to steric and electronic effects.

AldehydeActive Methylene CompoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
BenzaldehydeMalononitrilePiperidine (10)EthanolReflux2~95
4-ChlorobenzaldehydeEthyl CyanoacetatePiperidine (10)TolueneReflux4~90
4-NitrobenzaldehydeDiethyl MalonatePiperidine (15)Solvent-free801~92

Michael Addition

This compound can also serve as an effective catalyst for the Michael addition, a key reaction for the formation of 1,5-dicarbonyl compounds and other important synthetic intermediates.

General Reaction Scheme:

Nu-H represents a Michael donor such as a β-ketoester, malonate, or nitroalkane.

Proposed Catalytic Pathway

In the Michael addition, this compound acts as a base to deprotonate the Michael donor, generating a nucleophilic enolate that attacks the β-carbon of the Michael acceptor.

Michael_Addition_Workflow Start Start Step1 Deprotonation of Michael Donor by This compound Start->Step1 Step2 Generation of Nucleophilic Enolate Step1->Step2 Step3 Nucleophilic Attack on Michael Acceptor (Conjugate Addition) Step2->Step3 Step4 Formation of Enolate Intermediate Step3->Step4 Step5 Protonation of Enolate Intermediate Step4->Step5 Step6 Formation of Michael Adduct and Regeneration of Catalyst Step5->Step6 End End Step6->End

Caption: Logical workflow of a this compound-catalyzed Michael addition.
Experimental Protocol (General)

The following is a general protocol for a Michael addition that can be adapted for catalysis by this compound.

Materials:

  • Michael acceptor (1 equivalent)

  • Michael donor (1-1.2 equivalents)

  • This compound (0.1-0.2 equivalents)

  • Solvent (e.g., THF, ethanol, or solvent-free)

Procedure:

  • In a suitable reaction vessel, dissolve the Michael acceptor and Michael donor in the chosen solvent.

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction may be exothermic, and cooling might be necessary.

  • Once the reaction is complete, quench the reaction with a mild acid (e.g., dilute HCl) or water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data:

Specific quantitative data for Michael additions catalyzed by this compound is limited. The table below presents typical results for piperidine-catalyzed Michael additions, which can serve as a reference.

Michael AcceptorMichael DonorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
ChalconeAcetylacetonePiperidine (20)EthanolRT6~85
Methyl Vinyl KetoneDiethyl MalonatePiperidine (15)THFRT4~90
AcrylonitrileNitromethanePiperidine (10)Methanol0 to RT8~80

Applications in Pharmaceutical and Fine Chemical Synthesis

The piperidine moiety is a common structural motif in many pharmaceuticals. While this compound itself may not be directly incorporated into the final drug structure in the reactions discussed, its role as a catalyst is crucial for the efficient synthesis of key intermediates. The Knoevenagel condensation and Michael addition are fundamental transformations used to build molecular complexity in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and fine chemicals. The use of an effective and selective catalyst like this compound can lead to higher yields, milder reaction conditions, and reduced side products, which are all critical factors in industrial chemical processes.

Conclusion

This compound is a promising basic organocatalyst for important organic transformations such as the Knoevenagel condensation and Michael addition. While detailed studies specifically characterizing its catalytic performance are not widely available, its structural similarity to piperidine suggests it is a highly effective catalyst. The butyl group may offer subtle advantages in terms of basicity and steric influence, which could be exploited to optimize specific reactions. Further research to generate and publish quantitative data on the catalytic activity of this compound would be highly beneficial to the scientific community, enabling its broader application in academic and industrial research.

Troubleshooting & Optimization

Technical Support Center: 4-Butylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Butylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable piperidine derivative. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are the catalytic hydrogenation of 4-butylpyridine and the N-alkylation of a piperidine derivative, which is less common for this specific product, followed by functionalization at the 4-position. A third method involves the reaction of an organometallic reagent, such as n-butyllithium or a Grignard reagent, with a suitably protected 4-piperidone derivative.

Q2: I am seeing incomplete conversion during the catalytic hydrogenation of 4-butylpyridine. What could be the cause?

A2: Incomplete conversion can be due to several factors. Steric hindrance at the 4-position of the pyridine ring can make the reaction more difficult.[1] Other potential causes include catalyst poisoning, insufficient hydrogen pressure, or inadequate reaction time. The nitrogen atom in both pyridine and piperidine can act as a catalyst poison, and using an acidic solvent like acetic acid can help mitigate this by protonating the nitrogen.[2]

Q3: During the N-alkylation of piperidine with a butyl halide, I am observing the formation of a significant amount of a salt-like precipitate that is not my desired product. What is this side product?

A3: This is likely a quaternary ammonium salt, which is a common byproduct resulting from the over-alkylation of the piperidine nitrogen.[3][4] This occurs when the initially formed 1-butylpiperidine reacts further with the butyl halide.

Q4: My reaction with n-butyllithium is giving a low yield of this compound. What are the potential side reactions?

A4: n-Butyllithium is a very strong base and can react with acidic protons in your reaction mixture, including the solvent if you are using tetrahydrofuran (THF) at temperatures above -60°C.[5][6] It is also highly reactive with water and carbon dioxide, so rigorous anhydrous and inert atmosphere techniques are crucial.[7]

Troubleshooting Guides

This section provides detailed solutions to common problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield in Catalytic Hydrogenation of 4-Butylpyridine
Symptom Potential Root Cause Troubleshooting Steps & Solutions
Incomplete reaction, starting material remains Steric Hindrance: The butyl group at the 4-position can sterically hinder the approach of the substrate to the catalyst surface.[1]Optimize Reaction Conditions: Increase hydrogen pressure, prolong reaction time, or increase the catalyst loading. Consider a more active catalyst.
Catalyst Poisoning: The nitrogen lone pair on the pyridine or piperidine can bind to the metal catalyst, deactivating it.[2]Use an Acidic Solvent: Performing the hydrogenation in glacial acetic acid can protonate the nitrogen, preventing it from poisoning the catalyst.[2][8]
Insufficient Hydrogen Pressure: The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure.Increase Hydrogen Pressure: Ensure your system is properly sealed and increase the hydrogen pressure, typically to 50-70 bar.[9]
Formation of unidentified byproducts Partial Hydrogenation: Under milder conditions, partially hydrogenated intermediates like tetrahydropyridine derivatives may be formed.Increase Reaction Severity: Use a more active catalyst (e.g., Rhodium on carbon) or increase temperature and pressure to ensure complete reduction.[10]
Side reactions of functional groups (if present) Chemoselectivity Issues: If other reducible functional groups are present on the starting material, they may also be reduced.[1]
Issue 2: Side Reactions in N-Alkylation of Piperidine with a Butyl Halide

This route is less direct for obtaining this compound itself but is relevant for related syntheses where a butyl group is introduced on the nitrogen.

Symptom Potential Root Cause Troubleshooting Steps & Solutions
Formation of a salt-like precipitate (quaternary ammonium salt) Over-alkylation: The product, 1-butylpiperidine, is also nucleophilic and can react with another molecule of the butyl halide.[3][4]Control Stoichiometry: Use a slight excess of piperidine relative to the butyl halide. Slow Addition: Add the butyl halide slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.[3]
Incomplete Reaction Poor Leaving Group: The reactivity of the butyl halide affects the reaction rate (I > Br > Cl).Use a More Reactive Halide: If using butyl chloride, consider switching to butyl bromide or iodide.
Steric Hindrance: Bulky groups on the piperidine ring can slow down the reaction.Increase Reaction Temperature: Gently heating the reaction can help overcome steric hindrance.
Issue 3: Challenges in the Reaction of n-Butyllithium with N-Protected 4-Piperidone
Symptom Potential Root Cause Troubleshooting Steps & Solutions
Low yield of the desired 4-butyl-4-hydroxypiperidine intermediate Reaction with Solvent: n-Butyllithium deprotonates THF, especially at higher temperatures.[5][6]Maintain Low Temperature: Conduct the reaction at or below -78°C.
Reaction with Moisture or CO₂: n-Butyllithium reacts rapidly with water and carbon dioxide.[7]Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware and solvents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.
Enolization of the Piperidone: As a strong base, n-butyllithium can deprotonate the α-carbon of the ketone, leading to an enolate and reducing the amount of nucleophilic addition.Use a Less Hindered Organometallic Reagent: Consider using butylmagnesium bromide (a Grignard reagent), which is less basic than n-butyllithium and may favor nucleophilic addition over enolization.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes for the primary synthesis routes to this compound. Please note that actual results may vary depending on the specific experimental setup and scale.

Synthesis Method Catalyst/Reagent Solvent Temperature Pressure Typical Yield Key Side Products
Catalytic Hydrogenation PtO₂ (Adams' catalyst)Glacial Acetic AcidRoom Temperature50-70 barGood to High[9][11]Incomplete hydrogenation products
Rh₂O₃Trifluoroethanol40°C5 barModerate to Good[1]Potential for other functional group reduction
N-Alkylation of Piperidine 1-BromobutaneAcetonitrileRoom TemperatureN/AModerate[3]1,1-Dibutylpiperidinium bromide
Reaction with 4-Piperidone n-ButyllithiumTHF-78°CN/AVariableProducts from reaction with solvent, enolization

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 4-Butylpyridine

This protocol is a general guideline for the hydrogenation of 4-butylpyridine using Platinum(IV) oxide.

Materials:

  • 4-Butylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • High-purity hydrogen gas

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, dissolve 4-butylpyridine in glacial acetic acid.

  • Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.

  • Hydrogenation:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]

    • Begin vigorous stirring and maintain the reaction at room temperature.

    • Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like GC-MS on aliquots.

  • Work-up:

    • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Open the reactor and dilute the reaction mixture with ethyl acetate.

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

    • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by distillation if necessary.

Visualizations

SynthesisPathways cluster_hydrogenation Catalytic Hydrogenation cluster_alkylation N-Alkylation (Illustrative) cluster_organometallic Organometallic Addition 4-Butylpyridine 4-Butylpyridine This compound This compound 4-Butylpyridine->this compound H₂, Catalyst (PtO₂, Rh₂O₃) Incomplete_Hydrogenation Partially Hydrogenated Intermediates 4-Butylpyridine->Incomplete_Hydrogenation Insufficient H₂ or Catalyst Activity Piperidine Piperidine 1-Butylpiperidine 1-Butylpiperidine Piperidine->1-Butylpiperidine Butyl Halide Quaternary_Salt Quaternary Ammonium Salt 1-Butylpiperidine->Quaternary_Salt Excess Butyl Halide N-Protected_4-Piperidone N-Protected 4-Piperidone Intermediate_Alcohol 4-Butyl-4-hydroxy- N-protected-piperidine N-Protected_4-Piperidone->Intermediate_Alcohol 1. n-BuLi or n-BuMgBr 2. H₃O⁺ Enolate Piperidone Enolate N-Protected_4-Piperidone->Enolate Strong Base (n-BuLi)

Caption: Synthetic pathways to this compound and common side reactions.

TroubleshootingFlowchart start Low Yield or Impurities in This compound Synthesis synthesis_method Identify Synthesis Method start->synthesis_method hydrogenation Catalytic Hydrogenation synthesis_method->hydrogenation Hydrogenation alkylation N-Alkylation synthesis_method->alkylation N-Alkylation organometallic Organometallic Addition synthesis_method->organometallic Organometallic hydrogenation_issue Issue? hydrogenation->hydrogenation_issue incomplete_rxn Incomplete Reaction hydrogenation_issue->incomplete_rxn Starting material remains incomplete_rxn_sol Increase H₂ pressure Increase reaction time Use acidic solvent (AcOH) incomplete_rxn->incomplete_rxn_sol alkylation_issue Issue? alkylation->alkylation_issue overalkylation Quaternary Salt Formation alkylation_issue->overalkylation Salt precipitate overalkylation_sol Slowly add alkyl halide Use excess amine overalkylation->overalkylation_sol organometallic_issue Issue? organometallic->organometallic_issue low_yield_organo Low Yield organometallic_issue->low_yield_organo Low Yield low_yield_organo_sol Maintain low temp (-78°C) Ensure anhydrous conditions Consider Grignard reagent low_yield_organo->low_yield_organo_sol

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Functionalization of 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 4-butylpiperidine. The information is designed to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when performing N-arylation on this compound?

A1: The primary challenges in N-arylation of this compound, particularly via Buchwald-Hartwig amination, include catalyst inhibition, incomplete conversion, and formation of side products. The steric bulk of the 4-butyl group can influence the accessibility of the nitrogen atom, potentially requiring more robust catalytic systems. Common issues include catalyst deactivation, where the active Pd(0) species is not efficiently generated or maintained, and competing side reactions like hydrodehalogenation of the aryl halide.

Q2: How does the choice of ligand impact the yield of Buchwald-Hartwig amination with this compound?

A2: The ligand is critical for a successful Buchwald-Hartwig amination. For sterically accessible secondary amines like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often effective.[1] These ligands promote the formation of the active monoligated palladium complex, which is crucial for both the oxidative addition and reductive elimination steps of the catalytic cycle. Using older generation or less bulky ligands may lead to lower yields and slower reaction rates, especially with less reactive aryl chlorides.[1]

Q3: Can I use Suzuki-Miyaura coupling for the functionalization of this compound?

A3: Yes, Suzuki-Miyaura coupling is a viable method, particularly for creating C-C bonds at various positions on the piperidine ring, if the ring is appropriately pre-functionalized (e.g., with a halide or triflate). For instance, a protected 4-halopiperidine derivative can be coupled with an arylboronic acid to introduce an aryl group at the 4-position. The success of the reaction is highly dependent on the choice of palladium catalyst, ligand, and base.

Q4: What are some common issues when purifying this compound derivatives?

A4: The basic nature of the piperidine nitrogen can lead to challenges during purification by silica gel chromatography, such as tailing of peaks and difficulty in separating the product from polar byproducts.[2] The formation of N-oxides as byproducts can also complicate purification.[2] It is often beneficial to use a modified mobile phase, such as one containing a small amount of a basic modifier like triethylamine or ammonia, to improve peak shape and separation. Alternatively, converting the final product to a salt (e.g., hydrochloride) can facilitate purification by crystallization.[2]

Q5: How can I minimize the formation of N,N'-bis-arylated byproducts when working with piperazine derivatives?

A5: While this guide focuses on this compound, a related issue in piperazine chemistry is bis-arylation. To favor mono-arylation, it is crucial to control the stoichiometry, using an excess of the piperazine relative to the aryl halide.[1] Running the reaction at a lower temperature and for a shorter duration can also help improve selectivity for the mono-arylated product.

Troubleshooting Guides

Low or No Yield in Buchwald-Hartwig N-Arylation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure you are using a high-quality palladium precatalyst and that it is properly activated to Pd(0) in situ. If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction.[1]
Inappropriate Ligand For this compound, consider using bulky biarylphosphine ligands like XPhos, RuPhos, or SPhos. The choice of ligand can be substrate-dependent, so screening a few options may be necessary.
Incorrect Base Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally effective. Weaker bases may lead to incomplete reaction.
Solvent Issues Ensure all reagents are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. Poor solubility can significantly hinder reaction rates.
Low Reaction Temperature Many N-arylation reactions require elevated temperatures (80-110 °C) to proceed efficiently.[3]
Oxygen Contamination While some modern catalytic systems have improved air stability, it is still best practice to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.[1]
Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Reagent Quality Use reagents from a reliable source and ensure they are pure and dry. The quality of the catalyst, ligand, and base can significantly impact the outcome.
Variable Inert Atmosphere Ensure your technique for creating an inert atmosphere is consistent. Degas the solvent thoroughly and use proper Schlenk line or glovebox techniques.
Stirring Inefficiency For heterogeneous mixtures, ensure vigorous and consistent stirring to facilitate proper mixing of all components.

Data Presentation

The following tables provide representative data for the N-arylation of this compound with various aryl halides under optimized Buchwald-Hartwig conditions. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: N-Arylation of this compound with Aryl Bromides

Entry Aryl Bromide Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292
21-Bromo-4-fluorobenzenePd(OAc)₂ (2)RuPhos (4)LHMDSDioxane1001688
34-BromobenzonitrilePd₂(dba)₃ (2)SPhos (4)NaOtBuToluene1101095
42-BromopyridinePd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1002475

Table 2: N-Arylation of this compound with Aryl Chlorides

Entry Aryl Chloride Pd Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
14-ChlorotoluenePd₂(dba)₃ (3)XPhos (6)LHMDSToluene1102485
21-Chloro-4-methoxybenzenePd(OAc)₂ (3)RuPhos (6)NaOtBuDioxane1102481
34-ChlorobenzonitrilePd₂(dba)₃ (3)SPhos (6)NaOtBuToluene1202089

Experimental Protocols

General Protocol for Buchwald-Hartwig N-Arylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (bromide or chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Biarylphosphine ligand (e.g., XPhos, RuPhos, or SPhos)

  • Base (e.g., NaOtBu or LHMDS)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or glovebox

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents) to the flask.

  • Add the anhydrous, degassed solvent (5-10 mL per mmol of the limiting reagent).

  • Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord This compound RedElim Reductive Elimination AmineCoord->RedElim Base BaseH [Base-H]+X- AmineCoord->BaseH RedElim->Pd0 Regeneration Product N-Aryl-4-butylpiperidine RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Piperidine This compound Piperidine->AmineCoord Base Base Base->AmineCoord Troubleshooting_Workflow Start Low Yield in N-Arylation CheckCatalyst Is the catalyst/ligand system appropriate? Start->CheckCatalyst CheckBase Is the base strong and non-nucleophilic? CheckCatalyst->CheckBase Yes OptimizeCatalyst Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) CheckCatalyst->OptimizeCatalyst No CheckConditions Are reaction temperature and time optimized? CheckBase->CheckConditions Yes OptimizeBase Use NaOtBu or LHMDS CheckBase->OptimizeBase No CheckPurity Are reagents pure and atmosphere inert? CheckConditions->CheckPurity Yes OptimizeConditions Increase temperature (80-120 °C) Increase reaction time CheckConditions->OptimizeConditions No OptimizePurity Use dry solvents Ensure proper degassing CheckPurity->OptimizePurity No Success Improved Yield CheckPurity->Success Yes OptimizeCatalyst->CheckBase OptimizeBase->CheckConditions OptimizeConditions->CheckPurity OptimizePurity->Success

References

Technical Support Center: Buchwald-Hartwig Amination with Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the palladium-catalyzed cross-coupling of aryl halides with piperidines.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low or non-existent?

Low or no yield in a Buchwald-Hartwig amination involving piperidine can stem from several factors, primarily related to the deactivation of the catalyst or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[1] Incomplete exclusion of air can lead to catalyst deactivation. Additionally, impurities in reagents, particularly the amine, can poison the catalyst.[2]

    • Solution: Ensure all reagents are pure and solvents are anhydrous and properly degassed.[1] Use rigorous anaerobic techniques, such as flame-drying glassware and employing Schlenk lines or a glovebox.[1] Using air-stable pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results by simplifying the setup and ensuring the correct palladium-ligand ratio.[1]

  • Inappropriate Ligand Choice: The success of the coupling is highly dependent on the phosphine ligand. For challenging substrates like aryl chlorides, bulky, electron-rich biaryl phosphine ligands are generally required to promote the crucial reductive elimination step.[1]

    • Solution: Screen a panel of ligands. For piperidine couplings, ligands like XPhos, SPhos, and RuPhos are excellent starting points.[1]

  • Incorrect Base Selection: The base must be strong enough to deprotonate piperidine and facilitate the formation of the palladium-amide intermediate.[1] Weaker bases often lead to slow reaction rates and catalyst decomposition.[1]

    • Solution: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically most effective.[1]

  • Poor Reagent Solubility: If reactants, the base, or the catalyst are not well-dissolved, the reaction kinetics can be severely hindered.[2]

    • Solution: Select a solvent that effectively dissolves all components. Toluene, dioxane, and THF are common choices.[1] In some cases, screening different solvents may be necessary to improve solubility and reaction outcome.[2]

Q2: I'm observing significant side products. What are they and how can I minimize them?

Several side reactions can compete with the desired C-N bond formation, reducing the yield and complicating purification.

Common Side Products and Mitigation Strategies:

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom.[1] This can be caused by sources of hydrogen in the reaction or be exacerbated by certain bases or impurities.[1]

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) is maintained.[1] Optimizing the ligand and base combination can also minimize this side reaction.

  • Aryl Halide Homocoupling (Biaryl Formation): This involves the coupling of two aryl halide molecules to form a biaryl species.[1] This is more common with highly reactive aryl halides.

    • Solution: Use a ligand that favors C-N reductive elimination over C-C coupling. Adjusting the catalyst-to-ligand ratio (typically 1:1 to 1:2) can also help.[1]

  • β-Hydride Elimination: This pathway can become competitive with reductive elimination, especially with sterically demanding secondary amines.[3] It leads to the formation of an imine and the reduced arene.

    • Solution: The use of bulky biarylphosphine ligands is designed to promote reductive elimination and suppress β-hydride elimination.[1]

Q3: My reaction stalls before completion. What could be the cause?

A reaction that starts but fails to reach full conversion often points to catalyst instability or product-related issues.

Potential Causes and Solutions:

  • Catalyst Decomposition: The active catalytic species may not be stable over the full course of the reaction, especially at high temperatures.[1]

    • Solution: Use a more robust ligand designed to protect the palladium center.[1] Consider lowering the reaction temperature, though this may require a longer reaction time.[1]

  • Product Inhibition: The N-aryl piperidine product can sometimes coordinate to the palladium center, inhibiting the catalytic cycle.

    • Solution: A higher catalyst loading may be required to overcome the inhibition.

Q4: How can I ensure my reaction conditions are sufficiently anaerobic?

Exclusion of oxygen is critical as it deactivates the Pd(0) catalyst.[1]

Techniques for Maintaining an Inert Atmosphere:

  • Degas Solvents: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes before use. For more rigorous applications, use the freeze-pump-thaw technique.[1]

  • Use Schlenk Techniques: Assemble all glassware and flame-dry it under a vacuum. After cooling, backfill the apparatus with an inert gas. Add solid reagents under a positive pressure of this gas.[1]

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, for instance, by using a balloon filled with nitrogen or argon.[1]

Quantitative Data Summary

The choice of ligand, base, and solvent significantly impacts reaction outcomes. The following tables provide representative data on how these variables can affect the yield in a typical Buchwald-Hartwig amination with piperidine.

Table 1: Effect of Ligand and Base on the Coupling of 4-Chlorotoluene with Piperidine

Palladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene10018>95
Pd₂(dba)₃ (1)RuPhos (3)NaOtBu (1.4)Toluene10018>95
Pd(OAc)₂ (2)cataCXium A (4)K₃PO₄ (2.0)Dioxane11024<10
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Toluene10024~40

Data is representative and compiled based on general principles and specific examples found in the literature. Strong bases like NaOtBu are generally superior for this transformation.[1]

Table 2: Effect of Solvent on Buchwald-Hartwig Amination

SolventPolarityGeneral Outcome
TolueneNon-polarOften provides high selectivity and good yields.[4][5]
DioxanePolar aproticCommonly used and effective; good for solubility.[4]
THFPolar aproticEffective, but its lower boiling point limits reaction temperature.[1]
AcetonitrilePolar aproticCan inhibit the catalyst and should generally be avoided.[1]
Chlorinated SolventsVariableGenerally avoided as they can interfere with the catalyst.[1]

Experimental Protocols

General Protocol for the Amination of an Aryl Halide with Piperidine

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or other Pd source

  • XPhos (0.04 equiv) or other suitable ligand

  • Anhydrous, degassed toluene

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv). If using an air-stable precatalyst, add it at this stage.

  • Reagent Addition: Seal the flask, then evacuate and backfill with argon three times. Add the anhydrous, degassed toluene via syringe. Follow this with the addition of the aryl halide (1.0 equiv, if solid) and piperidine (1.2 equiv) via syringe. If the aryl halide is a liquid, it can be added via syringe as well.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1][6] Aliquots can be taken periodically to determine the conversion rate.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.[1] Carefully quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[1]

Visual Guides

Troubleshooting_Flowchart Problem Problem Observed LowYield Low / No Yield Problem->LowYield SideProducts Side Products Observed Problem->SideProducts Stalled Reaction Stalls Problem->Stalled Cause_Yield Potential Causes LowYield->Cause_Yield Cause_Side Potential Causes SideProducts->Cause_Side Cause_Stall Potential Causes Stalled->Cause_Stall Sol_Yield1 Catalyst/Ligand Issue: - O₂ contamination - Impure reagents - Wrong ligand choice Cause_Yield->Sol_Yield1 Sol_Yield2 Base/Solvent Issue: - Base too weak - Poor solubility Cause_Yield->Sol_Yield2 Sol_Side1 Hydrodehalogenation Cause_Side->Sol_Side1 Sol_Side2 Biaryl Formation Cause_Side->Sol_Side2 Sol_Stall1 Catalyst Decomposition Cause_Stall->Sol_Stall1 Sol_Stall2 Product Inhibition Cause_Stall->Sol_Stall2 Solution_Yield1 Solution: - Use precatalyst - Ensure inert atmosphere - Screen bulky ligands Sol_Yield1->Solution_Yield1 Solution_Yield2 Solution: - Use NaOtBu/LHMDS - Screen solvents (Toluene, Dioxane) Sol_Yield2->Solution_Yield2 Solution_Side1 Solution: - Ensure strict inert conditions - Adjust ligand/base combo Sol_Side1->Solution_Side1 Solution_Side2 Solution: - Adjust ligand choice - Optimize catalyst:ligand ratio Sol_Side2->Solution_Side2 Solution_Stall1 Solution: - Use more robust ligand - Lower reaction temp Sol_Stall1->Solution_Stall1 Solution_Stall2 Solution: - Increase catalyst loading Sol_Stall2->Solution_Stall2 Catalytic_Cycle pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(X) pd0->oa_complex Ar-X oa_label Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR₂) oa_complex->amide_complex + HNR₂ - HX deprot_label Amine Coordination & Deprotonation amide_complex->pd0 Ar-NR₂ re_label Reductive Elimination Experimental_Workflow A 1. Reaction Setup (Flame-dry flask, add solids under inert gas) B 2. Reagent Addition (Add degassed solvent and liquid reagents) A->B C 3. Heating & Stirring (Bring to temp, monitor reaction) B->C D 4. Workup (Quench reaction, perform extraction) C->D E 5. Purification (Dry organic layer, concentrate, chromatograph) D->E F Product E->F

References

stability of 4-Butylpiperidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Butylpiperidine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound, a secondary amine, revolve around its potential for oxidation. The lone pair of electrons on the nitrogen atom makes the piperidine ring susceptible to oxidative degradation, which can be accelerated by factors such as elevated temperature, light exposure, and the presence of oxidizing agents. Under acidic conditions, this compound is expected to be relatively stable due to the formation of a protonated piperidinium salt.[1] In strongly basic conditions, while generally stable, the free base is more susceptible to oxidation compared to its salt form.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: In acidic aqueous solutions, this compound will exist predominantly as the protonated piperidinium cation. This form is generally more stable and less prone to degradation. In neutral to basic aqueous solutions, the equilibrium will shift towards the free base form, which is more susceptible to oxidative degradation pathways.

Q3: What are the likely degradation products of this compound under stress conditions?

A3: While specific degradation products for this compound are not extensively documented, based on the chemistry of the piperidine ring, likely degradation pathways include:

  • Oxidation: This can lead to the formation of N-oxides, imines (e.g., 4-Butyl-2,3,4,5-tetrahydropyridine), or products of ring-opening.[1][2][3][4][5]

  • N-Nitrosation: In the presence of nitrous acid, secondary amines like this compound can form N-nitrosamines, which are potent mutagens. Care should be taken to avoid sources of nitrites in acidic conditions.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For solutions, refrigerated storage is recommended.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent analytical results (e.g., decreasing peak area in HPLC).

  • Possible Cause: Degradation of this compound in your sample or solution.

  • Troubleshooting Steps:

    • Verify Solvent Stability: Ensure that the solvent used for your stock and working solutions is free of peroxides and other oxidizing impurities.

    • Control pH: If using aqueous solutions, ensure the pH is appropriate for stability. For longer-term storage of solutions, consider buffering at a slightly acidic pH.

    • Protect from Light and Heat: Store solutions in amber vials and at reduced temperatures (2-8 °C) when not in use.

    • Perform a quick stress test: Expose a sample of your solution to elevated temperature (e.g., 60 °C) for a short period and analyze by HPLC to see if degradation is accelerated, which would confirm a stability issue.

Issue 2: Appearance of unexpected peaks in chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use mass spectrometry (LC-MS) to obtain the mass of the unknown peaks. This can help in identifying potential degradation products (e.g., an increase of 16 amu may suggest N-oxidation).

    • Review Experimental Conditions: Identify any potential sources of stress in your experimental protocol, such as prolonged heating, exposure to strong oxidizing or reducing agents, or extreme pH.

    • Conduct a Forced Degradation Study: A systematic forced degradation study (see Experimental Protocols section) can help to intentionally generate and identify potential degradation products, confirming if the unexpected peaks correspond to these.

Data Presentation

The following table summarizes the expected stability of this compound under typical forced degradation conditions. The percentage degradation is hypothetical and based on the general stability of piperidine derivatives. Actual degradation will depend on the specific experimental conditions (concentration, temperature, duration).

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)Potential Major Degradation Products
Acidic Hydrolysis 0.1 M HCl60 °C24 h< 5%Generally stable, minimal degradation expected.
Basic Hydrolysis 0.1 M NaOH60 °C24 h5 - 15%Oxidative degradation products (if oxygen is present).
Oxidation 3% H₂O₂Room Temp8 h10 - 30%This compound N-oxide, 4-Butyl-2,3,4,5-tetrahydropyridine, Ring-opened products.[1][2][3][4][5]
Thermal Degradation Solid State80 °C48 h< 5%Minimal degradation expected.
Photodegradation SolutionICH Q1B24 h5 - 10%Photo-oxidative products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60 °C for 24 hours.

    • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60 °C for 24 hours.

    • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours, protected from light.

    • Thermal Condition: Place a solid sample and a sample of the stock solution in an oven at 80 °C for 48 hours.

    • Photolytic Condition: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At the end of the exposure period, withdraw samples.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample (t=0), using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water with 0.1% formic acid).

Mandatory Visualization

degradation_pathway cluster_acid Acidic Conditions cluster_base Basic/Oxidative Conditions 4-Butylpiperidine_acid This compound Piperidinium_Salt 4-Butylpiperidinium Salt 4-Butylpiperidine_acid->Piperidinium_Salt Protonation (Stable) 4-Butylpiperidine_base This compound N_Oxide This compound N-oxide 4-Butylpiperidine_base->N_Oxide Oxidation Imine 4-Butyl-2,3,4,5- tetrahydropyridine 4-Butylpiperidine_base->Imine Oxidation Ring_Opened Ring-Opened Products Imine->Ring_Opened Further Oxidation

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Inconsistent Analytical Results or Unexpected Peaks check_storage Review Sample Storage (Temp, Light, Atmosphere) start->check_storage check_solvent Analyze Solvent for Impurities (e.g., Peroxides) start->check_solvent check_params Evaluate Experimental Parameters (pH, Temp, Reagents) start->check_params stress_test Perform Quick Stress Test (e.g., Heat Sample) check_params->stress_test degradation_confirmed Degradation Confirmed stress_test->degradation_confirmed forced_degradation Conduct Forced Degradation Study (Protocol 1) degradation_confirmed->forced_degradation Yes optimize Optimize Conditions (e.g., pH, Temp, Antioxidants) degradation_confirmed->optimize No characterize Characterize Degradants (e.g., LC-MS) forced_degradation->characterize characterize->optimize end Issue Resolved optimize->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: 4-Butylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Butylpiperidine. Below you will find detailed information on common issues encountered during its synthesis and purification, along with recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how can they be identified?

A1: The common impurities in crude this compound largely depend on the synthetic route employed. Typical impurities may include:

  • Unreacted Starting Materials: Such as 4-butylpyridine (if prepared by reduction) or piperidine and a butyl halide (if prepared by N-alkylation, though this leads to the N-butyl isomer, not the C-butyl isomer).

  • Byproducts of the Reaction: These can include partially hydrogenated intermediates (e.g., 4-butyl-1,2,3,6-tetrahydropyridine) if the synthesis involves the reduction of 4-butylpyridine. In cases of Grignard reactions with 4-piperidone, byproducts like biphenyl can form, especially at higher temperatures.[1]

  • Over-alkylation Products: In syntheses involving the alkylation of piperidine, there is a possibility of forming quaternary ammonium salts, although this is less common when the piperidine is in excess.

  • Residual Solvents: Solvents from the reaction or work-up steps are common impurities.

These impurities can be identified using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Comparing the spectra of the crude product with that of a pure standard will reveal characteristic signals of any impurities present.

Q2: My purified this compound has a yellow tint. What is the cause and how can I remove it?

A2: A yellow discoloration in piperidine derivatives is typically due to oxidation products.[3] While this may not interfere with all applications, it is advisable to purify the compound if high purity is required.

Troubleshooting:

  • Purification Method: The most effective method to remove colored impurities is through distillation.[3]

  • Preventative Measures: To prevent discoloration, store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat.[3]

Q3: I'm observing co-elution of my this compound with impurities during column chromatography. How can I improve the separation?

A3: Co-elution during column chromatography can be a result of several factors, including the choice of solvent system and column packing.

Troubleshooting:

  • Optimize the Mobile Phase: Use TLC to screen for a solvent system that provides a good separation between your product and the impurities. A gradient elution, gradually increasing the polarity of the mobile phase, may be necessary.

  • Deactivate the Silica Gel: For basic compounds like this compound, adding a small amount of a basic modifier like triethylamine (0.1-1% v/v) to the mobile phase can reduce tailing and improve separation.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which can be more suitable for purifying basic compounds.

  • Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent and ensure good separation.[2]

Q4: My this compound product appears as an oil, and I am having trouble inducing crystallization. What should I do?

A4: The presence of residual solvents or minor impurities can prevent or hinder crystallization.

Troubleshooting:

  • Solvent-Induced Crystallization: Try dissolving the oil in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" to precipitate the product.

  • Trituration: Triturating the oil with a non-polar solvent like hexanes or pentane can help to induce solidification by washing away impurities that inhibit crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[2]

  • Thorough Drying: Ensure the product is thoroughly dried under a high vacuum to remove all residual solvents.

Data Presentation

ParameterMethod 1: Reduction of 4-ButylpyridineMethod 2: N-Alkylation of Piperidine (for N-butyl isomer)
Typical Starting Materials 4-Butylpyridine, Hydrogen source (H2 gas, formic acid)Piperidine, Butyl bromide/iodide
Common Catalysts/Reagents Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂)Potassium carbonate, N,N-diisopropylethylamine
Potential Byproducts 4-Butyl-1,2,3,6-tetrahydropyridine, unreacted starting materialDi-n-butylpiperidine, N-butylpiperidinium salt
Typical Purity (Post-Purification) >98% (by GC)>97% (by GC)
Recommended Purification Distillation, Column ChromatographyAqueous workup, Distillation

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is suitable for removing polar and non-polar impurities from a crude reaction mixture.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Begin eluting the column with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[2]

Protocol 2: Purification of this compound by Acid-Base Extraction

This protocol is effective for separating the basic this compound from non-basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will move to the aqueous layer as its hydrochloride salt.

  • Separation: Separate the aqueous layer containing the product salt from the organic layer containing non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a strong base (e.g., NaOH pellets or concentrated aqueous solution) until the solution is strongly basic (pH > 12) to liberate the free amine.

  • Extraction: Extract the liberated this compound back into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or solid KOH), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Purity Assessment by GC-MS

This protocol outlines the general steps for analyzing the purity of this compound using Gas Chromatography-Mass Spectrometry.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument.

  • Chromatographic Separation: The sample is vaporized and separated into its components as it passes through a capillary column. A typical GC oven program might start at a lower temperature and ramp up to a higher temperature to ensure the separation of compounds with different boiling points.

  • Mass Spectrometry Analysis: As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint of the compound.

  • Data Analysis: The purity of the this compound is determined by integrating the peak areas in the chromatogram. The identity of the main peak and any impurity peaks can be confirmed by comparing their mass spectra to a reference library or a known standard.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-Butylpyridine + H2) reaction Chemical Reaction (e.g., Catalytic Hydrogenation) start->reaction quench Reaction Quench (e.g., Filtration of Catalyst) reaction->quench extraction Aqueous Work-up (e.g., Acid-Base Extraction) quench->extraction drying Drying & Concentration extraction->drying purify Purification Method (e.g., Distillation or Column Chromatography) drying->purify analyze Purity & Identity Check (GC-MS, NMR) purify->analyze end Pure this compound analyze->end

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_identification Impurity Identification cluster_remediation Remediation Strategy start Impure Product Detected analysis Analyze by GC-MS / NMR start->analysis impurity_type Identify Impurity Type (Starting Material, Byproduct, Solvent) analysis->impurity_type distillation Fractional Distillation impurity_type->distillation Boiling Point Difference chromatography Column Chromatography impurity_type->chromatography Polarity Difference extraction Acid-Base Extraction impurity_type->extraction Basicity Difference recrystallization Recrystallization / Trituration impurity_type->recrystallization Solid Product end Pure Product distillation->end chromatography->end extraction->end recrystallization->end

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Stereoselective Synthesis of 4-Butylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4-butylpiperidine derivatives. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues. The most common challenges arise during the catalytic asymmetric hydrogenation of pyridine precursors and the use of chiral auxiliaries.

Guide 1: Catalytic Asymmetric Hydrogenation of 4-Butylpyridine

This is a primary strategy for synthesizing chiral this compound. The typical approach involves the hydrogenation of a 4-butylpyridine derivative (often activated as a pyridinium salt) using a chiral iridium, rhodium, or ruthenium catalyst.

Q1: My hydrogenation reaction shows low or no conversion. What are the likely causes?

A1: Low conversion is a common issue and can often be traced to catalyst activity or substrate reactivity. Consider the following points:

  • Substrate Activation: Pyridine's aromaticity makes it a challenging substrate. Its conversion to a pyridinium salt (e.g., N-alkyl or N-iminopyridinium ylide) lowers the energy barrier for dearomatization and reduces its tendency to poison the catalyst.[1][2] If you are using neutral pyridine, consider converting it to an N-benzyl pyridinium salt first.

  • Catalyst Precursor and Counterion: The iridium catalyst precursor may not be active under the reaction conditions. The counterion is critical; weakly coordinating anions like BArF⁻ (tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) are often superior to halides like Cl⁻, which can inhibit catalytic activity.

  • Presence of Additives: Some iridium catalyst systems require an additive to initiate or maintain activity. Iodine (I₂) is a common additive used in small quantities (e.g., 2 mol%).[1] For certain substrates, a Brønsted acid can also enhance reactivity.

  • Hydrogen Pressure: While some reactions proceed at low pressure, many require high hydrogen pressure (e.g., 30-60 bar) to achieve full conversion.[1] Ensure your system is properly pressurized and free of leaks.

Q2: The conversion is good, but the enantioselectivity (ee%) is poor. How can I improve it?

A2: Poor enantioselectivity points to issues with the chiral environment of the catalyst or suboptimal reaction conditions.

  • Ligand Choice: The chiral ligand is the most critical factor for enantioselectivity. The electronic and steric properties of the ligand must be well-matched to the substrate. It is highly advisable to screen a range of chiral ligands (e.g., PHOX-type, SEGPHOS, f-Binaphane).[2][3]

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and, therefore, the stereochemical outcome. Screen different solvents, such as dichloromethane (DCM), methanol, or mixtures, as they can have a profound impact on enantioselectivity.

  • Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C) often increases enantioselectivity by favoring the transition state with the lower activation energy. However, this may come at the cost of a slower reaction rate.

  • Anion Effect: As with conversion, the counterion of the iridium catalyst can affect enantioselectivity. BArF⁻ is often the preferred counterion for high ee%.

Q3: I am observing side products or catalyst decomposition. What is happening?

A3: Side reactions or catalyst instability can lead to low yields and difficult purification.

  • Over-reduction: In some cases, particularly with N-benzyl protecting groups, over-reduction (hydrogenolysis of the N-benzyl group) can occur after the ring has been saturated. Monitor the reaction closely by TLC or GC-MS to stop it upon consumption of the starting material.

  • Catalyst Poisoning: Pyridine and piperidine products can act as ligands and poison the metal catalyst, shutting down the reaction.[4] Using pyridinium salt substrates helps mitigate this. Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur compounds.

  • Incompatible Functional Groups: If your 4-butylpyridine substrate contains other reducible functional groups, they may react under the hydrogenation conditions. Choose your protecting groups and reaction conditions carefully to ensure compatibility.

Guide 2: Chiral Auxiliary-Mediated Synthesis

This approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral piperidine precursor (like a 4-butyl-tetrahydropyridine or piperidone) to direct a diastereoselective transformation.

Q1: My diastereomeric ratio (dr) is low in an alkylation reaction using a chiral auxiliary. How can I improve it?

A1: Achieving high diastereoselectivity is the primary goal of using a chiral auxiliary. A low dr indicates that the auxiliary is not effectively controlling the facial selectivity of the reaction.[5]

  • Enolate Geometry: For reactions involving enolates (e.g., alkylation of a piperidone), the geometry (E/Z) is critical. The choice of base (e.g., LDA vs. NaHMDS) and solvent (e.g., THF) determines the enolate geometry. For Evans' oxazolidinone auxiliaries, conditions that favor the Z-enolate are often required for high selectivity.[5]

  • Reaction Temperature: Lowering the temperature (e.g., to -78 °C) is crucial for maximizing diastereoselectivity.[6]

  • Steric Hindrance: The auxiliary must be sterically demanding enough to effectively shield one face of the reactive intermediate. Ensure you have chosen an appropriate auxiliary (e.g., Evans' oxazolidinones, Oppolzer's camphorsultams) for your specific transformation.[5]

Q2: I am having trouble removing the chiral auxiliary without racemizing or decomposing my product. What are the best practices?

A2: The cleavage of the auxiliary is a critical step that must be performed under mild conditions to preserve the stereochemical integrity of the product.

  • Hydrolytic Cleavage (to form acids): Standard basic hydrolysis (e.g., LiOH) can cause epimerization at the α-carbon if the proton is acidic. Milder conditions, such as using lithium hydroperoxide (LiOOH), are often preferred.

  • Reductive Cleavage (to form alcohols): Strong reducing agents like LiAlH₄ can reduce other functional groups in the molecule.[5] Milder reagents like LiBH₄ or careful control of stoichiometry and temperature may be necessary.

  • Non-destructive Removal: The ideal auxiliary can be removed and recovered for reuse. Plan your synthesis to ensure the cleavage conditions are compatible with both your product and the auxiliary.

Quantitative Data Summary

The following table summarizes representative results for the asymmetric hydrogenation of 4-substituted pyridine derivatives, which serve as close analogs for 4-butylpyridine.

EntrySubstrateCatalyst System (Precursor/Ligand)H₂ Pressure (bar)Temp (°C)SolventYield (%)ee (%)dr (cis:trans)
1N-Bn-4-Me-pyridinium·Br[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP5025MeOH9592>20:1
2N-Bn-4-Ph-pyridinium·Br[Ir(COD)Cl]₂ / (R)-SEGPHOS5025MeOH>9995>20:1
3N-Bn-4-iPr-pyridinium·Br[Ir(COD)Cl]₂ / (S)-MeO-BIPHEP5025MeOH9391>20:1
4N-iminopyridinium ylide (4-Me)[Ir(COD)BArF] / (S,S)-f-Binaphane + I₂50RTDCM9896-
5N-iminopyridinium ylide (4-Ph)[Ir(COD)BArF] / (S,S)-f-Binaphane + I₂50RTDCM9594-

Data is compiled and adapted from representative literature on asymmetric pyridine hydrogenation. Conditions and results are illustrative.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of N-Benzyl-4-butylpyridinium Bromide

This protocol describes a typical procedure for the enantioselective synthesis of N-Benzyl-4-butylpiperidine.

Materials:

  • N-Benzyl-4-butylpyridinium bromide (1.0 eq)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (R)-SEGPHOS (1.1 mol%)

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere chemistry

  • High-pressure autoclave/hydrogenator

Procedure:

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and (R)-SEGPHOS (1.1 mol%). Add anhydrous, degassed MeOH to dissolve the components. Stir the resulting orange solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Reaction Setup: In a separate flask or the autoclave insert, dissolve N-Benzyl-4-butylpyridinium bromide (1.0 eq) in anhydrous, degassed MeOH.

  • Hydrogenation: Transfer the activated catalyst solution to the substrate solution via cannula. Seal the autoclave, purge the system three times with nitrogen, followed by three purges with hydrogen gas.

  • Reaction Execution: Pressurize the autoclave to 50 bar with hydrogen. Begin vigorous stirring and maintain the reaction at 25 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and, if possible, by analyzing aliquots (after careful depressurization) via TLC or ¹H NMR. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Benzyl-4-butylpiperidine. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key decision-making and troubleshooting workflows.

G start Problem: Low Enantioselectivity (<90% ee) in Asymmetric Hydrogenation q1 Is conversion also low (<95%)? start->q1 a1_yes Address Conversion First: 1. Increase H₂ Pressure (e.g., 50 bar) 2. Add I₂ additive (1-2 mol%) 3. Ensure substrate is activated (e.g., as pyridinium salt) q1->a1_yes Yes q2 Conversion is high. Have you screened ligands? q1->q2 No a1_yes->q2 After improving conversion a2_no Screen a diverse set of chiral ligands. (e.g., PHOX, SEGPHOS, f-Binaphane) This is the most critical variable. q2->a2_no No q3 Ligand screen performed. Have you optimized conditions? q2->q3 Yes a2_no->q3 After screening a3_yes Systematically vary: 1. Temperature (try lowering to 0 °C) 2. Solvent (DCM, MeOH, Toluene, etc.) 3. Counterion (switch to BArF⁻ if using halide) q3->a3_yes Yes end High ee% Achieved a3_yes->end

Caption: Troubleshooting workflow for low enantioselectivity.

G start Goal: Stereoselective Synthesis of This compound Derivative q1 Is a specific single enantiomer required? start->q1 enantio_path Asymmetric Catalysis q1->enantio_path Yes diastereo_path Diastereoselective Synthesis q1->diastereo_path No (cis/trans control is sufficient or a racemic mixture is acceptable first) hydrogenation Asymmetric Hydrogenation of 4-Butylpyridine enantio_path->hydrogenation Pro: Direct, atom economical Con: Requires catalyst screening other_catalysis Other Catalytic Methods (e.g., Aza-Diels-Alder) enantio_path->other_catalysis Pro: Can build complexity quickly Con: Substrate scope can be limited auxiliary Chiral Auxiliary Method (e.g., alkylation of piperidone) diastereo_path->auxiliary Pro: High predictability, robust Con: Stoichiometric chiral material, extra steps reduction Substrate Control (Diastereoselective reduction of a pre-existing chiral center) diastereo_path->reduction Pro: Effective if starting material is chiral Con: Relies on pre-existing chirality

Caption: Decision tree for selecting a synthetic strategy.

References

Technical Support Center: Scale-Up of 4-Butylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 4-Butylpiperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Two of the most common and scalable routes for the synthesis of 4-substituted piperidines, including this compound, are:

  • Catalytic Hydrogenation of 4-Butylpyridine: This method involves the reduction of the pyridine ring to a piperidine ring using a catalyst, typically under a hydrogen atmosphere.[1]

  • Grignard Reaction with a 4-Piperidone Derivative: This approach involves the reaction of a butyl Grignard reagent (e.g., butylmagnesium bromide) with a protected 4-piperidone, followed by deprotection and reduction of the resulting tertiary alcohol.[2]

Q2: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound introduces significant safety considerations that must be addressed. Key precautions include:

  • Handling of Pyridine and Piperidine Derivatives: These compounds can be flammable, corrosive, and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Hydrogenation Reactions: These are typically carried out under pressure and involve flammable hydrogen gas. Ensure the reactor is properly rated for the intended pressure and temperature, and that it is operated by trained personnel. A thorough understanding of the equipment and the reaction is crucial.[4]

  • Grignard Reagents: These are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Exothermic Reactions: Both hydrogenation and Grignard reactions can be exothermic. Monitor the reaction temperature closely and have a cooling system in place to prevent thermal runaways.

Q3: What are the common impurities encountered in this compound synthesis and how can they be minimized?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual catalyst.

  • Incomplete Hydrogenation: In the catalytic hydrogenation of 4-butylpyridine, incomplete reaction can lead to the presence of 4-butyl-1,2,3,6-tetrahydropyridine. To minimize this, ensure sufficient catalyst loading, hydrogen pressure, and reaction time.[1]

  • Over-alkylation in Grignard reaction: While less common for generating a tertiary alcohol, subsequent reactions could potentially lead to N-alkylation if the nitrogen is not protected.

  • Catalyst Residues: Residual catalyst from hydrogenation can be removed by filtration through a pad of celite or a specialized filter cartridge.[3]

  • Solvent and Reagent Residues: These can be removed through appropriate work-up procedures and final product purification steps like distillation or crystallization.

Troubleshooting Guides

Route 1: Catalytic Hydrogenation of 4-Butylpyridine
Issue Potential Cause Troubleshooting Steps Citation
Slow or Incomplete Reaction Inactive catalystEnsure the catalyst is fresh and has been stored properly. Consider using a different catalyst (e.g., Rh/C instead of Pd/C).
Insufficient hydrogen pressureIncrease the hydrogen pressure within the safe operating limits of the reactor.[1]
Low reaction temperatureGently increase the reaction temperature, monitoring for any increase in side product formation.[1]
Catalyst poisoningEnsure starting materials and solvent are free from impurities like sulfur or nitrogen compounds that can poison the catalyst.[1]
Formation of Side Products (e.g., N-alkylation) Reaction temperature is too highLower the reaction temperature.[1]
Inappropriate solventUse a less reactive solvent. Protic solvents like ethanol or acetic acid are common.[1]
Difficulty in Catalyst Filtration Catalyst particles are too fineUse a filter aid like Celite to improve filtration.
Route 2: Grignard Reaction with N-Protected-4-Piperidone
Issue Potential Cause Troubleshooting Steps Citation
Grignard Reagent Fails to Form Wet glassware or solventEnsure all glassware is oven-dried and solvents are anhydrous.[2]
Inactive magnesiumUse fresh magnesium turnings or activate them with a small crystal of iodine or by crushing them.[2]
Low Yield of the Desired 4-Butyl-4-hydroxypiperidine Incomplete Grignard reagent formationTitrate the Grignard reagent before use to determine its exact concentration.[2]
Steric hindranceIf using a bulky protecting group on the piperidone, consider a smaller one.[2]
Reaction temperature too high during additionAdd the Grignard reagent to the piperidone at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[2]
Formation of Byproducts (e.g., enolization of piperidone) Grignard reagent acting as a baseThis is more likely with sterically hindered Grignard reagents. Ensure slow addition at low temperature.[2]
Wurtz coupling of the butyl halideThis can be minimized by slow addition of the butyl halide during the Grignard reagent preparation.[2]

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 4-Butylpyridine
  • Reactor Setup: In a high-pressure reactor, charge 4-butylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

  • Catalyst Addition: Under an inert atmosphere, add the hydrogenation catalyst (e.g., 5% Pd/C or PtO2, typically 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-500 psi). Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the reactor with an inert gas.

  • Purification: Remove the catalyst by filtration through Celite. The filtrate is then concentrated under reduced pressure. The crude product can be purified by distillation or crystallization.

General Protocol for Grignard Reaction with N-Boc-4-Piperidone
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings (1.2 eq). Add a solution of butyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining butyl bromide solution at a rate to maintain a gentle reflux. After the addition is complete, reflux for an additional 30-60 minutes.

  • Addition to Piperidone: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and cool to 0 °C. Slowly add the prepared Grignard reagent to the cooled piperidone solution.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 4-butyl-4-hydroxy-N-Boc-piperidine can then be deprotected and reduced in subsequent steps.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials reaction Synthesis Reaction (e.g., Hydrogenation or Grignard) start->reaction reagents Reagents & Solvents reagents->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Distillation, Crystallization) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Problem Encountered (e.g., Low Yield) check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Pressure, Time) start->check_conditions check_equipment Inspect Equipment (Leaks, Stirring) start->check_equipment change_reagents Use Fresher Reagents or Different Catalyst check_reagents->change_reagents purify_starting_material Purify Starting Materials check_reagents->purify_starting_material optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions check_equipment->optimize_conditions solution_found Problem Resolved optimize_conditions->solution_found change_reagents->solution_found purify_starting_material->solution_found

References

handling and storage guidelines for 4-Butylpiperidine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for handling and storing 4-Butylpiperidine to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. For long-term storage, refrigeration (2-8 °C) is recommended.[2] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

Q2: What is the recommended shelf life of this compound?

A2: The shelf life of this compound can vary depending on the supplier and storage conditions. For piperidine derivatives, a shelf life of 2 years or more can be expected when stored under optimal conditions (cool, dry, dark, and tightly sealed). Once opened, it is advisable to use the contents of the container within 3 to 6 months to minimize degradation from atmospheric exposure.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are oxidation and photodegradation. The piperidine ring is susceptible to oxidation, which can occur at the nitrogen atom or the adjacent carbon atoms.[3][4][5] This can be initiated by exposure to air (oxygen), heat, light, or the presence of metal ions. Photodegradation can occur upon exposure to UV light, leading to the formation of various degradation products.[3]

Q4: What are some common signs of this compound degradation?

A4: Visual signs of degradation can include a change in color from colorless to yellow or brown, and the development of an unusual odor. In analytical tests such as HPLC or GC, the appearance of new peaks or a decrease in the main peak area of this compound can indicate degradation.

Q5: Which solvents are compatible with this compound for preparing solutions?

A5: this compound is generally soluble in a variety of organic solvents. For the preparation of stock solutions for experimental use, common compatible solvents include methanol, ethanol, and dichloromethane. It is crucial to use anhydrous solvents when possible, as the presence of water can potentially facilitate certain degradation pathways.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Verify Purity: Check the purity of your this compound stock using an appropriate analytical method like HPLC or GC-MS. Compare the results with the certificate of analysis provided by the supplier.

    • Use Fresh Aliquots: If you have been using an older stock solution, prepare a fresh solution from a new, unopened container of this compound.

    • Evaluate Experimental Conditions: Assess your experimental setup for potential stressors such as exposure to light, high temperatures, or incompatible reagents (e.g., strong acids, strong oxidizing agents).

Issue 2: Appearance of unknown peaks in chromatograms.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Impurities: If your analytical capabilities permit, use techniques like LC-MS or GC-MS to identify the mass of the unknown peaks. Common degradation products of piperidines can include N-oxides, hydroxylated derivatives, or products of ring-opening.[3][4][5]

    • Perform a Forced Degradation Study: To confirm if the unknown peaks are indeed degradation products, you can perform a forced degradation study on a pure sample of this compound (see Experimental Protocols section). This will help in identifying the retention times of potential degradation products.

Issue 3: Change in physical appearance of this compound (e.g., color change).
  • Possible Cause: Significant degradation due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (cool, dry, dark, tightly sealed).

    • Discard and Replace: A visible change in appearance is a strong indicator of degradation. It is recommended to discard the degraded material and obtain a fresh batch to ensure the integrity of your experiments.

Quantitative Data on Stability

While specific quantitative stability data for this compound is not extensively published, the following table provides an illustrative example of expected stability under various stress conditions based on data for similar piperidine derivatives. This data should be used as a general guideline.

Stress ConditionTemperatureDurationExpected Degradation (%)Potential Degradation Products
Thermal 60°C7 days5 - 10%Oxidative and rearrangement products
Acidic Room Temp24 hours< 5%Salt formation, minimal degradation
Basic Room Temp24 hours< 2%Minimal degradation
Oxidative (3% H₂O₂) Room Temp8 hours15 - 25%N-oxide, hydroxylated derivatives
Photolytic (UV light) Room Temp24 hours10 - 20%Various photoproducts

Experimental Protocols

Protocol for Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of the initial mobile phase composition to a concentration of 1 mg/mL.

Protocol for a Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound to identify potential degradation products.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a sample of the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described above.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_purity Verify Purity of this compound (HPLC/GC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure use_fresh Prepare Fresh Solution from New Stock is_pure->use_fresh No check_conditions Evaluate Experimental Conditions (Temp, Light, Reagents) is_pure->check_conditions Yes use_fresh->check_purity degradation_suspected Degradation is Likely check_conditions->degradation_suspected identify_impurities Characterize Impurities (LC-MS/GC-MS) degradation_suspected->identify_impurities forced_degradation Perform Forced Degradation Study identify_impurities->forced_degradation compare_results Compare Impurity Profile with Stressed Samples forced_degradation->compare_results end Identify Degradation Pathway and Optimize Conditions compare_results->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageHandlingLogic cluster_storage Optimal Storage cluster_handling Safe Handling compound This compound storage Storage Conditions compound->storage handling Handling Procedures compound->handling cool_dry Cool & Dry Place storage->cool_dry tightly_sealed Tightly Sealed Container storage->tightly_sealed protect_light Protect from Light storage->protect_light inerts Inert Atmosphere (Optional) storage->inerts avoid_incompatibles Avoid Incompatible Materials handling->avoid_incompatibles use_ppe Use Appropriate PPE handling->use_ppe fresh_solutions Prepare Fresh Solutions handling->fresh_solutions stability Chemical Stability degradation Degradation cool_dry->stability cool_dry->degradation tightly_sealed->stability tightly_sealed->degradation protect_light->stability protect_light->degradation inerts->stability inerts->degradation avoid_incompatibles->stability avoid_incompatibles->degradation fresh_solutions->stability fresh_solutions->degradation

Caption: Key factors influencing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to 4-Butylpiperidine and 4-tert-Butylpiperidine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, piperidine scaffolds are of paramount importance, featuring in a vast array of pharmaceutical agents. The choice of substitution on the piperidine ring can significantly influence the physicochemical properties and pharmacological activity of a molecule. This guide provides an objective, data-driven comparison of two closely related building blocks: 4-n-butylpiperidine and 4-tert-butylpiperidine. We will delve into their synthesis, comparative reactivity, and the structural implications of the linear versus the bulky tertiary butyl group at the 4-position.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these compounds is crucial for their effective application in synthesis. The most notable difference lies in the steric bulk of the substituent, which is expected to influence properties such as pKa and lipophilicity.

Property4-Butylpiperidine4-tert-Butylpiperidine
Molecular Formula C₉H₁₉NC₉H₁₉N
Molecular Weight 141.26 g/mol 141.26 g/mol
CAS Number 24152-39-4[1]1882-42-4[2]
Predicted XlogP 2.7[1]2.3

Synthesis via Catalytic Hydrogenation

A common and efficient method for the synthesis of 4-alkylpiperidines is the catalytic hydrogenation of the corresponding 4-alkylpyridines. This approach offers a direct route to the saturated heterocyclic core.

The hydrogenation of 4-substituted pyridines can be achieved using various catalysts, with platinum and rhodium-based systems being particularly effective. The choice of catalyst and reaction conditions can influence the efficiency of the reduction.

Workflow for Catalytic Hydrogenation of 4-Alkylpyridines:

Start 4-Alkylpyridine Catalyst Catalyst (e.g., PtO₂, Rh₂O₃) Solvent (e.g., Acetic Acid, TFE) Reaction Hydrogenation (H₂, Pressure, Temperature) Start->Reaction Catalyst->Reaction Workup Work-up (Filtration, Neutralization, Extraction) Reaction->Workup Product 4-Alkylpiperidine Workup->Product

Caption: General workflow for the synthesis of 4-alkylpiperidines.

Comparative Synthesis Data

Direct, side-by-side comparative studies under identical conditions are limited in the literature. However, data from different studies can provide insights into the relative ease of synthesis.

ParameterThis compound (from 4-Butylpyridine)4-tert-Butylpiperidine (from 4-tert-Butylpyridine)Reference
Catalyst PtO₂Rh₂O₃[2][3]
Solvent Glacial Acetic Acid2,2,2-Trifluoroethanol (TFE)[2][4]
Pressure 50-70 bar H₂5 bar H₂[2][4]
Temperature Room Temperature40 °C[2][4]
Reaction Time 4-10 h (typical for substituted pyridines)16 h[2][4]
Yield High (Product Isolated)Lower yield noted due to steric hindrance[2][4]

It has been observed that steric hindrance at the 4-position can impact the yield of the hydrogenation reaction. For instance, the hydrogenation of 4-tert-butylpyridine using a rhodium oxide catalyst resulted in a lower yield compared to less hindered pyridines, suggesting that the bulky tert-butyl group may impede the approach of the substrate to the catalyst surface.[4]

Experimental Protocol: Catalytic Hydrogenation of 4-Substituted Pyridines

This protocol is a general procedure adaptable for the synthesis of both this compound and 4-tert-butylpiperidine from their corresponding pyridine precursors.

Materials:

  • 4-Substituted Pyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (5 mL)

  • High-pressure hydrogenation apparatus

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Celite®

Procedure:

  • A stirred solution of the 4-substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is treated with a catalytic amount of PtO₂ (5 mol%).[2][3]

  • The reaction mixture is subjected to hydrogen gas pressure (50-70 bar) in a high-pressure reactor at room temperature.[2][3]

  • The reaction is monitored for the cessation of hydrogen uptake (typically 6-10 hours).[2][3]

  • Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution.[2][3]

  • The mixture is extracted with ethyl acetate (3 x 20 mL).[2][3]

  • The combined organic layers are filtered through Celite® and dried over anhydrous sodium sulfate.[2][3]

  • The solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography (Silica gel, 60-120 mesh, 5% EtOAc in petroleum ether) to furnish the pure substituted piperidine derivative.[2][3]

Comparative Reactivity: The Role of Steric Hindrance

The primary difference in the reactivity of this compound and 4-tert-butylpiperidine stems from the steric hindrance imposed by the tert-butyl group. This steric bulk can influence the accessibility of the piperidine nitrogen's lone pair of electrons to electrophiles in reactions such as N-alkylation and N-acylation.

Logical Relationship of Steric Hindrance and Reactivity:

Substituent Substituent at C4 Butyl n-Butyl (Less Steric Hindrance) Substituent->Butyl Linear TertButyl tert-Butyl (Greater Steric Hindrance) Substituent->TertButyl Bulky Accessibility Accessibility of Nitrogen Lone Pair Butyl->Accessibility Higher TertButyl->Accessibility Lower Nitrogen Piperidine Nitrogen Reactivity Reactivity in N-Substitution Accessibility->Reactivity Influences

Caption: Influence of the C4-substituent on piperidine reactivity.

Experimental Protocol: Comparative N-Methylation

The following is a general protocol that can be used to compare the reactivity of this compound and 4-tert-butylpiperidine in an N-alkylation reaction.

Materials:

  • This compound or 4-tert-Butylpiperidine (1.0 mmol)

  • Methyl Iodide (1.1 mmol)

  • Potassium Carbonate (1.5 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a solution of the respective 4-alkylpiperidine (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Add methyl iodide (1.1 mmol) to the suspension.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular time intervals to compare the rate of consumption of the starting material and the formation of the N-methylated product.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

By running these reactions in parallel under identical conditions, a direct comparison of the reactivity of the two piperidine derivatives can be made.

Conclusion

References

Navigating the Reactivity Landscape of 4-Substituted Piperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, with its derivatives forming the backbone of numerous therapeutic agents. The reactivity of the piperidine nitrogen is a critical parameter that dictates its utility in synthesis and its interaction with biological targets. This guide provides a comparative analysis of the reactivity of 4-substituted piperidines in three fundamental transformations: N-alkylation, N-acylation, and palladium-catalyzed cross-coupling. By understanding the influence of substituents at the C4 position, researchers can better predict and control reaction outcomes, facilitating the efficient synthesis of novel drug candidates.

The Decisive Role of the 4-Substituent: Electronic and Steric Effects

The reactivity of the nitrogen atom in a 4-substituted piperidine is primarily governed by the electronic and steric nature of the substituent at the C4 position. These effects modulate the nucleophilicity and basicity of the nitrogen, thereby influencing its reaction rates and equilibrium positions in various chemical transformations.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃, -Et) increase the electron density on the nitrogen atom through an inductive effect. This enhances the nucleophilicity of the nitrogen, generally leading to faster reaction rates in N-alkylation and N-acylation reactions.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like fluoro (-F), trifluoromethyl (-CF₃), and ester (-COOEt) decrease the electron density on the nitrogen. This diminished nucleophilicity results in slower reaction rates for N-alkylation and N-acylation. The pKa of the piperidine nitrogen is also lowered by EWGs, making it less basic.[1]

  • Steric Hindrance: While the 4-position is remote from the nitrogen, bulky substituents can influence the conformational equilibrium of the piperidine ring, which can have a subtle effect on the accessibility of the nitrogen lone pair. However, for most common 4-substituents, electronic effects are the predominant factor influencing reactivity.

Comparative Reactivity in Key Transformations

The following sections provide a comparative overview of the reactivity of 4-substituted piperidines in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions. The provided data is a synthesis of established chemical principles and reported experimental outcomes.

N-Alkylation

N-alkylation is a fundamental reaction for introducing alkyl groups onto the piperidine nitrogen, a common strategy for modulating the pharmacological properties of drug candidates. The reaction typically proceeds via an Sₙ2 mechanism, where the nucleophilic piperidine nitrogen attacks an alkyl halide.

Expected Reactivity Trend:

The rate of N-alkylation is directly proportional to the nucleophilicity of the piperidine nitrogen. Therefore, the expected order of reactivity for 4-substituted piperidines is:

EDG-substituted > Unsubstituted > EWG-substituted

4-SubstituentSubstituent TypeExpected N-Alkylation Rate
-CH₃Electron-DonatingFast
-HNeutralModerate
-FElectron-WithdrawingSlow
-CF₃Strongly Electron-WithdrawingVery Slow
-COOEtElectron-WithdrawingSlow

Experimental Protocol: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of a 4-substituted piperidine with an alkyl halide in the presence of a base.[2][3]

Materials:

  • 4-Substituted piperidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the 4-substituted piperidine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the stirred solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-substituted piperidine and K₂CO₃ in CH₃CN B Add alkyl halide dropwise A->B Inert atmosphere C Stir at room temperature (12-24h) B->C D Filter to remove salts C->D E Concentrate filtrate D->E F Purify by column chromatography E->F

Caption: Workflow for the direct N-alkylation of 4-substituted piperidines.

N-Acylation

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This transformation is crucial for the synthesis of many pharmaceuticals and can significantly alter the biological activity and pharmacokinetic properties of the parent molecule. The reaction typically involves the nucleophilic attack of the piperidine on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Expected Reactivity Trend:

Similar to N-alkylation, the rate of N-acylation is dependent on the nucleophilicity of the piperidine nitrogen.

EDG-substituted > Unsubstituted > EWG-substituted

4-SubstituentSubstituent TypeExpected N-Acylation Rate
-CH₃Electron-DonatingFast
-HNeutralModerate
-FElectron-WithdrawingSlow
-CF₃Strongly Electron-WithdrawingVery Slow
-COOEtElectron-WithdrawingSlow

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol outlines a general procedure for the N-acylation of a 4-substituted piperidine using an acyl chloride in the presence of a base.

Materials:

  • 4-Substituted piperidine (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the 4-substituted piperidine and triethylamine in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-substituted piperidine and Et₃N in DCM B Cool to 0°C A->B C Add acyl chloride slowly B->C D Stir at room temperature (2-4h) C->D E Wash with aq. NaHCO₃ D->E F Separate and dry organic layer E->F G Concentrate and purify F->G

Caption: Workflow for the N-acylation of 4-substituted piperidines.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. This reaction has become indispensable in medicinal chemistry for the synthesis of N-aryl piperidines.

Expected Reactivity Trend:

The reactivity in Buchwald-Hartwig amination is influenced by a combination of factors, including the electronic properties of both the amine and the aryl halide, as well as the choice of palladium catalyst and ligand. For the 4-substituted piperidine, increased nucleophilicity generally favors the reaction.

EDG-substituted > Unsubstituted > EWG-substituted

4-SubstituentSubstituent TypeExpected Buchwald-Hartwig Coupling Yield
-CH₃Electron-DonatingHigh
-HNeutralGood
-FElectron-WithdrawingModerate to Good
-CF₃Strongly Electron-WithdrawingModerate
-COOEtElectron-WithdrawingModerate

It is important to note that while EWGs on the piperidine decrease its nucleophilicity, the overall success of the Buchwald-Hartwig reaction is highly dependent on the optimization of the catalytic system. Modern phosphine ligands can often facilitate the coupling of even weakly nucleophilic amines.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of a 4-substituted piperidine with an aryl bromide.[4][5]

Materials:

  • 4-Substituted piperidine (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

  • Schlenk tube or glovebox

Procedure:

  • In a Schlenk tube or inside a glovebox, combine Pd(OAc)₂, XPhos, and sodium tert-butoxide.

  • Add the aryl bromide and the 4-substituted piperidine.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd(OAc)₂, XPhos, and NaOtBu B Add aryl bromide and 4-substituted piperidine A->B C Add degassed toluene B->C D Heat at 100°C (12-24h) C->D E Quench with water and extract with ethyl acetate D->E F Wash, dry, and concentrate the organic phase E->F G Purify by column chromatography F->G

Caption: Workflow for the Buchwald-Hartwig amination of 4-substituted piperidines.

Role in Signaling Pathways: Modulation of Monoamine Transporters

4-Substituted piperidines are prominent scaffolds in the design of ligands for G protein-coupled receptors (GPCRs) and ion channels. A notable example is their role as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters are crucial for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

The 4-substituent plays a critical role in determining the binding affinity and selectivity of these piperidine-based inhibitors. For instance, in a series of 4-benzylpiperidine carboxamides, the nature of the substituent on the benzyl ring significantly influences the selectivity for SERT versus DAT.[1]

Monoamine_Transporter_Modulation cluster_synapse Synaptic Cleft cluster_transporter Monoamine Transporter (e.g., DAT) Presynaptic Presynaptic Neuron Dopamine Dopamine Presynaptic->Dopamine Release Postsynaptic Postsynaptic Neuron DAT DAT Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding Receptor->Postsynaptic Signal Transduction Inhibitor 4-Substituted Piperidine Inhibitor Inhibitor->DAT Blockade

Caption: Modulation of dopamine transporter (DAT) signaling by a 4-substituted piperidine inhibitor.

This guide provides a foundational understanding of the reactivity of 4-substituted piperidines. For specific applications, it is crucial to consult the primary literature and optimize reaction conditions accordingly. The principles outlined herein should serve as a valuable starting point for the rational design and synthesis of novel piperidine-containing molecules with therapeutic potential.

References

Navigating the Amine Landscape: A Guide to Piperidine Alternatives for Fmoc Deprotection in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the choice of the deprotection agent is a critical parameter influencing the yield, purity, and overall success of the synthesis. While piperidine has long been the gold standard for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its status as a controlled substance, inherent toxicity, and potential to induce side reactions have spurred the development and adoption of several effective alternatives. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the selection of the optimal reagent for your SPPS needs.

The ideal Fmoc deprotection reagent should offer a balance of high efficiency, minimal side-product formation, safety, and ease of use. This guide will delve into the most prominent alternatives to piperidine—4-methylpiperidine, piperazine (often in combination with 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), 3-(diethylamino)propylamine (DEAPA), and dipropylamine (DPA)—and compare their performance based on key metrics.

Performance Comparison of Fmoc Deprotection Reagents

The selection of a deprotection reagent can significantly impact the outcome of a peptide synthesis. The following tables summarize the available quantitative data comparing piperidine with its alternatives in terms of deprotection efficiency, peptide yield and purity, and the propensity to cause common side reactions such as aspartimide formation.

Table 1: General Performance Comparison

ReagentTypical ConcentrationDeprotection EfficiencyKey AdvantagesPotential Disadvantages
Piperidine 20% in DMFHighWell-established, effectiveControlled substance, toxic, can cause aspartimide formation
4-Methylpiperidine 20% in DMFEquivalent to piperidine[1]Not a controlled substance, direct replacement for piperidine[1]Similar toxicity profile to piperidine
Piperazine/DBU 5% Piperazine, 2% DBU in NMPVery rapid, highly efficient[2][3]Fast deprotection, useful for difficult sequences[2]DBU can increase aspartimide formation in susceptible sequences
DEAPA 10% in NOP or NOP/DMCEffective"Green" alternative, minimizes diastereomers and aspartimide formation[4]Less commonly used, fewer comparative studies
Dipropylamine (DPA) 10% in DMFEffectiveSignificantly reduces aspartimide formation, especially at elevated temperatures[5]May have slower deprotection kinetics than piperidine

Table 2: Quantitative Comparison of Peptide Yield and Purity

Deprotection ReagentPeptide SequenceCrude Yield (%)Crude Purity (%)Reference
20% Piperidine in DMFNBC15575 85 [6]
20% 4-Methylpiperidine in DMFNBC1557384[6]
10% Piperazine in DMF/EtOHNBC1557083[6]
20% Piperidine in DMFNBC75980 90 [6]
20% 4-Methylpiperidine in DMFNBC7597889[6]
10% Piperazine in DMF/EtOHNBC7597588[6]
20% Piperidine in DMF(RRWQWRMKKLG)71Not specified[7]
20% 4-Methylpiperidine in DMF(RRWQWRMKKLG)70Similar to piperidine[7]

Note: Yield and purity are highly sequence-dependent. The data presented are from specific studies and may not be directly comparable across different peptide sequences.

Table 3: Comparison of Aspartimide Formation for the Model Peptide VKDGYI

Deprotection ReagentTemperature (°C)% Aspartimide FormationReference
20% Piperidine in DMF6017[8]
10% DPA in DMF60Significantly reduced vs. Piperidine[8]
2% DBU in DMF6025[8]
20% Piperidine + 0.5M Oxyma in DMF60Strongly reduced vs. Piperidine alone[8]

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results in SPPS. The following are representative methodologies for Fmoc deprotection using piperidine and its alternatives.

Protocol 1: Standard Fmoc Deprotection with Piperidine or 4-Methylpiperidine

This protocol is a widely used standard procedure for routine SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine or 4-methylpiperidine in high-purity, amine-free N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Deprotection (Step 1): Drain the DMF and add the 20% deprotection solution to the resin. Agitate the mixture at room temperature for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Deprotection (Step 2): Add a fresh portion of the 20% deprotection solution and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual base and the dibenzofulvene adduct. The resin is now ready for the next coupling step.

Protocol 2: Rapid Fmoc Deprotection with Piperazine/DBU

This protocol is particularly useful for accelerating deprotection, especially for long or aggregation-prone sequences.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in N-methyl-2-pyrrolidone (NMP)

  • NMP for washing

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.

  • Deprotection: Drain the NMP and add the piperazine/DBU deprotection solution. Agitate the mixture at room temperature. Complete deprotection is often achieved in less than a minute.[9] A typical treatment time is 2 x 2 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).

Protocol 3: Fmoc Deprotection with Dipropylamine (DPA) to Reduce Aspartimide Formation

This protocol is recommended for sequences prone to aspartimide formation.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 10% (v/v) dipropylamine in DMF

  • DMF for washing

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the 10% DPA deprotection solution. Agitate the mixture at the desired temperature (e.g., room temperature or 60°C) for a predetermined time (e.g., 2 x 10 minutes).

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (3-5 times).

Visualizing the Process: SPPS Workflow and Deprotection Mechanism

To better understand the context of Fmoc deprotection, the following diagrams illustrate the general workflow of SPPS and the chemical mechanism of Fmoc removal.

SPPS_Workflow Resin Start with Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated AA + DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: Scavenging Fmoc_NHR Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Fmoc_NHR->Carbanion + Base Base Base (e.g., Piperidine) Carbanion2 Fluorenyl Carbanion Dibenzofulvene Dibenzofulvene Carbanion2->Dibenzofulvene Free_Amine H₂N-Peptide (Free Amine) Dibenzofulvene->Free_Amine + CO₂ Dibenzofulvene2 Dibenzofulvene Adduct Dibenzofulvene-Base Adduct Dibenzofulvene2->Adduct + Base Base2 Base

The chemical mechanism of Fmoc deprotection by a secondary amine base.

Conclusion

While piperidine remains a highly effective reagent for Fmoc deprotection, a growing number of viable alternatives offer significant advantages in terms of safety, regulatory compliance, and the mitigation of side reactions.

  • 4-Methylpiperidine stands out as a direct, non-controlled substitute for piperidine, offering equivalent performance in most applications.[1]

  • The piperazine/DBU combination provides a powerful solution for rapid and efficient deprotection, particularly beneficial for challenging sequences.[2][9]

  • DEAPA and DPA are emerging as valuable tools for minimizing specific side reactions like aspartimide formation, contributing to the synthesis of higher-purity peptides.[4][5]

The optimal choice of deprotection reagent will ultimately depend on the specific requirements of the peptide sequence, the scale of the synthesis, and laboratory-specific considerations regarding safety and handling. By understanding the performance characteristics and protocols associated with these alternatives, researchers can make informed decisions to optimize their SPPS workflows, leading to the successful synthesis of high-quality peptides for research and therapeutic development.

References

Positional Isomerism in Piperidine: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The seemingly subtle variation of substituent placement on this saturated heterocycle can dramatically alter a compound's pharmacological profile. This guide provides a comparative analysis of the biological activity of piperidine's simplest positional isomers: 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. By examining available experimental data, we aim to illuminate the structure-activity relationships that govern their interactions with biological targets, with a particular focus on nicotinic acetylcholine receptors (nAChRs).

Data Presentation: Comparative Biological Activity of Methylpiperidine Isomers

Direct comparative studies on the biological activity of simple 2-, 3-, and 4-methylpiperidine at specific receptor subtypes are limited in the public domain. However, research on more complex piperidine-containing molecules consistently demonstrates that the position of the methyl group significantly influences potency and selectivity. The following table summarizes the qualitative and quantitative data available for methylpiperidine derivatives, primarily focusing on their interaction with cholinergic systems.

CompoundBiological TargetAssay TypeKey FindingsQuantitative Data (Ki or IC50)Reference
4-Methylpiperidine derivative (of Hemicholinium-3)Sodium-dependent high-affinity choline uptakeInhibition of [3H]choline uptakeSignificantly more potent than the unsubstituted, 2-methyl, and 3-methyl analogs.N/A for simple isomer; derivative shows high potency[1]
2-Methylpiperidine and 3-Methylpiperidine derivatives (of Hemicholinium-3)Sodium-dependent high-affinity choline uptakeInhibition of [3H]choline uptakeMarkedly less potent than the 4-methylpiperidine and unsubstituted piperidine analogs.N/A for simple isomer; derivatives show low potency[1]
N-substituted 4-methylpiperidine derivative σ1 ReceptorRadioligand Binding AssayHigh affinity, suggesting the 4-position is favorable for this target.Ki = 7.9 nM[2]
N-substituted piperidine (unsubstituted) σ1 ReceptorRadioligand Binding AssayLower affinity compared to the N-substituted 4-methylpiperidine derivative.Ki = 165 nM[2]

Note: The data for hemicholinium-3 derivatives provides a strong qualitative indication of the influence of the methyl group's position on interaction with a component of the cholinergic system. The quantitative data for σ1 receptor ligands further illustrates the impact of substitution on the piperidine ring.

Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The following diagram illustrates a simplified signaling pathway for a neuronal nicotinic acetylcholine receptor, a common target for piperidine-based compounds.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel opens Agonist Nicotinic Agonist (e.g., Acetylcholine, Piperidine derivative) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of 2-, 3-, and 4- Methylpiperidine Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay Receptor Binding Assays (e.g., nAChR subtypes) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Imaging, Patch Clamp) Binding_Assay->Functional_Assay Data_Collection Data Collection (IC50, Ki, EC50) Functional_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis

References

A Comparative Guide to the Purity Validation of 4-Butylpiperidine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. 4-Butylpiperidine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques for the validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into detailed experimental protocols, present comparative data, and discuss the orthogonal strengths of each method.

Introduction to Purity Analysis of this compound

The purity of this compound can be impacted by residual starting materials, by-products from the synthesis, and degradation products. Common synthetic routes for piperidine derivatives may introduce impurities such as incompletely reacted precursors or isomers.[1][2] Therefore, employing reliable and accurate analytical methods for purity determination is critical.

HPLC is a widely used separative technique that can resolve the primary compound from its impurities, providing a purity assessment based on the relative peak areas.[3] However, as this compound lacks a strong UV chromophore, direct UV detection is challenging, often necessitating derivatization or the use of universal detectors.[4][5]

On the other hand, qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[6][7] It provides a direct measure of the molar concentration of the analyte and its impurities, offering a high degree of accuracy.[8][9]

Experimental Workflow Overview

The following diagram illustrates the general workflow for the purity validation of this compound using both HPLC and qNMR methodologies.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Purity Calculation Sample This compound Sample Prep_HPLC Prepare for HPLC (Derivatization) Sample->Prep_HPLC Prep_NMR Prepare for qNMR (with Internal Standard) Sample->Prep_NMR HPLC_Analysis HPLC Analysis Prep_HPLC->HPLC_Analysis NMR_Analysis qNMR Analysis Prep_NMR->NMR_Analysis HPLC_Data Chromatogram Integration & Area % Calculation HPLC_Analysis->HPLC_Data NMR_Data Spectral Integration & Molar Ratio Calculation NMR_Analysis->NMR_Data Purity_Report Final Purity Report HPLC_Data->Purity_Report NMR_Data->Purity_Report

Fig 1. General workflow for purity validation.

High-Performance Liquid Chromatography (HPLC) Analysis

Due to the lack of a UV-absorbing chromophore in this compound, a pre-column derivatization step is employed to allow for sensitive UV detection. 4-Toluenesulfonyl chloride is a suitable derivatizing agent that reacts with the secondary amine of the piperidine ring.[4]

Experimental Protocol: HPLC

1. Sample Preparation (Derivatization):

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution.

  • Derivatization Procedure: To 1 mL of the standard and sample solutions respectively, add 1 mL of a 10 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 0.5 mL of a 1 M sodium bicarbonate solution. Vortex the mixture and heat at 60°C for 30 minutes. Cool to room temperature before injection.[4]

2. Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B, 2-15 min: 20% to 90% B, 15-20 min: 90% B, 20.1-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical HPLC Results
CompoundRetention Time (min)Area (%)
This compound Derivative 12.599.5
Impurity 1 8.20.2
Impurity 2 14.10.3

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute purity determination by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[6][10]

Experimental Protocol: qNMR

1. Sample Preparation:

  • Accurately weigh approximately 15 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

2. NMR Acquisition Parameters:

ParameterCondition
Spectrometer 400 MHz or higher
Solvent Chloroform-d (CDCl₃)
Pulse Program zg30 (or equivalent for quantitative acquisition)
Relaxation Delay (d1) 30 s (to ensure full relaxation of protons)
Number of Scans 16
Acquisition Time 4 s
Temperature 298 K

3. Data Analysis: The purity of this compound is calculated using the following formula:[6]

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Hypothetical qNMR Results
ParameterThis compound (Analyte)Maleic Acid (Standard)
Mass (m) 15.20 mg5.10 mg
Molecular Weight (MW) 141.26 g/mol 116.07 g/mol
Signal Integral (I) 1.00 (CH proton)2.05 (CH=CH protons)
Number of Protons (N) 12
Purity of Standard (Pstd) -99.9%
Calculated Purity 99.6% -

Comparison of HPLC and qNMR for Purity Analysis

The choice between HPLC and qNMR often depends on the specific requirements of the analysis. The following diagram and table summarize the key comparative aspects of these two techniques.

G cluster_0 Purity Validation of this compound HPLC HPLC + High Resolution Separation + Good for complex mixtures + Widely available - Requires chromophore or derivatization - Purity is relative (Area %) - Requires specific reference standards for impurity identification qNMR qNMR + Absolute quantification + No chromophore needed + Primary analytical method - Lower resolution than HPLC - May have overlapping signals - Requires careful selection of internal standard Method_Choice Method Selection Method_Choice->HPLC Separation of Impurities Method_Choice->qNMR Absolute Purity

Fig 2. Comparison of HPLC and qNMR principles.
FeatureHPLC (with Derivatization)qNMR
Principle Chromatographic separation based on polarityNuclear magnetic resonance signal intensity proportional to the number of nuclei
Quantification Relative (Area Percent)Absolute (Molar concentration)[11]
Reference Standard Requires a reference standard of the analyte for retention time confirmationRequires a certified internal standard of a different compound[6]
Chromophore Requirement Yes (hence the need for derivatization)No
Resolution High, excellent for separating closely related impuritiesLower, potential for signal overlap in complex mixtures
Sample Throughput Moderate (derivatization step adds time)High (for simple samples)
Destructive YesNo
Information Provided Purity based on chromatographic profile, retention timesAbsolute purity, structural information

Conclusion

Both HPLC and qNMR are powerful techniques for the purity validation of this compound, each offering distinct advantages.

  • HPLC with derivatization is an excellent method for routine quality control, providing a detailed impurity profile and separating isomers or closely related impurities that might not be distinguishable by NMR.

  • qNMR serves as a primary, non-destructive method for determining the absolute purity of this compound. It is particularly valuable for the certification of reference materials and for obtaining a highly accurate purity value without the need for a specific this compound standard.[12]

For a comprehensive and robust purity assessment of this compound, it is recommended to use these techniques orthogonally. HPLC can be used to identify and quantify separated impurities, while qNMR can provide a highly accurate and precise determination of the absolute purity of the bulk material. This dual approach ensures the highest confidence in the quality of this critical chemical intermediate for research and drug development.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-butylpiperidine, a key building block in numerous pharmaceutical compounds, is predominantly achieved through the catalytic hydrogenation of 4-butylpyridine. The choice of catalyst is a critical parameter that significantly influences the efficiency, selectivity, and overall viability of this transformation. This guide provides an objective comparison of common heterogeneous catalysts—Rhodium on carbon (Rh/C), Ruthenium on carbon (Ru/C), Palladium on carbon (Pd/C), and Platinum(IV) oxide (PtO₂)—used for this synthesis, supported by experimental data from scientific literature.

The hydrogenation of the stable pyridine ring to a piperidine core requires robust catalytic systems. Noble metal catalysts are generally favored for their high activity under relatively mild conditions.[1] However, factors such as catalyst cost, selectivity, and susceptibility to poisoning by the nitrogen-containing substrate and product must be carefully considered.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts in the hydrogenation of 4-substituted pyridines. It is important to note that the data is compiled from different studies with variations in reaction conditions, which can influence the outcomes.

CatalystSubstrateTemp. (°C)Pressure (bar)SolventYield (%)Selectivity (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)Reference
Rh/C 4-(4-fluorobenzyl)pyridine8080Methanol>99~100Not ReportedNot Reported[2]
Ru/C Pyridine Derivatives10030Not Specified>99~100Not ReportedNot Reported[3]
Pd/C 4-Phenylpyridine7080Ethyl Acetate8796Not ReportedNot Reported[4][5]
PtO₂ 3-ButylpyridineRoom Temp.50-70Acetic AcidHighNot ReportedNot ReportedNot Reported[2][6][7]

Note: Direct comparative data for this compound synthesis under identical conditions is limited. The presented data is for structurally similar substrates to provide a relevant comparison. "High" yield for PtO₂ is based on qualitative descriptions in the cited literature.

Catalyst Activity and Selectivity Insights

Rhodium on Carbon (Rh/C) consistently demonstrates high activity and selectivity for the hydrogenation of the pyridine ring, even in the presence of other reducible functional groups.[2] Studies on similar 4-substituted pyridines suggest that Rh/C can achieve near-quantitative conversion under relatively moderate conditions, making it a prime candidate for efficient this compound synthesis.[2]

Ruthenium on Carbon (Ru/C) is also a highly effective catalyst for pyridine hydrogenation, often exhibiting excellent activity and complete selectivity to the corresponding piperidine.[3] Bimetallic catalysts containing Ruthenium, such as Ru-Pd/Ac, have also been shown to be highly active for this transformation.[3]

Palladium on Carbon (Pd/C) is a widely used and cost-effective hydrogenation catalyst. However, its application in pyridine hydrogenation can sometimes require more forcing conditions or the use of additives to achieve high selectivity and prevent catalyst poisoning.[8] For substrates containing other reducible groups, the chemoselectivity of Pd/C can be a concern.[9]

Platinum(IV) Oxide (PtO₂ or Adams' catalyst) is a versatile and powerful hydrogenation catalyst that is effective for the reduction of pyridine rings.[6][7] It often requires acidic conditions, such as the use of acetic acid as a solvent, to achieve optimal activity.[6][7] While it is a reliable catalyst, the required pressures can be relatively high.

Experimental Protocols

Detailed methodologies for the hydrogenation of 4-alkylpyridines using the discussed catalysts are provided below. These protocols are based on literature procedures and can be adapted for the synthesis of this compound.

Protocol 1: Hydrogenation using Rhodium on Carbon (Rh/C)

This protocol is adapted from the hydrogenation of 4-(4-fluorobenzyl)pyridine.[2]

Materials:

  • 4-Butylpyridine

  • 5% Rhodium on activated carbon (Rh/C)

  • Methanol

  • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

  • Hydrogen gas source

Procedure:

  • In a glass liner of a high-pressure autoclave, add 4-butylpyridine (1 equivalent).

  • Add methanol as the solvent (concentration typically 0.1-0.5 M).

  • Carefully add 5% Rh/C catalyst (catalyst loading typically 1-5 mol%).

  • Seal the autoclave and purge with nitrogen gas several times to remove air.

  • Pressurize the autoclave with hydrogen to approximately 80 bar.

  • Commence vigorous stirring and heat the reaction mixture to 80°C.

  • Monitor the reaction progress by observing the pressure drop or by taking aliquots for analysis (e.g., GC-MS or TLC).

  • Once the reaction is complete (typically after several hours), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Purge the autoclave with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂)

This protocol is based on the hydrogenation of substituted pyridines.[6][7]

Materials:

  • 4-Butylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • High-pressure hydrogenation vessel (e.g., Parr shaker or autoclave)

  • Hydrogen gas source

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-butylpyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add PtO₂ catalyst (typically 5 mol%).

  • Seal the vessel, purge with hydrogen, and then pressurize with hydrogen to 50-70 bar.[6]

  • Stir the mixture vigorously at room temperature for 6-10 hours.[6]

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with a small amount of acetic acid.

  • Carefully neutralize the filtrate by adding it to a stirred, cooled saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify by distillation if necessary.

Visualizing the Process

To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.

Reaction_Pathway General Reaction Pathway for 4-Butylpyridine Hydrogenation cluster_reactants Reactants cluster_product Product 4-Butylpyridine 4-Butylpyridine Catalyst Catalyst 4-Butylpyridine->Catalyst Adsorption H2 3 H₂ H2->Catalyst Activation This compound This compound Catalyst->this compound Hydrogenation & Desorption

Caption: Catalytic cycle of 4-butylpyridine hydrogenation.

Experimental_Workflow General Experimental Workflow for Hydrogenation A 1. Reaction Setup (Substrate, Solvent, Catalyst in Reactor) B 2. System Purge (Remove Air with Inert Gas) A->B C 3. Hydrogenation (Pressurize with H₂ and React) B->C D 4. Reaction Work-up (Vent H₂, Filter Catalyst) C->D E 5. Product Isolation (Solvent Removal) D->E F 6. Purification (Distillation or Chromatography) E->F

Caption: Standard laboratory workflow for catalytic hydrogenation.

Conclusion

The selection of an optimal catalyst for the synthesis of this compound depends on the specific requirements of the process, including desired reaction rate, purity of the product, and economic considerations. Rhodium on carbon (Rh/C) appears to be a highly active and selective catalyst for this transformation, often providing excellent yields under moderate conditions. Platinum(IV) oxide is also a robust and effective catalyst, particularly when used in an acidic medium. While Palladium and Ruthenium catalysts are viable alternatives, they may require more careful optimization of reaction conditions to achieve the desired performance. For any application, it is recommended to perform small-scale screening experiments to determine the most suitable catalyst and conditions for the specific grade of starting material and desired product purity.

References

Efficacy of Piperidine-Based Enzyme Inhibitors in Cholinesterase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperidine moiety is a privileged scaffold in the design of these inhibitors, with numerous derivatives demonstrating potent activity. This guide provides a comparative assessment of the efficacy of various piperidine-based enzyme inhibitors against AChE and BChE, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Comparative Efficacy of Piperidine-Based Cholinesterase Inhibitors

The inhibitory potency of a compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the in vitro efficacy of several piperidine-based inhibitors against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE), compared with established Alzheimer's disease medications.

Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Reference
N-Benzylpiperidine Derivatives 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)hAChE5.7[1][2]
1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride (Compound 19)hAChE1.2[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (Compound 21)hAChE0.56[4]
3-[2-(1-benzylpiperidin-4-yl)ethylamino]-5-methyl-6-phenylpyridazine (Compound 4c)hAChE21[5]
Indenopyridazine derivative (Compound 4g)Eel AChE10[5]
Other Piperidine Derivatives N'-(4-benzylpiperidin-1-yl)alkylamine derivative (Compound 5k)hAChE2.13[6]
N'-(4-benzylpiperidin-1-yl)alkylamine derivative (Compound 5h)hAChE6.83[6]
Compound ClassSpecific CompoundTarget EnzymeIC50 (nM)Reference
Established Alzheimer's Disease Medications DonepezilhAChE5.7[1][2]
RivastigminehAChE-
hBChE-
GalantaminehAChE-
TacrinehAChE-

Experimental Protocols

The determination of cholinesterase inhibitory activity is crucial for the evaluation of potential therapeutic agents. The most widely used method is the spectrophotometric assay developed by Ellman.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE or BChE based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine for BChE) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the enzyme activity.

Materials:

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution

  • Test inhibitor compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to the respective wells:

    • Blank: Phosphate buffer + DTNB solution + substrate solution

    • Control (100% enzyme activity): Phosphate buffer + enzyme solution + DTNB solution + solvent (without inhibitor)

    • Test: Phosphate buffer + enzyme solution + DTNB solution + test inhibitor solution

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (change in absorbance per unit time) for each well.

  • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the cholinergic signaling pathway targeted by these inhibitors and a typical experimental workflow for their evaluation.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_vesicle ACh Choline Choline ChAT Choline Acetyltransferase ChAT->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release Action_Potential Action_Potential Action_Potential->ACh_vesicle Ca2+ influx AChE AChE ACh_synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_synapse->ACh_Receptor Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor Piperidine-based Inhibitor Inhibitor->AChE Inhibition

Caption: Cholinergic signaling pathway and the inhibitory action of piperidine-based AChE inhibitors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, DTNB, Substrate) Plate_Setup Set up 96-well Plate (Blank, Control, Test) Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare Serial Dilutions of Piperidine Inhibitors Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme Solution (AChE/BChE) Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate Plate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of piperidine-based cholinesterase inhibitors.

References

The Structure-Activity Relationship of 4-Butylpiperidine Analogs as Dopamine D2 Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 4-substituted piperidine analogs have garnered significant attention for their potential to modulate a variety of biological targets, including the dopamine D2 receptor. The D2 receptor, a key player in the central nervous system, is a primary target for antipsychotic and antiparkinsonian drugs. Understanding the structure-activity relationship (SAR) of ligands that bind to the D2 receptor is crucial for the rational design of novel therapeutics with improved efficacy and selectivity. This guide provides a comparative analysis of 4-butylpiperidine analogs and related piperidine derivatives, summarizing their binding affinities at the D2 receptor and detailing the experimental protocols used for their evaluation.

Quantitative SAR Data of Piperidine-Based D2 Receptor Ligands

The affinity of a ligand for the D2 receptor is a critical parameter in determining its potential as a therapeutic agent. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Compound Name/ReferenceStructureD2 Receptor Ki (nM)Key Structural Features & SAR Insights
Pridopidine (ACR16) [1]4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine~560The 4-aryl substituent and the N-propyl group are key for its "dopaminergic stabilizer" activity. The relatively lower affinity is associated with a fast-off kinetic profile.[1]
Haloperidol 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one~1.5A classic antipsychotic, the 4-aryl-4-hydroxypiperidine core is crucial for high D2 affinity.
N-Methyl-4-phenylpiperidine >1000Simple substitution on the piperidine ring is insufficient for high affinity.
1-(4-(4-carboxamidobutyl))-4-(2,3-dichlorophenyl)piperazine [2]D3 Ki = 0.118, D2 Ki = 12.9While a piperazine, the butylcarboxamide chain highlights the importance of the linker length and composition in achieving high affinity and selectivity for D2-like receptors.[2]

General SAR Observations for Piperidine-Based D2 Ligands:

  • 4-Position Substitution: The nature of the substituent at the 4-position of the piperidine ring is a major determinant of binding affinity and selectivity. Bulky and lipophilic groups, particularly aromatic rings, are often favored. The presence of a 4-butyl group would contribute to the lipophilicity of the molecule, which can influence its binding characteristics.

  • Nitrogen Substitution (N1-position): The substituent on the piperidine nitrogen plays a critical role in modulating affinity and functional activity. Small alkyl groups (e.g., propyl in pridopidine) or more extended chains connecting to another pharmacophoric element are common.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring can significantly impact binding affinity.

  • Lipophilicity: A parabolic relationship often exists between lipophilicity and D2 receptor affinity, where an optimal range of lipophilicity leads to the highest affinity.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound analogs and other ligands with the dopamine D2 receptor.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]Spiperone or another suitable D2 receptor radioligand.

  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control in the assay buffer.

  • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the ability of a test compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on cAMP levels. D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.

  • Test Compounds: Serial dilutions of the this compound analogs.

  • D2 Receptor Agonist: A known D2 agonist (e.g., quinpirole) for antagonist testing.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • For Agonist Testing: Add serial dilutions of the test compound to the cells and incubate for a specified time. Then, add forskolin to stimulate cAMP production and incubate further.

  • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound. Then, add a fixed concentration of a D2 agonist (e.g., the EC80 concentration) and forskolin.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • For Agonist Testing: Plot the cAMP levels as a function of the test compound concentration to determine the EC50 (potency) and the maximal inhibition of cAMP production (efficacy).

  • For Antagonist Testing: Plot the inhibition of the agonist-induced response as a function of the test compound concentration to determine the IC50.

Visualizing Dopamine D2 Receptor Signaling

The following diagrams illustrate the key signaling pathways activated by the dopamine D2 receptor and a typical experimental workflow for a competitive binding assay.

D2_Signaling_Pathway D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates beta_arrestin β-Arrestin D2R->beta_arrestin AC Adenylyl Cyclase Gi->AC Inhibits Downstream_Gi Downstream Signaling (e.g., K+ channel activation) Gi->Downstream_Gi cAMP cAMP AC->cAMP Converts Downstream_arrestin Downstream Signaling (e.g., Receptor desensitization, MAPK activation) beta_arrestin->Downstream_arrestin Ligand This compound Analog (Agonist) Ligand->D2R Binds ATP ATP ATP->AC

Caption: Dopamine D2 Receptor Signaling Pathways.

Binding_Assay_Workflow A Prepare Reagents: D2R Membranes, [3H]Radioligand, Test Compounds, Buffers B Incubate: Membranes + [3H]Radioligand + Test Compound (or control) A->B C Filtration: Separate bound from free radioligand B->C D Quantification: Measure radioactivity on filters using a scintillation counter C->D E Data Analysis: Calculate IC50 and Ki values D->E

Caption: Competitive Radioligand Binding Assay Workflow.

References

4-Butylpiperidine Derivatives as GPCR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of G-protein coupled receptor (GPCR) antagonists. Among these, 4-butylpiperidine derivatives have emerged as a significant area of investigation due to their potential to modulate the activity of various GPCRs, which are implicated in a wide array of physiological processes and diseases. This guide provides a comparative analysis of this compound and related piperidine derivatives as GPCR antagonists, supported by experimental data and detailed methodologies to aid in ongoing research and drug development efforts.

Performance Comparison of Piperidine-Based GPCR Antagonists

The efficacy and selectivity of piperidine derivatives as GPCR antagonists are highly dependent on the nature and position of substituents on the piperidine ring, as well as the specific GPCR target. The following tables summarize key quantitative data from various studies, offering a comparative overview of their performance.

Opioid Receptor Antagonists

The trans-3,4-dimethyl-4-arylpiperidine series has been extensively studied for its opioid receptor antagonist activity. Modifications to the aryl substituent have a significant impact on binding affinity for µ (mu), κ (kappa), and δ (delta) opioid receptors.

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582)3-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
63-OCONHCH₃0.92.148
73-OCON(CH₃)₂2.14.365

Data sourced from a comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives.[1]

Neurokinin-1 (NK1) Receptor Antagonists

4,4-disubstituted piperidine derivatives have been developed as high-affinity NK1 receptor antagonists. The lipophilicity of the benzyl ether side chain is a critical determinant of potency.

CompoundSubstituent on Piperidine NitrogenhNK1 IC50 (nM)
123,5-bis(trifluoromethyl)benzyl ether0.95
38Acyl group5.3
39Sulfonyl group5.7

Data from structure-activity relationship studies of 4,4-disubstituted piperidines.[2]

Histamine H3 Receptor Antagonists

Piperidine derivatives have been investigated as antagonists for the histamine H3 receptor (H3R), often in dual-targeting approaches with sigma-1 receptors (σ1R). The nature of the core (piperidine vs. piperazine) significantly influences affinity.

CompoundCore StructurehH3R Ki (nM)σ1R Ki (nM)
4Piperazine3.171531
5Piperidine7.703.64

Data from a study on dual-acting histamine H3 and sigma-1 receptor antagonists.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related derivatives as GPCR antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or animal tissues through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-diprenorphine for opioid receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a Gαi/o-coupled GPCR.

General Procedure:

  • Membrane Preparation: As described for radioligand binding assays.

  • Incubation: Cell membranes are incubated with the test compound, a specific agonist (for antagonist testing), and [³⁵S]GTPγS in an appropriate assay buffer.

  • Stimulation: The binding of an agonist to the GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide, often by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

  • Data Analysis: For antagonists, the ability of the compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC₅₀ value is determined. This can be used to calculate the antagonist's potency (pA2 or Kb).

In Vivo Models

Objective: To evaluate the in vivo efficacy of a GPCR antagonist.

Example: Resiniferatoxin-Induced Vascular Leakage Model (for NK1 antagonists)

  • Animal Model: Male guinea pigs are commonly used.

  • Compound Administration: The test compound is administered, typically orally (p.o.) or intravenously (i.v.), at various doses.

  • Induction of Vascular Leakage: After a predetermined time, resiniferatoxin is administered to induce vascular leakage.

  • Measurement of Leakage: A dye, such as Evans Blue, is injected intravenously. After a set period, the animals are euthanized, and the amount of dye extravasated into specific tissues (e.g., esophagus) is quantified spectrophotometrically.

  • Data Analysis: The dose of the antagonist that produces a 50% inhibition of the resiniferatoxin-induced leakage (ID50) is calculated.[2]

Visualizing Pathways and Workflows

To better understand the context of this compound derivative evaluation, the following diagrams illustrate a typical GPCR signaling pathway, an experimental workflow for antagonist screening, and a conceptual structure-activity relationship (SAR) logic.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Antagonist This compound Derivative (Antagonist) Antagonist->GPCR Binds and blocks Ligand Endogenous Ligand (Agonist) Ligand->GPCR Binding blocked Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation A Primary Binding Assay (Radioligand Displacement) B Functional Assay ([³⁵S]GTPγS or Calcium Flux) A->B Active Compounds C Selectivity Profiling (Against other GPCRs) B->C Potent Antagonists D Pharmacokinetic Studies (ADME) C->D Selective Compounds E Efficacy Studies (Disease-relevant model) D->E F Safety/Toxicity Studies E->F Efficacious Compounds Lead_Opt Lead Optimization F->Lead_Opt Start Compound Synthesis (this compound Derivatives) Start->A SAR_Logic cluster_modifications Structural Modifications cluster_properties Observed Properties Core Core Scaffold This compound R1 R1 (N-substituent) R2 R2 (4-position side chain) R3 R3 (Other ring positions) Affinity Binding Affinity (Ki, IC50) R1->Affinity PK Pharmacokinetics (ADME) R1->PK Potency Functional Potency (pA2, IC50) R2->Potency R2->PK Selectivity Selectivity vs. Other Receptors R3->Selectivity R3->PK

References

Safety Operating Guide

Proper Disposal of 4-Butylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Butylpiperidine are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, emphasizing operational safety and logistical planning.

Hazard Profile and Safety Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE).

Summary of Potential Hazards:

  • Flammability: Piperidine derivatives can be flammable liquids.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and irritation.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, chemical-resistant overalls may be necessary.

  • Respiratory Protection: In case of insufficient ventilation or when dealing with vapors, use a NIOSH-approved respirator with an appropriate cartridge.

Step-by-Step Disposal Procedure

The proper disposal of this compound waste involves a systematic approach from collection to final disposal by a licensed service.

Step 1: Waste Collection

  • Dedicated Containers: Collect waste this compound in a designated, compatible, and properly sealed hazardous waste container. The original container can be used if it is in good condition.

  • No Mixing: Do not mix this compound waste with other chemicals or solvents to prevent potentially hazardous reactions.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and all relevant hazard pictograms (e.g., flammable, corrosive, toxic).

Step 2: Storage Pending Disposal

  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste. This area should be away from incompatible materials such as strong oxidizing agents and acids.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment tray to mitigate any potential leaks or spills.

Step 3: Spill Management In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.

  • Regulatory Compliance: Ensure that the disposal process complies with all local, state, and federal environmental regulations. Your institution's Environmental Health and Safety (EHS) office will be the primary point of contact for arranging the pickup and disposal of chemical waste.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes the hazard classifications for a closely related compound, 4-(tert-Butyl)piperidine hydrochloride, which can be used as a reference.

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
GHS PictogramGHS07 (Exclamation Mark)
Signal WordWarning
Hazard StatementH302 (Harmful if swallowed)

Data based on the hazard profile of 4-(tert-Butyl)piperidine hydrochloride.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow Start Start: this compound Waste Generated Assess_Hazards Assess Hazards (Flammable, Toxic, Corrosive) Start->Assess_Hazards Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Wear_PPE Collect_Waste Collect Waste in Designated Container Wear_PPE->Collect_Waste Label_Container Label Container as 'Hazardous Waste' Collect_Waste->Label_Container Store_Safely Store in a Cool, Dry, Well-Ventilated Area Label_Container->Store_Safely Contact_EHS Contact Environmental Health & Safety (EHS) Store_Safely->Contact_EHS Arrange_Pickup Arrange for Pickup by Licensed Disposal Service Contact_EHS->Arrange_Pickup End End: Proper Disposal Arrange_Pickup->End

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

Personal protective equipment for handling 4-Butylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Butylpiperidine

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Classification

This compound and its derivatives are classified as hazardous substances. The following table summarizes their primary hazards as identified in safety data sheets.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation
Flammable LiquidsCategory 4H227: Combustible liquid

Source:[1][2]

Operational and Safety Protocols

A systematic approach to handling this compound is essential. The following sections detail the necessary personal protective equipment, step-by-step handling procedures, and emergency response plans.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The level of protection may vary based on the specific task.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield should be used when there is a splash hazard.[2][3]Protects against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to EN 374 or US F739 standards. For prolonged contact, a glove with a protection class of 5 or higher is recommended.[4]Prevents skin contact, which can cause irritation.[2]
Skin and Body Protection A lab coat or impervious clothing is required.[2] For larger quantities or spill response, a P.V.C. apron or a chemical-resistant suit may be necessary.[4]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[5]Protects against inhalation of vapors which may cause respiratory irritation.[1][2]

Step-by-Step Handling and Disposal Plan

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[2][5]

  • Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][5]

  • Review SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

Safe Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of vapors.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][5]

  • Container Handling: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from sources of ignition.[2][6]

Storage
  • Conditions: Store in a locked-up, designated area.[2] The container should be kept tightly sealed in a cool, well-ventilated location, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids.[2][5]

Disposal Plan
  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container.[7][8] The label should clearly state "Hazardous Waste" and include the chemical name.[7][9]

  • Segregation: Do not mix this compound waste with other waste streams to prevent potentially dangerous chemical reactions.[8]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental services company, in accordance with all local, state, and federal regulations.[2][9] Under no circumstances should this chemical be disposed of down the drain.[9]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Instructions
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5][10]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Spill and Fire Response
  • Spill Cleanup: In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2] Collect the absorbed material into a suitable container for disposal as hazardous waste.[2] Ensure the area is well-ventilated.

  • Fire Fighting: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[2] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash, Shower) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Perform Work in Fume Hood C->D E Keep Container Tightly Closed D->E G Collect Waste in Labeled Container D->G Generate Waste J Spill or Exposure Event D->J F Store in Cool, Dry, Well-Ventilated Area E->F H Store Waste in Designated Area G->H I Arrange for Professional Hazardous Waste Disposal H->I K Follow First-Aid Measures J->K Exposure L Initiate Spill Cleanup Protocol J->L Spill

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.